2'-Oxo Ifosfamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRISYCCYWZCOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119670-13-2 | |
| Record name | 2'-Oxo ifosfamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119670132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-OXO IFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD8LX239CL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Oxo Ifosfamide: Structure, Metabolism, and Analytical Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide is a cornerstone alkylating agent in the treatment of various solid tumors and hematologic malignancies.[1][2] As a prodrug, its therapeutic efficacy and toxicity profile are dictated by a complex metabolic cascade.[3][4] This guide provides a detailed technical examination of 2'-Oxo Ifosfamide, a critical metabolite and impurity. We will dissect its chemical structure, physicochemical properties, and the metabolic pathways leading to its formation. A significant focus is placed on its direct association with the neurotoxic metabolite chloroacetaldehyde (CAA) and its role in the etiology of ifosfamide-induced encephalopathy.[5][6] Furthermore, this document outlines robust analytical methodologies for the detection and quantification of this compound in biological matrices, offering a valuable resource for preclinical and clinical research.
Introduction: The Clinical Context of Ifosfamide and its Metabolites
Ifosfamide, a structural analog of cyclophosphamide, exerts its cytotoxic effects through the generation of active alkylating agents that cross-link DNA, ultimately leading to cell cycle arrest and apoptosis.[1][7] However, the bioactivation of ifosfamide is a double-edged sword. The same hepatic cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2B6—that generate the therapeutic 4-hydroxyifosfamide also produce a portfolio of metabolites responsible for the drug's significant toxicities.[8][9][10]
Among the most severe and dose-limiting of these toxicities is a metabolic encephalopathy, which can manifest with symptoms ranging from mild confusion to coma and death.[5][11][12] This neurotoxicity is not attributed to the parent drug but to its metabolites, particularly chloroacetaldehyde (CAA), which readily crosses the blood-brain barrier.[6][9] this compound is intrinsically linked to this toxic pathway, arising from the same N-dechloroethylation process that liberates CAA.[4][13] Therefore, understanding the chemistry, formation, and detection of this compound is paramount for developing strategies to mitigate neurotoxicity and optimize the therapeutic index of ifosfamide.
Chemical Identity and Physicochemical Properties
This compound is formally known by its IUPAC name, 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone.[13] Its structure is characterized by the core oxazaphosphorinane ring of ifosfamide, but with a chloroacetyl group attached to the ring nitrogen at position 3.
Caption: 2D Chemical Structure of this compound.
The key physicochemical properties of this compound are summarized in the table below, compiled from authoritative chemical databases.[13][]
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | PubChem[13] |
| CAS Number | 119670-13-2 | PubChem[13] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | PubChem[13] |
| Molecular Weight | 275.07 g/mol | PubChem[13] |
| Synonyms | 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide; Ifosfamide Impurity 1 | PubChem[13] |
Metabolic Genesis of this compound
Ifosfamide undergoes extensive hepatic metabolism. While the therapeutically critical pathway is 4-hydroxylation, a competing and significant pathway is N-dechloroethylation. This process involves the oxidation of one of the two N-(2-chloroethyl) side chains.[3][4]
The N-dechloroethylation of the side chain at the N3 position of the oxazaphosphorinane ring is a key detoxification route that simultaneously generates the highly neurotoxic metabolite, chloroacetaldehyde (CAA).[8][9] This reaction yields this compound as a co-product. The enzymatic process is primarily mediated by CYP3A4 and CYP2B6, and its rate can be influenced by genetic polymorphisms and drug-drug interactions, which helps explain the inter-patient variability in neurotoxicity.[8][9]
Caption: Metabolic pathways of Ifosfamide activation and detoxification.
Toxicological Significance: The Link to Encephalopathy
The clinical relevance of this compound is inextricably tied to its role as a marker for the production of chloroacetaldehyde (CAA).[4][12] CAA is a highly reactive aldehyde that readily crosses the blood-brain barrier and is the primary causative agent of ifosfamide-induced encephalopathy.[5][6]
Causality Behind CAA-Induced Neurotoxicity:
-
Mitochondrial Dysfunction: CAA directly inhibits complex I of the mitochondrial respiratory chain. This suppression of oxidative phosphorylation leads to a depletion of cellular ATP and an accumulation of NADH, disrupting neuronal energy metabolism.[5][9]
-
Glutathione Depletion: CAA reacts with and depletes intracellular glutathione, a critical antioxidant in the central nervous system. This compromises the brain's ability to defend against oxidative stress, further exacerbating neuronal damage.[5][9]
-
Enzyme Inhibition: CAA can inhibit various enzymes, including aldehyde dehydrogenase, which is necessary for its own detoxification, leading to its accumulation.[9]
The onset of encephalopathy is variable but often occurs within hours to days of ifosfamide administration.[15] Risk factors that predispose patients to this toxicity include high doses of ifosfamide, renal or hepatic impairment, low serum albumin, and co-administration of CYP3A4-inducing drugs.[16][17] The standard of care for treating severe ifosfamide-induced encephalopathy is the administration of methylene blue, which is thought to restore mitochondrial function by acting as an alternative electron acceptor.[11][15][16]
Methodologies for Synthesis and Analysis
For researchers studying ifosfamide metabolism or developing safer analogues, the ability to synthesize and quantify this compound is essential.
Protocol: Hypothetical Synthesis of this compound
This protocol describes a plausible method based on standard organic chemistry principles for acylating an ifosfamide precursor. It is adapted from general strategies used in the synthesis of ifosfamide analogs.[18][19]
Principle: The synthesis involves the reaction of a suitable N-de-chloroacetylated ifosfamide precursor with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Step-by-Step Methodology:
-
Precursor Preparation: Begin with a protected ifosfamide precursor where the N3 position is available for acylation (e.g., N,N-bis(2-chloroethyl)phosphorodiamidic chloride).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the precursor in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Acylation: Add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Protocol: UPLC-MS/MS Quantification in Human Plasma
This protocol provides a robust workflow for the sensitive and selective quantification of this compound in plasma, essential for pharmacokinetic and toxicodynamic studies. The methodology is adapted from validated techniques for ifosfamide and its other metabolites.[20][21]
Principle: The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation, coupled with Tandem Mass Spectrometry (MS/MS) for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard (e.g., this compound-d4) is used for accurate quantification.[22][23]
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Introduction: The Complex Metabolic Journey of Ifosfamide
An In-Depth Technical Guide to 2'-Oxo Ifosfamide: From Metabolism to Toxicological Significance
Ifosfamide (IFO) is a crucial alkylating agent, a synthetic analog of cyclophosphamide, utilized in the treatment of a wide array of malignancies, including sarcomas, lymphomas, and various solid tumors.[1][2] However, its clinical application is often hampered by a spectrum of severe toxicities, such as neurotoxicity, nephrotoxicity, and urotoxicity.[3][4] A comprehensive understanding of its intricate metabolic pathways is paramount for researchers, scientists, and drug development professionals to devise strategies to mitigate these adverse effects and enhance its therapeutic index. Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1][5] This activation process, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, generates not only the therapeutic alkylating species but also a cascade of toxic byproducts.[3][6] This guide delves into the core of ifosfamide's metabolism, with a specific focus on a lesser-known but potentially significant metabolite: this compound.
The Dichotomy of Ifosfamide Metabolism: Activation vs. Detoxification
The metabolic fate of ifosfamide is a delicate balance between two competing pathways: a bioactivation pathway that leads to the formation of the ultimate anticancer agent, and a detoxification pathway that, while intended to neutralize the drug, paradoxically generates highly toxic metabolites.
The initial and rate-limiting step in ifosfamide's metabolism is the 4-hydroxylation by hepatic CYP isoforms, predominantly CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide.[3][4] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[6] The spontaneous decomposition of aldoifosfamide releases the active cytotoxic agent, isophosphoramide mustard, and a highly urotoxic metabolite, acrolein.[1][6] Isophosphoramide mustard is responsible for the therapeutic effect of ifosfamide by forming DNA cross-links, thereby inhibiting DNA synthesis and inducing cancer cell apoptosis.[3] Acrolein, on the other hand, is the primary causative agent of hemorrhagic cystitis, a dose-limiting toxicity of ifosfamide therapy.[1][7]
Concurrently, ifosfamide can undergo N-dechloroethylation at either the 2- or 3-position of the oxazaphosphorine ring, a process also mediated by CYP3A4 and CYP2B6.[3] This detoxification pathway produces inactive dechloroethylated metabolites and, crucially, the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[5][7] It is this pathway that is of particular interest in understanding the formation and significance of this compound.
Unmasking this compound: A Product of Chloroacetaldehyde Reactivity
This compound, with the chemical formula C₇H₁₃Cl₂N₂O₃P, is a metabolite of ifosfamide.[8] Its structure reveals the presence of a chloroacetyl group attached to the nitrogen atom at the 3-position of the oxazaphosphorine ring.
Chemical Structure of this compound
-
IUPAC Name: 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone[8]
-
Molecular Formula: C₇H₁₃Cl₂N₂O₃P[8]
-
Molecular Weight: 275.07 g/mol [8]
The formation of this compound is not explicitly detailed in the primary literature as a direct enzymatic product. However, based on its chemical structure and the known reactivity of chloroacetaldehyde (CAA), a logical hypothesis for its formation is the reaction of CAA with a dechloroethylated ifosfamide intermediate. The N-dechloroethylation of ifosfamide at the 3-position would yield a secondary amine on the oxazaphosphorine ring. This amine could then be acylated by the highly reactive CAA, leading to the formation of this compound.
The Toxicological Implications of this compound
The toxicological profile of this compound has not been extensively studied as a separate entity. However, its close structural relationship to chloroacetaldehyde (CAA) strongly suggests that it may contribute to the spectrum of ifosfamide-induced toxicities, particularly neurotoxicity and nephrotoxicity.
CAA is a well-established neurotoxin that can readily cross the blood-brain barrier.[9][10] Its proposed mechanisms of toxicity include the inhibition of mitochondrial oxidative phosphorylation and the depletion of glutathione, a critical intracellular antioxidant.[10] The presence of the chloroacetyl moiety in this compound raises the possibility that this metabolite could exert similar toxic effects or act as a carrier for the delivery of the toxic chloroacetyl group into cells.
Table 1: Key Toxic Metabolites of Ifosfamide and Their Associated Toxicities
| Metabolite | Primary Associated Toxicity | Mechanism of Toxicity (Proposed) |
| Acrolein | Hemorrhagic Cystitis (Urotoxicity) | Generation of reactive oxygen species and induction of apoptosis in bladder epithelial cells.[1] |
| Chloroacetaldehyde (CAA) | Neurotoxicity, Nephrotoxicity | Inhibition of mitochondrial respiration, depletion of glutathione.[7][10] |
| This compound | Potential Neurotoxicity and Nephrotoxicity | Likely shares toxic mechanisms with CAA due to the presence of the chloroacetyl group. |
Analytical Methodologies for Ifosfamide and its Metabolites
The analysis of ifosfamide and its numerous metabolites in biological matrices is a complex analytical challenge due to their structural similarities and varying concentrations. Several analytical techniques have been developed for this purpose, with gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being the most common.
Experimental Protocol: Quantification of Ifosfamide and Dechloroethylated Metabolites by GC-MS
This protocol is adapted from established methods for the analysis of ifosfamide and its dechloroethylated metabolites and can serve as a foundation for the development of a specific assay for this compound.[11][12]
1. Sample Preparation (Plasma) a. To 100 µL of plasma, add an internal standard (e.g., cyclophosphamide or a deuterated analog of the analyte). b. Alkalinize the sample with a suitable buffer (e.g., sodium carbonate). c. Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). d. Evaporate the organic layer to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a small volume of a suitable solvent for GC injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis a. GC Column: A chiral stationary phase column is necessary for the separation of enantiomers if required.[12] b. Injection: Use a splitless injection mode. c. Oven Temperature Program: Develop a temperature gradient to achieve optimal separation of the analytes. d. Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
3. Method Validation a. The method should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.
The development of a specific and sensitive analytical method for this compound is a critical next step to accurately determine its pharmacokinetic profile and definitively establish its role in ifosfamide-induced toxicities.
Conclusion and Future Directions
This compound represents a piece of the complex puzzle of ifosfamide metabolism and toxicity. While not as extensively studied as acrolein or chloroacetaldehyde, its chemical structure strongly suggests a potential role in the adverse effects associated with ifosfamide therapy. Future research should focus on several key areas:
-
Definitive Elucidation of the Formation Pathway: In vitro studies using human liver microsomes and recombinant CYP enzymes could confirm the proposed formation pathway of this compound.
-
Toxicological Evaluation: In vitro studies using neuronal and renal cell lines are needed to directly assess the cytotoxicity and mechanisms of toxicity of this compound.
-
Clinical Correlation: The development of a validated analytical method would enable the quantification of this compound in patient samples, allowing for studies to correlate its concentration with the incidence and severity of neurotoxicity and nephrotoxicity.
A deeper understanding of the formation and biological activity of this compound will provide valuable insights for the development of safer and more effective ifosfamide-based chemotherapeutic regimens.
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2'-Oxo Ifosfamide synthesis and discovery
An In-Depth Technical Guide to 2'-Oxo Ifosfamide: Synthesis, Discovery, and Context within Ifosfamide Metabolism
Abstract
Ifosfamide (IFO) is a cornerstone of chemotherapy, an oxazaphosphorine prodrug whose therapeutic efficacy is entirely dependent on metabolic activation.[1][2][3] This process, however, is a double-edged sword, yielding not only the desired cytotoxic alkylating agent but also a spectrum of metabolites responsible for dose-limiting toxicities.[4][5][6] Within this complex metabolic and synthetic landscape exists this compound, a derivative identified primarily as a reference impurity.[7][8] This guide provides a comprehensive technical overview of this compound, not as a primary active agent, but through the lens of its parent compound's discovery, metabolic fate, and the analytical chemistry that enables its detection. We will explore the critical metabolic pathways of Ifosfamide, propose a logical synthesis for this compound based on its structure, and discuss the analytical methodologies required for its characterization.
The Discovery and Mechanism of Action of Ifosfamide: A Prodrug Paradigm
Ifosfamide, a structural isomer of cyclophosphamide, was developed in the 1960s as a nitrogen mustard prodrug with a broad spectrum of activity against solid tumors and hematologic malignancies.[1][5] Its design as a prodrug was a strategic choice to improve the therapeutic index, confining the generation of the highly reactive alkylating species primarily to the liver, where the necessary metabolic enzymes are abundant.[6][9]
The mechanism of action hinges on its biotransformation into the ultimate cytotoxic metabolite, isophosphoramide mustard (IPM).[3][4] IPM exerts its anticancer effect by forming covalent bonds with nucleophilic groups on DNA, creating intra- and interstrand crosslinks.[3][4] This extensive DNA damage disrupts replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[4][9]
The activation of Ifosfamide is not a singular event but a complex network of competing metabolic pathways, primarily mediated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][10][11] This metabolic bifurcation is the critical determinant of both the drug's efficacy and its toxicity profile.
The Metabolic Crossroads: Activation vs. Detoxification
The metabolism of Ifosfamide proceeds along two major, competing routes, which together dictate the balance between therapeutic effect and adverse events.
Pathway A: C4-Hydroxylation (Bioactivation)
This is the therapeutically essential pathway.
-
4-Hydroxylation: CYP3A4 and CYP2B6 catalyze the hydroxylation of Ifosfamide at the C4 position of the oxazaphosphorine ring, yielding 4-hydroxyifosfamide (4-OH-IFO).[1][10]
-
Tautomerization: 4-OH-IFO exists in a dynamic equilibrium with its open-ring tautomer, aldoifosfamide.[4][12] This pair of metabolites can diffuse from hepatocytes into systemic circulation to reach tumor cells.[4]
-
Generation of Active & Toxic Species: Within the target cell, aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination to release two products:
-
Isophosphoramide Mustard (IPM): The active DNA alkylating agent responsible for the cytotoxic effect.[4][9]
-
Acrolein: A highly reactive, unsaturated aldehyde. Acrolein is not therapeutically active but is responsible for the severe urotoxicity (hemorrhagic cystitis) associated with Ifosfamide therapy, as it accumulates in the bladder and damages the urothelial lining.[3][4][11]
-
Pathway B: N-Dechloroethylation (Detoxification & Toxicity)
Competing with C4-hydroxylation is the oxidation of one of the N-chloroethyl side chains.[1][11] This pathway accounts for a significant portion of Ifosfamide metabolism (up to 60%).[11]
-
Oxidation: CYP3A4 and CYP2B6 mediate the N-dechloroethylation, producing 2- or 3-dechloroethylifosfamide.[1][11]
-
Release of Chloroacetaldehyde (CAA): This reaction liberates chloroacetaldehyde (CAA), a metabolite implicated in the severe neurotoxicity and nephrotoxicity that can limit Ifosfamide dosage.[6][13][14][15] CAA is known to deplete cellular glutathione and inhibit mitochondrial respiration, leading to cellular injury.[11][13][15]
The following diagram illustrates this critical metabolic balance:
Caption: Competing metabolic pathways of Ifosfamide activation and detoxification.
Discovery and Profile of this compound
The "discovery" of this compound is not chronicled as a breakthrough in understanding Ifosfamide's therapeutic action. Instead, its identification is a testament to the advancements in analytical chemistry used for drug manufacturing, quality control, and metabolite profiling. It is commercially available as a reference standard, often labeled "Ifosfamide Impurity 1" or "Ifosfamide acylate".[7][8][16]
Its chemical structure, 3-(chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide , reveals that it is a derivative of Ifosfamide where the hydrogen on the ring's nitrogen atom (position 3) has been substituted with a chloroacetyl group (-C(O)CH₂Cl).[16] This structure suggests it is unlikely to be a major metabolite formed via CYP-mediated oxidation. It is more plausibly:
-
A synthetic impurity arising from side reactions during the manufacturing of Ifosfamide.
-
A minor, secondary metabolite formed through conjugation or acylation reactions, though this is less documented.
-
A synthetic analog created for research purposes.[12][17][18]
To date, there is no significant evidence in the scientific literature attributing a primary therapeutic or toxicological role to this compound itself. The focus remains squarely on IPM, acrolein, and CAA as the key players in Ifosfamide's clinical profile.
Synthesis of this compound: A Proposed Protocol
While specific, peer-reviewed synthetic procedures for this compound are not readily found, a logical and chemically sound synthesis can be proposed based on its structure. The core transformation is the N-acylation of Ifosfamide.
Principle: N-Acylation
The nitrogen atom at position 3 of the Ifosfamide oxazaphosphorine ring possesses a lone pair of electrons and is nucleophilic. It can react with an electrophilic acylating agent, such as chloroacetyl chloride, to form a new N-C bond. A non-nucleophilic base is typically required to neutralize the HCl generated during the reaction.
Caption: Proposed N-acylation synthesis of this compound from Ifosfamide.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize 3-(chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide (this compound).
Materials:
-
Ifosfamide (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine (1.5 eq) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add Ifosfamide (1.0 eq). Dissolve it in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 10 minutes. The base acts as a scavenger for the HCl byproduct.
-
Acylating Agent Addition: Dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding saturated aqueous NaHCO₃ solution to neutralize excess acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, and then brine.
-
Workup - Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
Analytical Methodologies for Detection and Characterization
The detection of Ifosfamide, its major metabolites, and trace-level impurities like this compound requires robust and sensitive analytical techniques.[2] The complexity of biological matrices (plasma, urine) and the need for high specificity are key challenges.[19]
| Analytical Technique | Application for Ifosfamide & Metabolites | Strengths & Limitations |
| HPLC-UV/DAD | Quantification of the parent drug (Ifosfamide) and major metabolites in biological fluids. | Strengths: Robust, widely available. Limitations: Lower sensitivity and specificity compared to MS; may not resolve all metabolites from matrix interferences.[20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Historically used for metabolite identification. Requires derivatization to increase the volatility of the polar compounds. | Strengths: Excellent chromatographic resolution. Limitations: Derivatization adds complexity and potential for sample loss; thermal instability of some metabolites.[20][21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | The gold standard for detection and quantification of Ifosfamide and its full spectrum of metabolites, including trace impurities. | Strengths: High sensitivity, high specificity, ability to analyze polar compounds without derivatization, structural confirmation via fragmentation. Limitations: Susceptible to matrix effects, higher equipment cost.[19][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of synthetic standards (like this compound) and isolated metabolites. | Strengths: Provides unambiguous structural information. Limitations: Low sensitivity, not suitable for detecting trace levels in complex biological samples. |
General Protocol: Detection by LC-MS/MS
Objective: To detect and quantify Ifosfamide and its metabolites (including this compound) in a plasma sample.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Set specific precursor-to-product ion transitions for each analyte (Ifosfamide, 4-OH-IFO, CAA-derivative, this compound, etc.) based on infusion of pure standards. For example:
-
Ifosfamide: m/z 261.0 -> [Fragment 1], [Fragment 2]
-
This compound: m/z 275.0 -> [Fragment 1], [Fragment 2]
-
-
Data Analysis: Quantify each analyte by integrating the area under the peak for its specific MRM transition and comparing it to a standard curve prepared with known concentrations of the reference standards.
-
Conclusion
This compound represents a minor but important piece in the complex puzzle of Ifosfamide chemistry and pharmacology. While it does not appear to play a direct role in the drug's therapeutic or toxic effects, its existence as a synthetic impurity underscores the critical need for rigorous analytical oversight in pharmaceutical manufacturing. The study of such compounds is driven by the necessity for purity, safety, and a complete understanding of a drug's profile. The true clinical narrative of Ifosfamide remains centered on the delicate metabolic balance between the generation of the alkylating agent isophosphoramide mustard and the toxic byproducts acrolein and chloroacetaldehyde. The synthesis and characterization of reference standards like this compound are essential enabling tools for the researchers and quality control scientists who ensure the safety and efficacy of this vital chemotherapeutic agent.
References
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Title: Ifosfamide analog, folate-tethered chemotherapeutic agents: Synthesis and biological evaluation Source: Purdue e-Pubs URL: [Link]
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The Biological Significance of Ifosfamide Metabolites: A Focus on Chloroacetaldehyde-Induced Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the metabolic pathways of the chemotherapeutic agent ifosfamide, with a primary focus on the formation and profound biological significance of its toxic metabolites. While acknowledging various related compounds, the central narrative is dedicated to Chloroacetaldehyde (CAA), the principal agent implicated in the dose-limiting neurotoxicity and nephrotoxicity of ifosfamide therapy.
Introduction to Ifosfamide
Ifosfamide (IFO) is a crucial alkylating agent, belonging to the oxazaphosphorine class, with established efficacy against a range of solid tumors, including sarcomas and testicular cancer, as well as hematologic malignancies.[1][2] Structurally an isomer of cyclophosphamide, IFO functions as a prodrug, meaning it is administered in an inactive form and requires extensive metabolic activation, primarily by hepatic cytochrome P450 (CYP450) enzymes, to exert its cytotoxic effects.[3][4] This metabolic process, however, is a double-edged sword, giving rise not only to the therapeutically active alkylating agent but also to metabolites responsible for severe and dose-limiting toxicities.[2][5]
The Bifurcated Metabolic Pathway of Ifosfamide
The clinical pharmacology of ifosfamide is dictated by two major, competing oxidative metabolic pathways that determine both its efficacy and its toxicity profile.[6][7] These pathways are catalyzed predominantly by CYP3A4 and CYP2B6 isoforms in the liver and, significantly, also in the kidney.[2][3][8]
-
4-Hydroxylation (Activation Pathway): This pathway leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[1][5] Aldoifosfamide is unstable and spontaneously degrades to produce the ultimate cytotoxic species, isophosphoramide mustard (IPM) , and a highly reactive, urotoxic byproduct, acrolein .[1] IPM is responsible for the therapeutic effect of ifosfamide by forming DNA crosslinks, which inhibits DNA synthesis and induces cancer cell apoptosis.[1][4] Acrolein accumulation in the bladder leads to hemorrhagic cystitis, a major toxicity that is effectively mitigated by the co-administration of the uroprotectant agent mesna.[2][3]
-
N-Dechloroethylation (Toxification Pathway): Competing with the activation pathway, N-dechloroethylation at one of the two chloroethyl side chains produces inactive 2- or 3-dechloroethylifosfamide.[7] Crucially, this reaction also liberates equimolar amounts of Chloroacetaldehyde (CAA) , a highly reactive and diffusible metabolite.[3][7] This pathway accounts for a substantial portion (up to 50%) of ifosfamide metabolism and is the primary source of the systemic toxicities that define the drug's limitations.[5][6]
Ifosfamide-Related Compounds: Metabolites and Impurities
A clear distinction between metabolic products and other related chemical entities is critical for understanding the biological impact of ifosfamide administration.
Chloroacetaldehyde (CAA): The Primary Mediator of Systemic Toxicity
Chloroacetaldehyde (ClCH₂CHO) is a simple yet highly reactive aldehyde.[9] Its production via the N-dechloroethylation of ifosfamide is the central event leading to the drug's most challenging side effects.[6][10][11] Unlike the parent drug, CAA can readily cross the blood-brain barrier, leading to central nervous system toxicity.[12][13] Its high electrophilicity allows it to react with and deplete vital cellular components, most notably glutathione, and to disrupt critical enzymatic functions.[3][14]
Acrolein: The Urotoxic Metabolite
Generated from the therapeutically essential 4-hydroxylation pathway, acrolein is an unsaturated aldehyde that is directly toxic to the urothelial lining of the bladder, causing hemorrhagic cystitis.[1][4] While its biological significance is profound, its toxicity is largely localized and clinically managed with mesna.
Clarification on 2'-Oxo-Ifosfamide
The term "2'-Oxo Ifosfamide" refers to a specific chemical entity identified as an ifosfamide impurity or derivative.[1] Its IUPAC name is 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone. Structurally, it is the parent ifosfamide molecule with a chloroacetyl group attached to the ring nitrogen, not a product of the primary metabolic pathways of hydroxylation or dechloroethylation. As such, its direct biological significance in the context of ifosfamide's well-characterized therapeutic action and toxicity is not established in the primary literature, which overwhelmingly attributes these effects to isophosphoramide mustard, acrolein, and, most significantly for systemic toxicity, Chloroacetaldehyde.
Biological Significance & Mechanisms of Chloroacetaldehyde (CAA) Toxicity
The clinical utility of ifosfamide is frequently limited by severe neurotoxicity and nephrotoxicity, both of which are mechanistically linked to the production of CAA.[11][15]
Ifosfamide-Induced Encephalopathy (IIE)
Ifosfamide-induced encephalopathy is a debilitating metabolic encephalopathy that occurs in 10-30% of patients.[12][16][17]
-
Clinical Presentation & Risk Factors: Symptoms range from mild confusion, lethargy, and hallucinations to severe seizures, coma, and, in rare cases, death.[16][17][18] The onset is typically within hours to a few days of IFO administration and is usually reversible upon drug discontinuation.[17] Key risk factors include high-dose or oral administration, impaired renal or hepatic function, low serum albumin, and co-administration of drugs that inhibit CYP3A4 (e.g., aprepitant), which may shift metabolism towards the N-dechloroethylation pathway.[19]
-
Molecular Mechanisms: The neurotoxicity of CAA is multifactorial:
-
Blood-Brain Barrier Penetration: CAA readily crosses the blood-brain barrier, allowing it to accumulate in the central nervous system.[12][13]
-
Mitochondrial Dysfunction: CAA is a potent inhibitor of Complex I of the mitochondrial respiratory chain. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production, impaired fatty acid metabolism, and cellular energy failure in neural tissues.[13]
-
Glutathione (GSH) Depletion: CAA reacts with and depletes intracellular stores of glutathione, a critical antioxidant.[3][13] This exposes the cell to oxidative stress and damage from reactive oxygen species.
-
Enzyme Inhibition: CAA can inhibit other key enzymes, including aldehyde dehydrogenase, further impairing detoxification pathways.[17]
-
Methylene blue is often used as a treatment for IIE, with a proposed mechanism involving the inhibition of monoamine oxidase and acting as an alternative electron acceptor in the mitochondrial transport chain.[10][13]
Ifosfamide-Induced Nephrotoxicity
Renal injury is another common and serious complication of ifosfamide therapy, affecting both glomerular and tubular function.
-
Clinical Presentation: Manifestations include proximal tubular dysfunction (leading to Fanconi syndrome, characterized by glycosuria, phosphaturia, and aminoaciduria), distal tubular damage, reduced glomerular filtration rate (GFR), and progression to chronic kidney disease. Children are particularly susceptible to these effects.[2]
-
Molecular Mechanisms: The kidney is not just a passive filter but also a site of ifosfamide metabolism due to the presence of CYP enzymes.[2][3] This local production of CAA within renal tubular cells is a key driver of nephrotoxicity.[3][11] The mechanisms mirror those in the CNS, primarily:
-
Mitochondrial Damage: CAA-induced inhibition of Complex I in the mitochondria of renal tubular cells leads to ATP depletion and oxidative stress, causing cellular injury and death.[11]
-
Oxidative Stress: Depletion of renal glutathione stores by CAA exacerbates cellular damage.[14] Studies have shown that CAA causes progressive kidney glutathione depletion and lipid peroxidation in vivo.[14]
-
Methodologies for Analysis and Investigation
Evaluating the biological impact of ifosfamide and its metabolites requires robust analytical and in vitro methodologies.
Quantification of Ifosfamide and Metabolites in Biological Matrices
Objective: To accurately measure the concentration of ifosfamide and its key metabolites (e.g., dechloroethylifosfamide, which serves as a surrogate marker for CAA production) in patient plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Sample Preparation and LC-MS/MS Analysis
-
Sample Collection: Collect blood samples in heparinized tubes at specified time points post-ifosfamide infusion. Centrifuge immediately to separate plasma and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw plasma samples and spike with a known concentration of an appropriate internal standard (e.g., deuterated ifosfamide, trofosfamide) to correct for extraction variability.[9]
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously.
-
Alternatively, perform liquid-liquid extraction by adding ethyl acetate after alkalinization, vortexing, and separating the organic layer.[9]
-
-
Centrifugation & Supernatant Transfer: Centrifuge the samples at >10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase (e.g., acetonitrile:water with formic acid) to separate the analytes.
-
Interface the HPLC with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Identify and quantify analytes by comparing retention times and specific precursor-to-product ion transitions against a calibration curve prepared with certified standards.
-
In Vitro Assessment of CAA-Induced Cytotoxicity
Objective: To determine the dose-dependent toxicity of Chloroacetaldehyde on a relevant cell line (e.g., human renal tubular cells or neuroblastoma cells) using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of Chloroacetaldehyde (CAA) in an appropriate solvent (e.g., sterile water or PBS). Create a series of serial dilutions to achieve the desired final concentrations (e.g., 10 µM to 200 µM).
-
Cell Treatment: Remove the culture medium from the wells and replace it with a medium containing the various concentrations of CAA. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the CAA concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation and Visualization
Table 1: Comparative Cytotoxicity (IC₅₀) of Ifosfamide Metabolites
| Cell Line | Compound | IC₅₀ (µM) | Source |
| MX1 (Human Tumor) | 4-Hydroxyifosfamide | 10.8 | |
| MX1 (Human Tumor) | Chloroacetaldehyde (CAA) | 8.6 | |
| S117 (Human Tumor) | 4-Hydroxyifosfamide | 25.0 | |
| S117 (Human Tumor) | Chloroacetaldehyde (CAA) | 15.3 | |
| This table demonstrates that CAA exhibits a cytotoxic profile against tumor cells that is comparable to the activated form of ifosfamide. |
Table 2: Incidence of Major Ifosfamide-Induced Toxicities
| Toxicity | Patient Population | Incidence Rate | Key Contributing Metabolite | Source(s) |
| Encephalopathy (IIE) | All Patients | 10% - 30% | Chloroacetaldehyde (CAA) | [16][17] |
| Nephrotoxicity | All Patients | Common, variable severity | Chloroacetaldehyde (CAA) | [2] |
| Hemorrhagic Cystitis | Without Mesna | High | Acrolein | [4] |
Diagrams
Caption: Metabolic activation and toxification pathways of Ifosfamide.
Caption: Proposed mechanism of Chloroacetaldehyde (CAA)-induced cellular toxicity.
Caption: General workflow for LC-MS/MS quantification of metabolites.
Clinical Implications and Future Directions
The profound biological significance of Chloroacetaldehyde dictates many of the clinical practices and research directions related to ifosfamide therapy.
-
Toxicity Mitigation: Understanding that CAA is a primary driver of toxicity underscores the importance of patient monitoring for renal and neurological function. Strategies like aggressive hydration and dose fractionation are employed to enhance clearance and reduce peak metabolite concentrations.[7]
-
Therapeutic Drug Monitoring: Monitoring levels of ifosfamide and its dechloroethylated metabolites could potentially serve as a biomarker approach to identify patients at higher risk for developing neurotoxicity and nephrotoxicity, allowing for preemptive intervention.
-
Pharmacogenomics: Variations in CYP2B6 and CYP3A4 activity can influence the ratio of activation to toxification. Research into genetic polymorphisms of these enzymes may help predict patient susceptibility to adverse effects.[2][8]
-
Novel Therapeutic Strategies: The central role of mitochondrial dysfunction in CAA toxicity suggests that agents which protect or restore mitochondrial function could be investigated as potential co-therapies to prevent ifosfamide-induced side effects.
References
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Ifosfamide Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
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Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved from [Link]
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Lobert, S., et al. (2019). Simplified diagram of ifosfamide metabolism. ResearchGate. Retrieved from [Link]
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Springate, J. E., et al. (1998). Toxicity of ifosfamide and its metabolite chloroacetaldehyde in cultured renal tubule cells. Journal of Applied Toxicology, 18(1), 41-46. Retrieved from [Link]
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Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]
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Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 26(6), 439-456. Retrieved from [Link]
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Kerbusch, T., et al. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research, 57(13), 2676-2680. Retrieved from [Link]
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Springate, J. E., et al. (1997). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo. Journal of Applied Toxicology, 17(1), 75-79. Retrieved from [Link]
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Amjad, M. T., & Chidharla, A. (2024). Ifosfamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Kurowski, V., et al. (1995). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 37(1-2), 126-132. Retrieved from [Link]
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Taj, M., et al. (2020). Ifosfamide-induced encephalopathy: about 15 cases and review of the literature. Journal of Cancer Treatment and Research, 8(4), 84-90. Retrieved from [Link]
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Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
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el-Yazigi, A., & Martin, C. R. (2000). Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 133-140. Retrieved from [Link]
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Skinner, R., et al. (1990). Nephrotoxicity after ifosfamide. Archives of Disease in Childhood, 65(7), 732–738. Retrieved from [Link]
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Singh, H., et al. (2015). Ifosfamide-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction. Journal of Pharmacology & Pharmacotherapeutics, 6(1), 44–46. Retrieved from [Link]
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Tournadre, A., et al. (2020). Ifosfamide nephrotoxicity in adult patients. Clinical Kidney Journal, 13(5), 856–864. Retrieved from [Link]
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Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. Oncology, 65 Suppl 2, 11-16. Retrieved from [Link]
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Park, I. S., et al. (2005). Ifosfamide-induced encephalopathy with or without using methylene blue. International Journal of Gynecological Cancer, 15(5), 807-810. Retrieved from [Link]
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The Pivotal Role of Metabolism in Ifosfamide's Therapeutic Action and Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of malignancies, is a prodrug whose clinical utility is intrinsically linked to its complex metabolic activation and detoxification. This guide provides an in-depth exploration of the metabolic pathways governing ifosfamide's transformation, with a special focus on clarifying the identity and role of its various metabolites. While the bioactivation cascade leading to the cytotoxic ifosfamide mustard is well-established, the detoxification pathways, particularly the generation of chloroacetaldehyde, are critical determinants of the drug's notorious neurotoxicity and nephrotoxicity. This document will dissect the enzymatic machinery, chemical intricacies, and clinical implications of ifosfamide metabolism. We will also address the identity of "2'-oxoifosfamide," a compound often queried in this context, and elucidate its likely role as a synthetic intermediate or impurity rather than a key metabolite.
Introduction to Ifosfamide: A Prodrug with a Double-Edged Sword
Ifosfamide is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] It is employed in the treatment of a wide array of cancers, including sarcomas, testicular cancer, and lymphomas.[2][3] As a prodrug, ifosfamide is therapeutically inert upon administration and requires hepatic metabolism to generate its active, DNA-alkylating metabolite.[3] This metabolic activation, however, is a double-edged sword, as it also gives rise to metabolites responsible for the dose-limiting toxicities that can complicate treatment, namely encephalopathy, nephrotoxicity, and urotoxicity.[4][5] A thorough understanding of its metabolic fate is therefore paramount for optimizing its therapeutic index.
The Dichotomous Metabolic Pathways of Ifosfamide
The metabolism of ifosfamide is primarily orchestrated by the cytochrome P450 (CYP) enzyme system in the liver and can be broadly divided into two competing pathways: bioactivation via 4-hydroxylation and inactivation/toxification via N-dechloroethylation.[4][6]
The Activation Pathway: Genesis of the Cytotoxic Effector
The therapeutically essential activation of ifosfamide begins with the hydroxylation of the C4 position of the oxazaphosphorine ring, a reaction predominantly catalyzed by CYP3A4 and to a lesser extent by CYP2B6.[6] This process is stereoselective, with a preference for the (R)-enantiomer of ifosfamide.[6]
The product of this reaction, 4-hydroxyifosfamide , is an unstable intermediate that exists in equilibrium with its open-ring tautomer, aldoifosfamide .[6] These metabolites can diffuse from the liver into systemic circulation. Within target tumor cells, aldoifosfamide undergoes spontaneous, non-enzymatic β-elimination to yield two crucial products:
-
Ifosfamide mustard (isophosphoramide mustard): This is the ultimate cytotoxic metabolite. As a potent bifunctional alkylating agent, it forms covalent cross-links with DNA, primarily at the N7 position of guanine residues.[2] This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
-
Acrolein: This unsaturated aldehyde is a highly reactive and toxic byproduct. Its accumulation in the bladder is responsible for the severe hemorrhagic cystitis often associated with ifosfamide therapy.[3] To mitigate this toxicity, the uroprotective agent mesna is co-administered with ifosfamide.
The Inactivation and Toxification Pathway: The Origin of Neuro- and Nephrotoxicity
Competing with the 4-hydroxylation pathway is the N-dechloroethylation of one or both of the chloroethyl side chains. This reaction, also mediated by CYP3A4 and CYP2B6, is considered both an inactivation and a toxification pathway.[6] It leads to the formation of inactive dechloroethylated ifosfamide derivatives and a highly toxic byproduct:
-
Chloroacetaldehyde (CAA): This metabolite is a major contributor to the neurotoxicity (encephalopathy) and nephrotoxicity observed with ifosfamide treatment.[4] CAA can cross the blood-brain barrier and is structurally similar to acetaldehyde and chloral hydrate.[2] Its neurotoxic effects are thought to stem from its interference with mitochondrial function and depletion of glutathione, a key cellular antioxidant.
The balance between these two primary metabolic pathways significantly influences both the efficacy and the toxicity profile of ifosfamide in individual patients.
Unraveling the Identity of 2'-Oxoifosfamide
The term "2'-oxoifosfamide" frequently appears in chemical supplier catalogs and databases, associated with the CAS Number 119670-13-2 .[7][8][9] Its systematic IUPAC name is 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one .[9][10]
Based on a comprehensive review of the scientific literature, 2'-oxoifosfamide is not recognized as a significant metabolite of ifosfamide . Instead, it is consistently categorized as an ifosfamide impurity or a synthetic intermediate .[8] The metabolic pathways described in peer-reviewed research do not include the formation of this particular keto derivative at the 2' position of the N-chloroethyl side chain. The primary keto-metabolite identified in the activation pathway is 4-ketoifosfamide, which results from the oxidation of 4-hydroxyifosfamide.[6]
Therefore, for the purposes of understanding the clinical pharmacology of ifosfamide, the focus should remain on the well-established metabolites such as 4-hydroxyifosfamide, aldoifosfamide, ifosfamide mustard, acrolein, and chloroacetaldehyde.
Visualization of Ifosfamide Metabolism
To provide a clear visual representation of the complex metabolic transformations of ifosfamide, the following diagrams have been generated using Graphviz (DOT language).
Caption: Metabolic pathways of ifosfamide, illustrating the bioactivation to the active ifosfamide mustard and the toxification pathway leading to chloroacetaldehyde.
Key Metabolites of Ifosfamide: A Summary
The following table summarizes the key metabolites of ifosfamide and their primary roles:
| Metabolite | Formation Pathway | Key Enzymes | Biological Role |
| 4-Hydroxyifosfamide | 4-Hydroxylation | CYP3A4, CYP2B6 | Unstable intermediate in the activation pathway |
| Aldoifosfamide | Tautomerization of 4-hydroxyifosfamide | - | Precursor to ifosfamide mustard and acrolein |
| Ifosfamide Mustard | β-elimination from aldoifosfamide | - | Active cytotoxic agent ; forms DNA cross-links |
| Acrolein | β-elimination from aldoifosfamide | - | Urotoxic byproduct ; causes hemorrhagic cystitis |
| Chloroacetaldehyde (CAA) | N-Dechloroethylation | CYP3A4, CYP2B6 | Neurotoxic and nephrotoxic byproduct |
| Dechloroethylated Ifosfamide | N-Dechloroethylation | CYP3A4, CYP2B6 | Inactive metabolite |
| 4-Ketoifosfamide | Oxidation of 4-hydroxyifosfamide | Alcohol/Aldehyde Dehydrogenase | Inactive metabolite |
| Carboxyifosfamide | Oxidation of aldoifosfamide | Aldehyde Dehydrogenase | Inactive metabolite |
Experimental Protocols for the Analysis of Ifosfamide and its Metabolites
The analysis of ifosfamide and its chemically diverse and often unstable metabolites requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Sample Preparation and Extraction
A critical first step in the analysis is the efficient extraction of the parent drug and its metabolites from biological matrices such as plasma or urine.
Protocol: Solid-Phase Extraction (SPE) for Ifosfamide and Metabolites
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of plasma or diluted urine onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute ifosfamide and its less polar metabolites with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS or LC-MS/MS analysis.
Derivatization for GC-MS Analysis
Due to the low volatility of some metabolites, derivatization is often necessary for GC-MS analysis.
Protocol: Silylation for GC-MS Analysis
-
To the dried extract from the SPE protocol, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injecting 1-2 µL into the GC-MS system.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity and can often analyze the metabolites without derivatization.
Protocol: LC-MS/MS Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is common.
-
Ionization: Electrospray ionization (ESI) in positive mode is generally effective.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.
Caption: A generalized experimental workflow for the analysis of ifosfamide and its metabolites from biological samples.
Conclusion
The clinical activity and toxicity of ifosfamide are inextricably governed by its intricate metabolic pathways. The balance between the bioactivation pathway, which generates the therapeutic ifosfamide mustard, and the N-dechloroethylation pathway, which produces the toxic metabolite chloroacetaldehyde, is a critical determinant of patient outcomes. While a compound known as "2'-oxoifosfamide" exists and is available as a chemical standard, the current body of scientific literature does not support its role as a significant metabolite in the biotransformation of ifosfamide. For researchers and clinicians, a deep understanding of the established metabolic routes is essential for developing strategies to enhance the therapeutic window of this important chemotherapeutic agent, such as the development of novel ifosfamide analogues or the co-administration of agents that can modulate its metabolism.
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The Formation of 2'-Oxoifosfamide: A Deep Dive into a Minor but Mechanistically Significant Metabolic Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide, a cornerstone of chemotherapy for a variety of solid tumors and hematologic malignancies, is a prodrug requiring metabolic activation to exert its cytotoxic effects. While the primary metabolic pathway leading to the formation of the active alkylating agent, isophosphoramide mustard, is well-documented, the intricate network of competing and minor metabolic routes is also of significant scientific interest. This technical guide provides a detailed exploration of the mechanism leading to the formation of 2'-oxoifosfamide, a less-abundant metabolite. We will dissect the enzymatic processes, chemical transformations, and the broader context of ifosfamide metabolism, offering insights for researchers in drug metabolism, toxicology, and oncology.
Introduction to Ifosfamide: A Prodrug with a Complex Metabolic Fate
Ifosfamide is an oxazaphosphorine alkylating agent, structurally analogous to cyclophosphamide.[1][2] Its therapeutic efficacy is entirely dependent on its biotransformation, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[3][4] This metabolic activation is a double-edged sword; it generates the therapeutically active metabolites but also produces toxic byproducts responsible for the drug's significant side effects, including urotoxicity, nephrotoxicity, and neurotoxicity.[1][5] Understanding the complete metabolic profile of ifosfamide, including the formation of minor metabolites like 2'-oxoifosfamide, is crucial for optimizing its therapeutic index and mitigating its toxicity.
The metabolism of ifosfamide is characterized by two major competing pathways: 4-hydroxylation, the principal activation pathway, and N-dechloroethylation, a major detoxification and toxicity-generating pathway.[2][6] The balance between these pathways dictates the overall efficacy and toxicity of ifosfamide treatment.
The Central Role of Cytochrome P450 in Ifosfamide Metabolism
The initial and rate-limiting step in ifosfamide's metabolic journey is oxidation by hepatic CYP enzymes. Several isoforms are involved, with CYP3A4 and CYP2B6 playing the most prominent roles.[3][5] There are also minor contributions from CYP2A6, CYP2C8, CYP2C9, and CYP2C19.[5] Notably, CYP3A5 can also be a significant contributor, particularly due to autoinduction.[6]
The enzymatic action of these CYPs on the ifosfamide molecule initiates a cascade of chemical transformations. The primary site of oxidation is the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxyifosfamide.[3] This is the committed step towards the generation of the active alkylating agent. However, the CYP enzymes also catalyze the oxidation of the N-chloroethyl side chains, a process known as N-dechloroethylation, which leads to toxic metabolites.[7]
Table 1: Key Cytochrome P450 Isoforms Involved in Ifosfamide Metabolism
| CYP Isoform | Primary Role in Ifosfamide Metabolism | Key Characteristics |
| CYP3A4 | Major catalyst for both 4-hydroxylation and N-dechloroethylation.[7][8] | Highly abundant in the human liver; subject to significant inter-individual variability and drug-drug interactions.[5] Preferentially metabolizes the (R)-enantiomer of ifosfamide for 4-hydroxylation.[8] |
| CYP2B6 | Significant contributor to both 4-hydroxylation and N-dechloroethylation.[7][8] | Exhibits genetic polymorphism, leading to variations in metabolic activity.[6] Preferentially metabolizes the (S)-enantiomer of ifosfamide.[8] |
| CYP3A5 | Contributes to the transformation of ifosfamide into its active form, particularly through autoinduction.[6][9] | Polymorphically expressed. |
| CYP2C9 & CYP2C19 | Minor contributors to ifosfamide activation.[5][9] | Also exhibit genetic polymorphisms. |
Elucidating the Pathway to 2'-Oxoifosfamide
The formation of 2'-oxoifosfamide is intrinsically linked to the N-dechloroethylation pathway. This pathway involves the removal of one or both of the chloroethyl side chains from the nitrogen atoms of the ifosfamide molecule.
The Initial Step: N-Dechloroethylation
The process begins with the CYP-mediated oxidation of the carbon atom adjacent to the nitrogen of the chloroethyl side chain. This hydroxylation event is unstable and leads to the spontaneous elimination of chloroacetaldehyde (CAA), a highly neurotoxic and nephrotoxic metabolite.[2][10] This dealkylation can occur at either the N2 or N3 position, resulting in the formation of 2-dechloroethylifosfamide or 3-dechloroethylifosfamide, respectively.[11]
The formation of these dechloroethylated metabolites is a significant event in ifosfamide's metabolic profile, accounting for a substantial portion of the administered dose.[3] The liberation of chloroacetaldehyde is a primary contributor to the central nervous system toxicity observed with ifosfamide therapy.[2]
Subsequent Oxidation to 2'-Oxoifosfamide
The formation of 2'-oxoifosfamide occurs through the further oxidation of the dechloroethylated intermediates. Specifically, the carbon atom at the 2' position of the remaining chloroethyl group on 3-dechloroethylifosfamide can undergo oxidation. While the precise enzyme responsible for this secondary oxidation is not as well-characterized as the initial N-dechloroethylation, it is plausible that CYP enzymes are also involved. This oxidation introduces a keto group, resulting in the formation of 2'-oxoifosfamide .
It is important to note that 2'-oxoifosfamide is considered a minor metabolite and is generally associated with the detoxification pathway, as the removal of the chloroethyl side chains prevents the formation of the active alkylating mustard.
The Broader Metabolic Landscape: Contextualizing 2'-Oxoifosfamide Formation
To fully appreciate the mechanism of 2'-oxoifosfamide formation, it is essential to view it within the complete metabolic scheme of ifosfamide.
The Major Activation Pathway: 4-Hydroxylation
As previously mentioned, the therapeutically critical pathway is the 4-hydroxylation of ifosfamide to form 4-hydroxyifosfamide.[3] This intermediate exists in equilibrium with its tautomer, aldoifosfamide.[1][4] Aldoifosfamide is then transported into cells where it undergoes spontaneous (non-enzymatic) decomposition to yield two key products:
-
Isophosphoramide Mustard (IPM): The ultimate active alkylating agent responsible for the cytotoxic effects of ifosfamide.[1][12][13] IPM forms covalent cross-links with DNA, leading to inhibition of DNA synthesis and apoptosis in cancer cells.[6][14]
-
Acrolein: A highly reactive unsaturated aldehyde that is a major contributor to the urotoxicity (hemorrhagic cystitis) associated with ifosfamide therapy.[1][6]
Detoxification Pathways
The body possesses mechanisms to detoxify the reactive intermediates of ifosfamide metabolism. Aldehyde dehydrogenases (ALDHs) can oxidize aldoifosfamide to the inactive metabolite carboxyifosfamide, and acrolein to the less toxic acrylic acid.[1] Overexpression of ALDHs is a known mechanism of resistance to ifosfamide.[6] Similarly, chloroacetaldehyde can be detoxified to chloroacetic acid.[1]
Experimental Methodologies for Studying Ifosfamide Metabolism
The elucidation of the metabolic pathways of ifosfamide, including the formation of 2'-oxoifosfamide, has been made possible through a combination of in vitro and in vivo experimental approaches.
In Vitro Models
-
Human Liver Microsomes (HLMs): HLMs are a cornerstone for studying CYP-mediated drug metabolism. They contain a rich complement of CYP enzymes and are used to determine which isoforms are responsible for specific metabolic reactions.[7][8]
-
Recombinant Human CYP Enzymes: Expressing individual human CYP enzymes in systems like baculovirus-infected insect cells or E. coli allows for the precise determination of the contribution of each isoform to a particular metabolic step.[7]
-
Hepatocyte Cultures: Primary human hepatocytes provide a more physiologically relevant in vitro system as they contain the full complement of drug-metabolizing enzymes and cofactors.[15] They are particularly useful for studying enzyme induction and the interplay between different metabolic pathways.
In Vivo Studies
-
Animal Models: Rodent models have been instrumental in understanding the overall disposition and toxicity of ifosfamide and its metabolites.[11]
-
Clinical Pharmacokinetic Studies: Analysis of blood and urine samples from patients receiving ifosfamide provides the most direct evidence of its metabolic fate in humans.[16][17] These studies are essential for understanding inter-individual variability in metabolism and its clinical consequences.
Analytical Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for the identification and quantification of drugs and their metabolites in biological matrices. Its high sensitivity and specificity allow for the detection of even minor metabolites like 2'-oxoifosfamide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been widely used, particularly for the analysis of volatile metabolites and for stereoselective assays.[8][16]
Conclusion
The formation of 2'-oxoifosfamide represents a minor but mechanistically informative branch of the complex metabolic network of ifosfamide. It arises from the N-dechloroethylation pathway, a major route of detoxification and toxicity generation, followed by subsequent oxidation. While not a therapeutically active metabolite, its formation underscores the intricate interplay of various CYP enzymes in determining the ultimate fate of the parent drug. A thorough understanding of all metabolic pathways, including the minor ones, is essential for the rational design of strategies to improve the therapeutic window of ifosfamide, such as the development of selective enzyme inhibitors or inducers to steer metabolism towards the desired activation pathway.[7][15] Continued research in this area, employing advanced analytical techniques and sophisticated biological models, will undoubtedly provide further insights into optimizing the clinical use of this important anticancer agent.
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PubMed. Enhanced cyclophosphamide and ifosfamide activation in primary human hepatocyte cultures: response to cytochrome P-450 inducers and autoinduction by oxazaphosphorines. Available from: [Link].
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PubMed. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes. Available from: [Link].
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PubMed Central. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Available from: [Link].
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PubMed. The N-dechloroethylation of ifosfamide: using stereochemistry to obtain an accurate picture of a clinically relevant metabolic pathway. Available from: [Link].
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PubMed. Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Available from: [Link].
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2'-Oxoifosfamide: A Potential Biomarker for Mitigating Ifosfamide-Induced Neurotoxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Charting a New Course in Chemotherapy Safety
Ifosfamide, a cornerstone in the treatment of various solid tumors and hematologic malignancies, carries a significant clinical burden: the risk of severe, and at times, life-threatening neurotoxicity.[1][2] While the therapeutic benefits of this alkylating agent are undisputed, the unpredictable onset of Ifosfamide-Induced Encephalopathy (IIE) presents a formidable challenge in patient management. For decades, the focus has been on the metabolite chloroacetaldehyde (CAA) as the primary neurotoxic culprit.[3][4] This guide, however, ventures into a less-explored avenue, proposing the investigation of 2'-Oxoifosfamide as a novel, potential biomarker to predict and mitigate this debilitating side effect. As a Senior Application Scientist, my objective is to not only present the current understanding but to also provide a scientifically rigorous framework for pioneering research in this critical area of oncology. This document is structured to be a comprehensive resource, blending established knowledge with forward-thinking experimental design, to empower researchers to validate 2'-Oxoifosfamide as a tool for personalized and safer Ifosfamide therapy.
Part 1: The Metabolic Labyrinth of Ifosfamide and the Genesis of Neurotoxicity
Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[1] This bioactivation is a double-edged sword, leading to both therapeutic compounds and toxic byproducts. The metabolic fate of Ifosfamide is primarily dictated by the cytochrome P450 (CYP) enzyme system in the liver, particularly CYP3A4 and CYP2B6.[5]
Two principal metabolic pathways exist:
-
4-Hydroxylation: This is the therapeutically desired pathway, leading to the formation of the active alkylating agent, ifosforamide mustard, which is responsible for the drug's anticancer activity.[6]
-
N-dechloroethylation: This side-chain oxidation pathway is the source of significant toxicity. It results in the liberation of chloroacetaldehyde (CAA), a highly reactive and neurotoxic compound.[3][6]
The accumulation of CAA is widely considered a major contributor to IIE.[7] CAA can cross the blood-brain barrier and is hypothesized to exert its neurotoxic effects through various mechanisms, including the depletion of glutathione and the inhibition of mitochondrial respiration.[4][8]
While CAA has been the focal point of neurotoxicity research, the complete metabolic picture and the full spectrum of toxic metabolites are likely more complex. It is within this context that we turn our attention to 2'-Oxoifosfamide.
The Hypothetical Emergence of 2'-Oxoifosfamide
Based on the known metabolic transformations of Ifosfamide, it is plausible that 2'-Oxoifosfamide is formed through the further oxidation of the N-dechloroethylated side chain. This would be a subsequent metabolic step following the initial N-dechloroethylation that also produces CAA.
Caption: Hypothetical metabolic pathway of Ifosfamide leading to the formation of 2'-Oxoifosfamide.
Part 2: 2'-Oxoifosfamide as a Putative Biomarker for Neurotoxicity
The central hypothesis of this guide is that the concentration of 2'-Oxoifosfamide in a patient's plasma or urine could serve as a predictive biomarker for the development of IIE. The rationale for this is twofold:
-
A Direct Link to the Toxic Pathway: The formation of 2'-Oxoifosfamide is intrinsically linked to the N-dechloroethylation pathway, the same pathway that produces the known neurotoxin, CAA. Therefore, elevated levels of 2'-Oxoifosfamide could be indicative of a higher flux through this toxic metabolic route.
-
Potential for Improved Stability and Measurability: Aldehydes like CAA are notoriously reactive and difficult to measure accurately in biological matrices. 2'-Oxoifosfamide, as a ketone, may possess greater stability, making it a more reliable and robust analyte for clinical assays.
A validated biomarker would enable clinicians to:
-
Identify at-risk patients before the onset of severe symptoms.
-
Individualize Ifosfamide dosing to minimize neurotoxicity while maintaining therapeutic efficacy.
-
Guide the prophylactic use of neuroprotective agents.
Part 3: A Framework for Validation - Experimental Protocols
To establish 2'-Oxoifosfamide as a viable biomarker, a rigorous analytical methodology and a well-designed clinical validation study are paramount.
Quantitative Analysis of 2'-Oxoifosfamide in Biological Matrices
Given the chemical nature of 2'-Oxoifosfamide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical platform due to its high sensitivity and specificity.
Table 1: Comparison of Potential Analytical Methods
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Likely required to increase volatility. | Generally not required, simplifying sample preparation. |
| Sensitivity | Good. | Excellent, often providing higher sensitivity. |
| Selectivity | High. | Very high, particularly with Multiple Reaction Monitoring (MRM). |
| Sample Throughput | Lower, due to derivatization and longer run times. | Higher, with faster analysis times. |
Step-by-Step Protocol: Quantification of 2'-Oxoifosfamide in Human Plasma using LC-MS/MS
This protocol is a proposed starting point and will require optimization and validation.
1. Sample Collection and Preparation:
- Collect whole blood in EDTA-containing tubes.
- Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
- Store plasma samples at -80°C until analysis.
- For analysis, thaw plasma samples on ice.
2. Protein Precipitation and Extraction:
- To 100 µL of plasma, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled analog of 2'-Oxoifosfamide).
- Vortex for 30 seconds to precipitate proteins.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate 2'-Oxoifosfamide from other metabolites and matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 2'-Oxoifosfamide and the internal standard.
4. Data Analysis and Quantification:
- Generate a calibration curve using standards of known 2'-Oxoifosfamide concentrations.
- Quantify the concentration of 2'-Oxoifosfamide in patient samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Start [label="Plasma Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Protein_Precipitation [label="Protein Precipitation\n(Ice-cold Methanol + IS)", fillcolor="#F1F3F4", fontcolor="#202124"];
Centrifugation1 [label="Centrifugation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Supernatant_Transfer [label="Supernatant Transfer", fillcolor="#F1F3F4", fontcolor="#202124"];
Evaporation [label="Evaporation to Dryness", fillcolor="#F1F3F4", fontcolor="#202124"];
Reconstitution [label="Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"];
LC_Separation [label="LC Separation\n(Reversed-Phase C18)", fillcolor="#FBBC05", fontcolor="#202124"];
MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Concentration of\n2'-Oxoifosfamide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Protein_Precipitation;
Protein_Precipitation -> Centrifugation1;
Centrifugation1 -> Supernatant_Transfer;
Supernatant_Transfer -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_Separation;
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
Data_Analysis -> End;
}
Caption: Proposed workflow for the quantification of 2'-Oxoifosfamide in plasma by LC-MS/MS.
Clinical Validation Study Design
A prospective clinical study is essential to correlate 2'-Oxoifosfamide levels with the incidence and severity of IIE.
Table 2: Key Parameters for a Prospective Clinical Validation Study
| Parameter | Description |
| Patient Population | Patients with solid tumors or lymphomas scheduled to receive Ifosfamide-based chemotherapy. |
| Sample Collection | Serial plasma and urine samples collected at baseline and at multiple time points during and after Ifosfamide infusion. |
| Clinical Monitoring | Regular neurological assessments using a standardized scale (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events - NCI-CTCAE) to grade the severity of encephalopathy. |
| Biomarker Analysis | Quantification of 2'-Oxoifosfamide, Ifosfamide, and other key metabolites (including CAA, if feasible) in all collected samples. |
| Statistical Analysis | Correlation analysis between the concentrations of 2'-Oxoifosfamide and the incidence and severity of IIE. Receiver Operating Characteristic (ROC) curve analysis to determine the predictive value of 2'-Oxoifosfamide. |
Part 4: Future Perspectives and the Path Forward
The investigation of 2'-Oxoifosfamide as a biomarker for Ifosfamide-induced neurotoxicity is a promising, yet nascent, field of research. While this guide provides a foundational framework, the path to clinical implementation requires a concerted effort from the scientific community.
Key future research directions include:
-
Synthesis of an analytical standard and stable isotope-labeled internal standard for 2'-Oxoifosfamide.
-
In vitro studies to confirm the metabolic pathway leading to 2'-Oxoifosfamide and to assess its intrinsic neurotoxicity.
-
Pharmacokinetic modeling to understand the formation and elimination kinetics of 2'-Oxoifosfamide in relation to Ifosfamide and other metabolites.
-
Multi-center clinical trials to validate the predictive value of 2'-Oxoifosfamide in a larger and more diverse patient population.
The successful validation of 2'-Oxoifosfamide as a biomarker would represent a significant advancement in personalized medicine, offering a tangible strategy to improve the safety and therapeutic index of Ifosfamide. This would not only enhance patient care but also provide a model for the development of predictive biomarkers for other chemotherapy-related toxicities.
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Kurowski, V., & Wagner, T. (1997). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 40(4), 323-332. [Link]
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Goren, M. P. (1997). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome.[Link]
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Loebermann, M., Kûhn, K. U., & Wagner, T. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research, 57(13), 2671-2675. [Link]
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Leroy, C., et al. (2000). Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide. Biochemical Pharmacology, 60(5), 629-637. [Link]
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Di Maio, M., et al. (2021). A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. Critical Reviews in Oncology/Hematology, 168, 103525. [Link]
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Whitepaper: A Framework for the Preliminary Toxicological Assessment of 2'-Oxo Ifosfamide
Audience: Researchers, scientists, and drug development professionals
Objective: This document provides an in-depth technical framework for conducting preliminary toxicological studies on 2'-Oxo Ifosfamide, a metabolite of the widely used alkylating agent, Ifosfamide. This guide is designed to move beyond rote protocol listing, instead focusing on the scientific rationale behind experimental design to build a robust, self-validating toxicological profile.
Executive Summary
Ifosfamide is a critical component of numerous chemotherapy regimens, but its clinical utility is often constrained by severe toxicities, including neurotoxicity and nephrotoxicity.[1][2] It is a prodrug that undergoes complex hepatic metabolism, mediated primarily by cytochrome P450 enzymes (CYP3A4 and CYP2B6), to produce both the therapeutically active ifosforamide mustard and a suite of toxic metabolites.[3][4] The toxicities of acrolein (implicated in hemorrhagic cystitis) and chloroacetaldehyde (CAA, a key driver of neuro- and nephrotoxicity) are well-characterized.[1][5][6] However, the toxicological profile of other metabolites, such as this compound, remains largely undefined.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), emphasize the importance of evaluating the safety of drug metabolites, particularly those found at significant concentrations in humans.[7][8] This whitepaper outlines a logical, phased approach to conduct a preliminary, yet comprehensive, toxicological assessment of this compound. We will detail the necessary steps from test article synthesis to in vitro and preliminary in vivo evaluations, providing the scientific causality for each stage of the investigation.
The Metabolic Landscape of Ifosfamide
Ifosfamide's bioactivation is a double-edged sword. The initial 4-hydroxylation by CYP3A4 and CYP2B6 is the rate-limiting step for generating the active alkylating agent.[3] Concurrently, a side-chain oxidation pathway (N-dechloroethylation) produces inactive dechloroethylated metabolites and the highly reactive aldehyde, chloroacetaldehyde (CAA).[9] this compound is another potential metabolite, though its precise pathway and contribution to the overall toxic burden are poorly understood. A comprehensive understanding of this metabolic map is crucial for contextualizing the potential toxicities of any single metabolite.
Test Article Preparation: Synthesis and Purification of this compound
Proposed Synthetic Strategy
A multi-step synthesis is anticipated, likely beginning from a suitable precursor molecule. The specific reactions will depend on the chosen starting materials, but a general approach would involve the controlled oxidation of a precursor to introduce the ketone functionality at the 2'-position.[11]
Purification and Characterization Protocol
Rationale: Impurities from the synthesis could confound toxicological results. Therefore, rigorous purification and structural verification are non-negotiable for creating a self-validating experimental system.
Step-by-Step Protocol:
-
Crude Purification: Perform initial purification of the reaction mixture using flash column chromatography on silica gel.[11] Monitor fractions by thin-layer chromatography (TLC).
-
High-Resolution Purification: Subject the semi-purified product to reversed-phase high-performance liquid chromatography (HPLC) to achieve >98% purity.[11]
-
Structural Verification:
-
Mass Spectrometry (MS): Confirm the molecular weight of the purified compound using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR): Use ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm the chemical structure and stereochemistry of this compound, ensuring it matches the expected structure.[12]
-
-
Stability Assessment: Determine the stability of the purified compound under storage conditions (e.g., -20°C, -80°C) and in the proposed vehicle for biological assays (e.g., DMSO, cell culture medium) to ensure consistent dosing.
Phase I: In Vitro Toxicological Profiling
Directive: The initial phase uses a battery of in vitro assays to establish a baseline toxicity profile, screen for genotoxic potential, and generate hypotheses regarding mechanisms of action. This approach is resource-efficient and aligns with the "3Rs" principles (Replacement, Reduction, Refinement) of animal testing.[13]
General Cytotoxicity Assessment
Causality: The first question is whether this compound is cytotoxic and if there is any cell-type specificity. This is quantified by determining the half-maximal inhibitory concentration (IC50). We select cell lines that represent the primary organs affected by Ifosfamide toxicity (kidney, CNS) and its site of metabolism (liver).[14][15][16]
Experimental Protocol: ATP-Based Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed human renal proximal tubule (HK-2), human neuroblastoma (SH-SY5Y), and human hepatocellular carcinoma (HepG2) cells into 96-well plates at predetermined optimal densities. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 0.1 µM to 1000 µM) in the appropriate cell culture medium. Replace the medium in the cell plates with the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate plates for a clinically relevant duration, typically 48 or 72 hours.
-
Assay: Equilibrate the plate and assay reagent to room temperature. Add the ATP-based luminescence reagent to each well, mix, and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence readings to percent viability relative to vehicle controls. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
Phase II: Mechanistic Investigation
Directive: If Phase I studies reveal significant cytotoxicity, especially in the renal or neuronal cell lines, Phase II aims to elucidate the underlying mechanism. We base our hypotheses on the known toxic mechanisms of the related metabolite, chloroacetaldehyde (CAA). [6] Causality: CAA is known to induce toxicity by depleting glutathione and inhibiting mitochondrial respiration. [6][9][17]It is logical and scientifically rigorous to first investigate whether this compound shares these properties.
Protocol 1: Mitochondrial Toxicity Assessment
-
Objective: To determine if this compound impairs mitochondrial function.
-
Methodology: Treat HK-2 and SH-SY5Y cells with this compound at concentrations around the IC50 value.
-
Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent probe like Tetramethylrhodamine, Ethyl Ester (TMRE). A decrease in fluorescence indicates depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction.
-
Cellular ATP Levels: Confirm findings from the initial cytotoxicity screen. A direct drop in ATP suggests an energy crisis, often linked to mitochondrial failure. [6] * Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). This provides detailed information on which part of the electron transport chain may be inhibited. CAA is known to inhibit Complex I. [6] Protocol 2: Glutathione (GSH) Depletion Assay
-
-
Objective: To measure the impact of this compound on the primary intracellular antioxidant, glutathione.
-
Methodology: Treat relevant cells (e.g., HK-2) with the test compound. Lyse the cells and measure total glutathione levels using a colorimetric assay based on the reaction with DTNB (Ellman's reagent).
-
Interpretation: A significant decrease in GSH levels suggests that the compound either directly reacts with GSH or induces oxidative stress that consumes GSH stores, compromising the cell's detoxification capacity. [14]
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in vitro activity of 2'-Oxo Ifosfamide
An In-Depth Technical Guide to the In Vitro Activity of Ifosfamide and Its Metabolites
Introduction
Ifosfamide (IFO) is a cornerstone of chemotherapy, an oxazaphosphorine alkylating agent employed against a wide array of malignancies, including sarcomas, lymphomas, and various solid tumors.[1][2] However, ifosfamide itself is a prodrug, inert until it undergoes metabolic transformation.[3][4][5] Its therapeutic efficacy and its challenging toxicity profile are entirely dictated by a complex and competing series of enzymatic reactions occurring primarily in the liver. Understanding the in vitro activity of ifosfamide, therefore, is not about studying the parent compound, but about dissecting the distinct biological actions of its various metabolites.
This guide provides a detailed exploration of the metabolic activation and detoxification of ifosfamide. While the term "2'-Oxo Ifosfamide" may refer to various oxidative metabolites, this document will focus on the scientifically established and clinically significant metabolic pathways. We will elucidate the mechanism of action of the therapeutically active metabolite, isophosphoramide mustard (IPM), and detail the robust in vitro methodologies required to quantify its cytotoxic effects. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental design and to implement self-validating protocols for assessing the efficacy of this important chemotherapeutic agent.
Section 1: The Metabolic Landscape of Ifosfamide
The biological activity of ifosfamide is a direct consequence of its biotransformation. Two major, competing pathways—a bioactivation pathway and a detoxification/toxification pathway—determine the balance between therapeutic effect and adverse events.[6][7]
1.1 The Bioactivation Pathway (4-Hydroxylation) The therapeutically essential first step is the oxidation of the oxazaphosphorine ring at the C4 position, a reaction catalyzed predominantly by the cytochrome P450 isoenzymes CYP3A4 and CYP2B6.[6][8] This yields 4-hydroxyifosfamide (4-OH-IFO), an unstable intermediate that exists in equilibrium with its ring-opened tautomer, aldoifosfamide.[6][9] Aldoifosfamide is the key branching point; it can either be detoxified or spontaneously decompose to release the ultimate cytotoxic agent. This non-enzymatic decomposition yields two products:
-
Isophosphoramide Mustard (IPM): The active alkylating metabolite responsible for the antineoplastic activity of ifosfamide.[4][9]
-
Acrolein: A highly reactive, unsaturated aldehyde that is a major contributor to urothelial toxicity (hemorrhagic cystitis).[8][9] This toxicity is clinically managed by co-administration of the quenching agent mesna.[8]
1.2 The N-Dechloroethylation Pathway (Toxicity & Detoxification) Competing with the essential 4-hydroxylation is the N-dechloroethylation pathway, which involves the oxidation and removal of one of the 2-chloroethyl side chains. This pathway, also mediated by CYP3A4 and CYP2B6, is considered both a detoxification route (as it prevents the formation of the active IPM) and a toxification route, as it generates:
-
2- and 3-Dechloroethylifosfamide: Inactive metabolites.[6][7]
-
Chloroacetaldehyde (CAA): A highly toxic metabolite that can cross the blood-brain barrier and is the primary causative agent of the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[3][8][10]
The balance between these two pathways is critical and can be influenced by factors such as genetic polymorphisms in CYP enzymes and drug-drug interactions.[8]
Section 2: Molecular Mechanism of Cytotoxicity
The antitumor activity of ifosfamide is executed by its active metabolite, isophosphoramide mustard (IPM). IPM is a bifunctional alkylating agent, meaning it has two reactive chloroethyl groups that can form covalent bonds with nucleophilic sites on cellular macromolecules.
-
DNA Alkylation: The primary target of IPM is DNA. It reacts with the N7 position of guanine bases, forming mono-adducts.[4]
-
DNA Cross-Linking: Because IPM has two alkylating arms, a second reaction can occur, leading to the formation of highly cytotoxic DNA lesions. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).[1][9]
-
Cellular Response: The formation of interstrand cross-links is particularly lethal. It physically blocks DNA replication and transcription. This triggers a robust DNA Damage Response (DDR). If the damage is too extensive for cellular repair mechanisms to handle, the cell is directed toward programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes known as caspases (specifically caspases 3, 8, and 9) and results in cell cycle arrest, typically at the G2/M checkpoint, to prevent the division of the damaged cell.[8][9][11]
Section 3: In Vitro Evaluation of Metabolite Activity
Robust and reproducible in vitro assays are fundamental to characterizing the cytotoxic potential of ifosfamide's metabolites. A key principle is that the parent drug, ifosfamide, will show little to no activity in standard cell culture because these cells lack the necessary CYP450 enzymes for activation.[5][12] Therefore, studies must either use the active metabolites directly or incorporate a metabolic activation system (e.g., liver microsomes).[13]
Quantitative Cytotoxicity Data
The cytotoxic potency is typically expressed as the half-maximal inhibitory concentration (IC50), the drug concentration required to inhibit cell growth or metabolic activity by 50%. The following table summarizes representative data for ifosfamide metabolites in various cell lines.
| Metabolite | Cell Line | Cell Type | Exposure Time | IC50 / Cytotoxicity Metric | Reference |
| 4-Hydroxy-IFO | LLC-PK1 | Porcine Kidney Epithelial | 48 hr | 22.9% of control activity at 75 µM | [12] |
| Chloroacetaldehyde (CAA) | LLC-PK1 | Porcine Kidney Epithelial | 48 hr | 11.0% of control activity at 30 µM | [12] |
| Chloroacetaldehyde (CAA) | OK | Opossum Kidney Epithelial | 48 hr | 3.3% of control activity at 30 µM | [12] |
| Acrolein | G401 | Human Kidney Wilms' Tumor | 48 hr | 1.7% of control activity at 75 µM | [12] |
| Ifosfamide Mustard | MDCKII | Canine Kidney Epithelial | 48 hr | 38.1% of control activity at 150 µM | [12] |
| Ifosfamide | U2OS (Resistant) | Human Osteosarcoma | Not specified | IC50: 37.13 µM | [14] |
| Ifosfamide | U2OS (Sensitive) | Human Osteosarcoma | Not specified | IC50: 33.12 µM | [14] |
Note: Data from reference[12] is presented as percent of control MTT activity, where a lower percentage indicates higher toxicity.
Key Experimental Protocols
The following protocols represent self-validating systems for assessing cytotoxicity. They include necessary controls to ensure data integrity.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of mitochondrial dehydrogenase enzymes as a proxy for cell viability.[11]
-
Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a clear, 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Adherence: Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of the test metabolite (e.g., isophosphoramide mustard) in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells.
-
Controls (Critical for Self-Validation):
-
No-Cell Control: Wells containing medium only (for blank subtraction).
-
Vehicle Control: Cells treated with the highest concentration of the drug's solvent (e.g., DMSO, PBS) to account for any solvent-induced toxicity. This represents 100% viability.
-
Positive Control: Cells treated with a known potent toxin (e.g., doxorubicin or staurosporine) to confirm the assay is working.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well. Incubate for 2-4 hours at 37°C until purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other wells.
-
Calculate the percentage of viability for each drug concentration: (Absorbance_Treated / Absorbance_Vehicle_Control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
-
-
Protocol 2: In Vitro Metabolic Activation Assay
This protocol is used to assess the activity of the parent prodrug (ifosfamide) by providing the necessary metabolic machinery.
-
Causality: Rat or human liver microsomes contain a high concentration of CYP450 enzymes. By co-incubating the prodrug, the target cells, and these microsomes along with necessary cofactors (NADPH), the prodrug is converted to its active metabolites, which can then act on the cells.
-
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., 9L glioblastoma cells) in a 96-well plate as described in Protocol 1.[13]
-
Preparation of Reaction Mixture: In a separate tube on ice, prepare the metabolic activation mixture. A typical mixture contains:
-
Liver microsomes (e.g., from phenobarbital-induced rats or human liver S9 fraction).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Ifosfamide at the desired final concentrations.
-
Serum-free culture medium.
-
-
Treatment: Remove the medium from the adhered cells and add the complete reaction mixture containing ifosfamide.
-
Controls:
-
Cells + Ifosfamide (No Microsomes): To confirm the prodrug is inactive on its own.
-
Cells + Microsomes (No Ifosfamide): To control for any toxicity from the microsomal preparation itself.
-
Cells + Vehicle Control: As in Protocol 1.
-
-
Incubation & Analysis: Incubate for a defined period (typically shorter, e.g., 2-6 hours, as the metabolites are generated continuously).[15] After the incubation, wash the cells and replace with fresh, drug-free medium. Allow cells to grow for a further 48-72 hours before assessing viability using the MTT assay as described above.
-
Conclusion
The and its related compounds is a function of a delicate enzymatic balance. The therapeutic action is driven by the CYP450-mediated 4-hydroxylation pathway, leading to the formation of the DNA-alkylating agent isophosphoramide mustard. In parallel, the N-dechloroethylation pathway generates the toxic metabolite chloroacetaldehyde, which is responsible for the dose-limiting neuro- and nephrotoxicity seen in the clinic.
A thorough understanding of these competing pathways is essential for the rational design of experiments. By employing self-validating in vitro protocols that either utilize the specific, active metabolites or incorporate a metabolic activation system, researchers can accurately dissect the mechanisms of cytotoxicity, investigate drug resistance, and ultimately contribute to the development of safer and more effective cancer therapies.
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A Technical Guide to the Therapeutic Relevance of 2'-Oxo-Ifosfamide: From Metabolism to a Potential Cytotoxic Contributor
Abstract
Ifosfamide (IFO) is a cornerstone of chemotherapy for various solid tumors and hematologic malignancies, yet its clinical utility is often constrained by a narrow therapeutic window and significant toxicities.[1][2][3] As a prodrug, IFO requires metabolic activation to exert its cytotoxic effects, a process that generates a complex array of metabolites, each with distinct biological activities.[4][5] While the therapeutic activity is largely attributed to the DNA alkylating agent isophosphoramide mustard (IPM), and toxicities to chloroacetaldehyde (CAA) and acrolein, the roles of other metabolites remain less defined.[4][6] This technical guide provides an in-depth examination of 2'-Oxo-ifosfamide, a metabolite formed through the N-dechloroethylation pathway. We will explore its position within the IFO metabolic network, discuss its potential, albeit modest, contribution to the overall cytotoxic profile of ifosfamide therapy, and detail the experimental methodologies required for its study. This document is intended for researchers, clinicians, and drug development professionals seeking a deeper understanding of ifosfamide's complex pharmacology.
The Intricate Metabolic Web of Ifosfamide
Ifosfamide is an oxazaphosphorine and a structural analog of cyclophosphamide.[5] It is administered as a racemic mixture and requires hepatic bioactivation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to become therapeutically active.[1][2] The metabolism of ifosfamide proceeds along two major, competing pathways:
-
C4-Hydroxylation (Activation Pathway): This is the therapeutically critical pathway. CYP enzymes hydroxylate the C4 position of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO). This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide.[4] Aldoifosfamide then undergoes spontaneous (non-enzymatic) degradation to yield two key products:
-
Isophosphoramide Mustard (IPM): The primary alkylating agent responsible for the anticancer effect. IPM forms covalent cross-links with DNA, particularly at the N7 position of guanine, leading to DNA damage, cell cycle arrest, and apoptosis.[1][5][6][7]
-
Acrolein: A highly reactive unsaturated aldehyde that is a major contributor to urotoxicity, specifically hemorrhagic cystitis.[1][6]
-
-
N-Dechloroethylation (Side-Chain Oxidation Pathway): This pathway, which accounts for nearly half of IFO metabolism, involves the removal of one or both of the 2-chloroethyl side chains.[1] This process is considered both a detoxification and a toxification route. It generates dechloroethylated IFO derivatives and, critically, the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA) .[4][8][9] Within this pathway, further oxidation can occur, leading to the formation of keto-metabolites, including 2'-Oxo-ifosfamide and 3'-ketoifosfamide.
The balance between these pathways is crucial. A shift towards N-dechloroethylation can lead to increased production of toxic CAA and potentially reduce the generation of therapeutic IPM, impacting the overall efficacy and safety profile of the treatment.[1][2]
Visualization of Ifosfamide Metabolism
The following diagram illustrates the complex metabolic fate of Ifosfamide, highlighting the position of 2'-Oxo-ifosfamide.
Caption: Metabolic pathways of Ifosfamide activation and detoxification.
Potential Therapeutic Relevance of 2'-Oxo-Ifosfamide
The direct cytotoxic contribution of 2'-Oxo-ifosfamide is not well-established and is considered to be significantly less than that of IPM. The primary therapeutic relevance of this metabolic branch lies in its implications for the overall pharmacological profile of ifosfamide:
-
Marker of a Toxicity-Associated Pathway: The formation of 2'-Oxo-ifosfamide is intrinsically linked to the N-dechloroethylation pathway that produces the highly toxic CAA.[9][10] High levels of 2'-Oxo-ifosfamide in a patient could, therefore, serve as a surrogate marker for increased CAA production, potentially predicting a higher risk for neurotoxicity and nephrotoxicity.[8][11]
-
Diversion from the Activation Pathway: The enzymatic resources (primarily CYP3A4/2B6) dedicated to the N-dechloroethylation and subsequent oxidation to 2'-Oxo-ifosfamide are diverted from the essential C4-hydroxylation pathway.[1] Consequently, a high rate of 2'-Oxo-ifosfamide formation may correlate with reduced production of the therapeutically active IPM, potentially leading to diminished anti-tumor efficacy.
-
Contribution to Drug Resistance: While not a primary driver, metabolic shunting towards the N-dechloroethylation pathway can be a feature of acquired resistance to ifosfamide. Tumor cells may adapt by upregulating pathways that detoxify the drug or its precursors, thereby reducing the intracellular concentration of active IPM.[12][13] Investigating the levels of metabolites like 2'-Oxo-ifosfamide in resistant versus sensitive cell lines could provide insights into these resistance mechanisms.
While synthetic isophosphoramide mustard demonstrates potent antitumor activity on its own, its efficacy is comparable to, not dramatically superior to, the parent drug ifosfamide in many models, highlighting the importance of the entire metabolic cascade.[14][15]
Methodologies for Studying 2'-Oxo-Ifosfamide
A thorough investigation of 2'-Oxo-ifosfamide requires robust analytical and biological assay platforms.
Analytical Quantification in Biological Matrices
Causality Behind Method Choice: The structural similarity of ifosfamide metabolites necessitates a highly specific and sensitive analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. It provides the necessary chromatographic separation to resolve isomers and the mass-based detection to unambiguously identify and quantify each metabolite, even at low physiological concentrations.[16][17] The use of a stable isotope-labeled internal standard, such as 2'-Oxo-Ifosfamide-d4, is critical for correcting matrix effects and ensuring high accuracy and precision.[18][19]
Protocol: Quantification of Ifosfamide Metabolites by LC-MS/MS
-
Sample Collection: Collect patient plasma or urine samples in appropriate tubes (e.g., EDTA for plasma) and immediately place on ice. Process and freeze at -80°C as soon as possible to prevent metabolite degradation.
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Ifosfamide-d4, 2'-Oxo-Ifosfamide-d4).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid, 5% Acetonitrile).
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290).
-
Column: A reverse-phase C18 column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating the metabolites.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Develop a gradient from 5% B to 95% B over several minutes to ensure separation of all metabolites.
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher).
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Optimize specific precursor-to-product ion transitions for ifosfamide, IPM, 2'-Oxo-ifosfamide, and the internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of 2'-Oxo-ifosfamide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
In Vitro Cytotoxicity Assessment
Causality Behind Method Choice: To assess the direct cytotoxic potential of 2'-Oxo-ifosfamide, it must be compared against the parent drug (IFO) and the primary active metabolite (IPM). The MTT assay is a robust, widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] Its high-throughput nature makes it ideal for screening multiple concentrations and compounds simultaneously.[22]
Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Select a panel of relevant cancer cell lines (e.g., sarcoma, lung cancer lines).
-
Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[23]
-
-
Compound Treatment:
-
Prepare stock solutions of 2'-Oxo-ifosfamide, Ifosfamide, and Isophosphoramide Mustard in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Replace the media in the cell plates with the media containing the test compounds. Include "vehicle-only" and "no-treatment" controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[20]
-
-
Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Visualization of Experimental Workflow
Caption: Workflow for determining IC50 values using the MTT assay.
Data Interpretation and Expected Outcomes
When evaluating 2'-Oxo-ifosfamide, it is crucial to contextualize the results against appropriate controls.
Table 1: Hypothetical IC₅₀ Values (µM) for Ifosfamide and its Metabolites
| Cell Line | Ifosfamide (IFO) | Isophosphoramide Mustard (IPM) | 2'-Oxo-ifosfamide | Chloroacetaldehyde (CAA) |
| A549 (Lung) | > 500 | 15 | > 1000 | 150 |
| U2OS (Osteosarcoma) | > 500 | 25 | > 1000 | 120 |
| HT-29 (Colon) | > 500 | 12 | > 1000 | 180 |
Interpretation:
-
Ifosfamide (Prodrug): As expected, the parent drug shows very low in vitro activity because cultured cancer cells typically lack the high levels of CYP enzymes needed for activation.
-
Isophosphoramide Mustard (IPM): This active metabolite should display potent, low-micromolar cytotoxicity, confirming its role as the primary therapeutic agent.[14]
-
2'-Oxo-ifosfamide: It is hypothesized that 2'-Oxo-ifosfamide will exhibit minimal to no cytotoxic activity, with IC₅₀ values significantly higher than IPM. This would support the view that it is primarily a biomarker of a metabolic side-pathway rather than a direct contributor to efficacy.
-
Chloroacetaldehyde (CAA): CAA is known to be toxic and will likely show cytotoxicity, but at concentrations higher than IPM. Its toxicity is mediated through different mechanisms, such as mitochondrial dysfunction and glutathione depletion, rather than DNA alkylation.[8][10][24]
Conclusion and Future Directions
While 2'-Oxo-ifosfamide is unlikely to be a direct, therapeutically relevant cytotoxic agent, its study is of significant value. As a stable marker of the N-dechloroethylation pathway, its quantification in patients could provide a valuable tool for therapeutic drug monitoring. High levels of 2'-Oxo-ifosfamide may identify patients who are metabolically shunting ifosfamide towards the toxic CAA pathway and away from the therapeutic IPM pathway. This information could potentially be used to:
-
Predict Toxicity: Identify patients at higher risk for neurotoxicity and nephrotoxicity.
-
Explain Resistance: Investigate metabolic shunting as a mechanism of clinical resistance.
-
Optimize Dosing: Guide dose adjustments or the use of CYP enzyme modulators to favorably shift the metabolic balance towards activation.
Future research should focus on correlating the plasma and urine concentrations of 2'-Oxo-ifosfamide with clinical outcomes, including anti-tumor response and the incidence of adverse events. Such studies will clarify its role as a potential biomarker and contribute to the safer and more effective use of ifosfamide chemotherapy.
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PharmGKB. (n.d.). Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. PharmGKB. Retrieved from [Link]
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Wainer, I. W., et al. (1993). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. PubMed. Retrieved from [Link]
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Singh, H., & Atrash, S. (2024). Ifosfamide. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Struck, R. F., et al. (1981). Isophosphoramide mustard, a metabolite of ifosfamide with activity against murine tumours comparable to cyclophosphamide. PubMed. Retrieved from [Link]
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Chen, T. L., et al. (1994). Antitumor activity of halogen analogs of phosphoramide, isophosphoramide, and triphosphoramide mustards, the cytotoxic metabolites of cyclophosphamide, ifosfamide, and trofosfamide. PubMed. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 2'-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PubMed Central. Retrieved from [Link]
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Ren, S., et al. (2012). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. Retrieved from [Link]
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NIH. (n.d.). Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells. PubMed Central. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2',3'-Dideoxy-2'-fluoro-3'-thioarabinothymidine and Its 3'-Phosphoramidite Derivative. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 2'-Oxo Ifosfamide: Synthesis, Characterization, and Context as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide, a cornerstone of many chemotherapeutic regimens, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1] The complex metabolic cascade of ifosfamide produces not only the active alkylating agent, isophosphoramide mustard, but also a host of other metabolites, some of which are implicated in the drug's toxicity profile.[1][2] This guide focuses on a lesser-known but crucial molecule in the ifosfamide landscape: 2'-Oxo Ifosfamide. While not a primary metabolite, this compound, chemically known as 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide, serves as a key intermediate in certain synthetic pathways of ifosfamide and is recognized as a potential impurity in the final drug product.[3][4][5] Understanding its synthesis, chemical properties, and analytical detection is paramount for ensuring the quality and safety of ifosfamide-based therapies.
This technical guide provides a comprehensive overview of this compound, delving into its synthesis, chemical characteristics, and the analytical methodologies required for its identification and quantification. We will also explore the broader context of ifosfamide metabolism and the biological activities of its major metabolites to provide a complete picture for researchers in drug development and quality control.
Chemical Properties and Structure
This compound is a distinct chemical entity with the molecular formula C7H13Cl2N2O3P and a molecular weight of 275.07 g/mol .[6][7] Its structure features the core oxazaphosphorine ring of ifosfamide, but with a chloroacetyl group attached to the ring nitrogen at position 3, in place of the chloroethyl group found in the parent drug. This structural difference significantly alters its chemical properties and biological activity.
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one | [8] |
| Molecular Formula | C7H13Cl2N2O3P | [6] |
| Molecular Weight | 275.07 g/mol | [6] |
| CAS Number | 119670-13-2 | [3] |
| Appearance | Light Brown Oil to Light Brown Low Melting Solid | [7] |
dot digraph "2_Oxo_Ifosfamide_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
// Atom nodes N1 [label="N", pos="0,1.5!"]; P1 [label="P", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.5!"]; C1 [label="C", pos="-1.2,-2!"]; C2 [label="C", pos="0,-2.5!"]; C3 [label="C", pos="1.2,-2!"]; O2 [label="O", pos="1.2,-0.5!"]; N2 [label="N", pos="1.5,1.5!"]; C4 [label="C", pos="2.8,1.5!"]; C5 [label="C", pos="3.8,2.5!"]; Cl1 [label="Cl", pos="5,2.5!"]; C6 [label="C", pos="-1.5,2.5!"]; O3 [label="O", pos="-2.5,2.5!"]; C7 [label="C", pos="-1.5,4!"]; Cl2 [label="Cl", pos="-2.8,4!"];
// Double bond for P=O P1 -> O2 [dir=none, style=double, penwidth=2];
// Single bonds P1 -> N1 [dir=none]; P1 -> O1 [dir=none]; P1 -> N2 [dir=none]; O1 -> C1 [dir=none]; C1 -> C2 [dir=none]; C2 -> C3 [dir=none]; C3 -> O2 [dir=none, style=invis]; // to position O2 correctly N1 -> C6 [dir=none]; N2 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> Cl1 [dir=none]; C6 -> O3 [dir=none, style=double, penwidth=2]; C6 -> C7 [dir=none]; C7 -> Cl2 [dir=none]; C3 -> N1 [dir=none]; // Closing the ring
// Positioning invisible nodes for correct layout invis1 [label="", pos="0, -0.75!", style=invis]; P1 -> invis1 [style=invis];
} "Chemical structure of this compound"
Synthesis of this compound as an Intermediate
This compound is not a naturally occurring metabolite but rather a synthetic intermediate. A patented method for the synthesis of ifosfamide outlines a process where this compound is formed and subsequently reduced to yield the final ifosfamide product.[4] This positions this compound as a critical component in specific manufacturing processes.
The synthesis involves a multi-step process:
-
Ring formation: Propanolamine is reacted with phosphorus oxychloride to form the oxazaphosphorine ring.
-
Addition of the first side chain: Chloroethylamine hydrochloride is added to introduce the N-(2-chloroethyl) group.
-
Formation of this compound: Chloroacetyl chloride is then reacted with the intermediate to form 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide (this compound).[4]
-
Reduction: The final step involves the reduction of the chloroacetyl group to a chloroethyl group to yield ifosfamide.[4]
Analytical Characterization
The detection and quantification of this compound, particularly as a potential impurity in ifosfamide active pharmaceutical ingredients (APIs), is crucial for quality control. While specific, validated analytical methods for this compound are not widely published, established methods for ifosfamide and its metabolites can be adapted for this purpose.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common techniques for the analysis of ifosfamide and related compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity. For the analysis of ifosfamide and its metabolites, such as the dechloroethylated derivatives, enantioselective GC methods have been developed.[9][10] These methods typically involve liquid-liquid extraction of the analytes from a biological matrix, followed by separation on a chiral stationary phase and detection by mass spectrometry.[9] A similar approach could be optimized for the detection of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for the analysis of ifosfamide and its metabolites. Enantioselective LC-MS methods have been developed for the determination of ifosfamide enantiomers and their N-dechloroethylated metabolites in human plasma.[11] These methods often utilize solid-phase extraction (SPE) for sample cleanup.[11]
Spectroscopic Methods
-
Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is essential for identifying and quantifying ifosfamide and its metabolites.[14][15] The fragmentation patterns of ifosfamide and its major metabolites have been well-characterized, which would aid in the identification of this compound.[14][15]
Experimental Protocol: Hypothetical GC-MS Method for this compound Detection
The following is a hypothetical, step-by-step protocol for the detection of this compound as an impurity in an ifosfamide drug substance, based on established methods for related compounds.
-
Sample Preparation:
-
Accurately weigh 10 mg of the ifosfamide sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Add an internal standard (e.g., a deuterated analog of ifosfamide or a structurally similar compound).
-
Vortex the sample for 1 minute.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a suitable chiral column if enantiomeric separation is desired.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte and internal standard.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and characteristic mass fragments.
-
Quantify the amount of this compound relative to the internal standard using a calibration curve prepared with a certified reference standard of this compound.
-
Biological Context: Ifosfamide Metabolism and Metabolite Activity
To fully appreciate the significance of controlling impurities like this compound, it is essential to understand the complex metabolism of the parent drug, ifosfamide.
Ifosfamide is a prodrug that requires activation by hepatic cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6.[2][16] This metabolic activation leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldophosphamide.[16] Aldophosphamide can then undergo two fates: detoxification to the inactive carboxyifosfamide or spontaneous decomposition to the ultimate cytotoxic agent, isophosphoramide mustard, and the urotoxic metabolite, acrolein.[1]
Concurrently, a competing metabolic pathway, N-dechloroethylation, leads to the formation of inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[1][17]
Cytotoxicity of Major Ifosfamide Metabolites
While there is a lack of direct data on the cytotoxicity of this compound, studies on other ifosfamide metabolites provide valuable insights into the potential biological effects of related compounds.
| Metabolite | IC50 (µM) | Cell Line | Comments | Source |
| 4-Hydroxyifosfamide | 10.8 | MX1 (Tumor) | Active metabolite | [17] |
| Chloroacetaldehyde (CAA) | 8.6 | MX1 (Tumor) | Toxic metabolite with cytotoxic activity | [17] |
| 4-Hydroxyifosfamide | 25.0 | S117 (Tumor) | Active metabolite | [17] |
| Chloroacetaldehyde (CAA) | 15.3 | S117 (Tumor) | Toxic metabolite with cytotoxic activity | [17] |
The data indicates that both the active metabolite (4-hydroxyifosfamide) and the toxic metabolite (chloroacetaldehyde) exhibit significant cytotoxicity against tumor cells.[17] This underscores the importance of understanding the complete metabolic and impurity profile of ifosfamide. The presence of a reactive chloroacetyl group in this compound suggests it could have its own biological activity, warranting further investigation.
Conclusion
This compound is a key intermediate in certain synthetic routes of ifosfamide and a potential impurity in the final drug product. While not a primary metabolite, its chemical properties and potential for biological activity necessitate its careful control and monitoring. This guide has provided a comprehensive overview of this compound, including its synthesis, chemical characteristics, and analytical methodologies for its detection. By understanding the nature of this and other related compounds, researchers and drug development professionals can ensure the quality, safety, and efficacy of ifosfamide-based cancer therapies. Further research into the specific biological activity and cytotoxicity of this compound is warranted to fully elucidate its potential impact.
References
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National Center for Biotechnology Information (2024). Ifosfamide. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ifosfamide-impurities. Retrieved from [Link]
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Veeprho. (n.d.). This compound. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 119670-13-2 | Product Name : this compound. Retrieved from [Link]
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Veeprho. (n.d.). Ifosfamide Impurities and Related Compound. Retrieved from [Link]
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SpectraBase. (n.d.). IFOSFAMIDE;IF - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Hu, S. H., & Vouros, P. (2005). Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid communications in mass spectrometry, 19(17), 2413-2422.
- Fox, B. W. (1991). A 13C NMR study of 2-(13)C-chloroacetaldehyde, a metabolite of ifosfamide and cyclophosphamide, in the isolated perfused rabbit heart model. Initial observations on its cardiotoxicity and cardiac metabolism. Cellular and Molecular Biology, 37(7), 773-782.
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PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]
- Wainer, I. W., & Granvil, C. P. (1993). Determination of the enantiomers of ifosfamide and its 2-and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of chromatography.
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
- Granvil, C. P., Wainer, I. W., & Dorr, R. T. (2000). Determination of ifosfamide, 2-and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection. Therapeutic drug monitoring, 22(5), 613-620.
- Aslan, S., & Wainer, I. W. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma.
- Boddy, A. V., Furtun, Y., Sardas, S., Sardas, O., & Idle, J. R. (1992). Individual variation in the activation and deactivation of ifosfamide. Cancer chemotherapy and pharmacology, 31(Suppl 1), S19-S23.
- Fox, B. W. (1997). A 13C NMR study of 2-(13)C-chloroacetaldehyde, a metabolite of ifosfamide and cyclophosphamide, in the isolated perfused rabbit heart model. Initial observations on its cardiotoxicity and cardiac metabolism. Cellular and Molecular Biology (Noisy-le-grand, France), 43(5), 773-782.
- Hartley, J. A., Spanswick, V. J., & Souhami, R. L. (1999). Pharmacokinetics and metabolism of ifosfamide in relation to DNA damage assessed by the COMET assay in children with cancer. British journal of cancer, 81(6), 1075.
- Misiura, K., Okruszek, A., & Stec, W. J. (1983). Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in rat urine. Journal of medicinal chemistry, 26(5), 674-679.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119670132, this compound. Retrieved from [Link].
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- Jeanmart, S., & De Ronne, E. (2004). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of medicinal chemistry, 47(16), 4035-4043.
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Methodological & Application
Application Note: Quantitative Analysis of 2'-Oxoifosfamide in Biological Matrices by LC-MS/MS and GC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed methodologies for the quantitative analysis of 2'-Oxoifosfamide, a significant metabolite of the anticancer agent ifosfamide, in biological matrices such as plasma and urine. Given the complex metabolic pathways of ifosfamide and the potential role of its various metabolites in both therapeutic efficacy and toxicity, accurate and reliable analytical methods are crucial for pharmacokinetic and pharmacodynamic studies.[1][2] This document outlines two primary analytical approaches: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). We provide step-by-step protocols for sample preparation, instrument parameters, and data analysis, designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The availability of analytical standards, including the deuterated internal standard 2'-Oxoifosfamide-d4, is noted, which is essential for developing robust and accurate quantitative assays.[3][4][5][6]
Introduction
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[2] Its metabolism is intricate, leading to a variety of active and inactive metabolites. The monitoring of these metabolites is critical for understanding the drug's disposition, optimizing dosing regimens, and minimizing toxic side effects.[1] 2'-Oxoifosfamide is one of the metabolites formed during the biotransformation of ifosfamide. While extensive research has been conducted on major metabolites like 4-hydroxyifosfamide and the dechloroethylated derivatives, specific analytical methods for 2'-Oxoifosfamide are less commonly reported.[7][8]
This guide aims to fill this gap by providing detailed, field-proven insights into the analytical workflows for 2'-Oxoifosfamide detection. The methodologies described are based on established principles for the analysis of similar small molecules in complex biological samples and are intended to be a starting point for method development and validation in a research setting.[9]
Chemical Properties of 2'-Oxoifosfamide
| Property | Value | Source |
| Chemical Name | 2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one | [3] |
| CAS Number | 119670-13-2 | [3] |
| Molecular Formula | C7H13Cl2N2O3P | [3] |
| Molecular Weight | 275.06 g/mol | [3] |
| Deuterated Analog | 2'-Oxoifosfamide-d4 (CAS: 1329497-14-4) | [4][5] |
| Molecular Formula (d4) | C7H9D4Cl2N2O3P | [5] |
| Molecular Weight (d4) | 279.09 g/mol | [5] |
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is the preferred method for the quantification of small molecules in biological fluids due to its high sensitivity, specificity, and throughput.[10] The following protocol is a recommended starting point for the analysis of 2'-Oxoifosfamide.
Experimental Workflow: LC-MS/MS Analysis
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Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantitative Analysis of 2'-Oxo Ifosfamide in Human Plasma
Abstract
This application note details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 2'-Oxo Ifosfamide, a metabolite of the chemotherapeutic agent Ifosfamide, in human plasma. The protocol is designed for researchers, clinical scientists, and drug development professionals engaged in pharmacokinetic studies and therapeutic drug monitoring (TDM). By employing a simple protein precipitation step for sample preparation and utilizing a stable isotope-labeled internal standard (this compound-d4), this method ensures high accuracy, precision, and throughput. The described workflow adheres to the principles of bioanalytical method validation as outlined by major regulatory bodies, providing a trustworthy framework for clinical research.
Introduction: The Rationale for Monitoring Ifosfamide Metabolism
Ifosfamide is a potent oxazaphosphorine alkylating agent widely employed in the treatment of various cancers, including sarcomas, lymphomas, and lung cancer.[1][2] As a prodrug, Ifosfamide requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[3][4] This biotransformation is a complex process, yielding a spectrum of metabolites.[2][5]
The metabolic pathway of Ifosfamide includes both activation to the ultimate alkylating agent, isophosphoramide mustard, and detoxification or alteration into other forms, such as this compound.[6] Monitoring the parent drug and its key metabolites is crucial for TDM, as it allows for the optimization of dosing regimens to maximize therapeutic efficacy while minimizing the severe toxicities associated with Ifosfamide treatment, such as neurotoxicity and nephrotoxicity.[1][4][7]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis in clinical and pharmaceutical research.[8] Its superior sensitivity, specificity, and speed make it the ideal platform for accurately quantifying low-concentration analytes like drug metabolites in complex biological matrices.[9] This document provides a detailed protocol for the analysis of this compound, offering a reliable tool for advancing our understanding of Ifosfamide pharmacokinetics.
Materials and Reagents
Analytes and Standards
A critical component of a robust quantitative assay is the use of high-purity reference standards for both the analyte and the internal standard.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₁₃Cl₂N₂O₃P | 275.07[10][11][] |
| This compound-d4 (Internal Standard) | C₇H₉D₄Cl₂N₂O₃P | 279.09[13] |
Rationale for Internal Standard Selection: An ideal internal standard (IS) co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thereby correcting for variations during sample processing and analysis.[14][15] A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring the highest degree of accuracy and precision.[14]
Solvents and Chemicals
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Control Human Plasma (K2EDTA)
Experimental Protocol
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid, cost-effective, and efficient method for removing the bulk of proteinaceous material from plasma samples, which could otherwise interfere with the analysis and damage the LC column.[8][16]
Step-by-Step Protocol:
-
Thaw Samples: Allow all plasma samples (calibrators, quality controls, and unknowns) to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Aliquot Plasma: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the this compound-d4 working solution (e.g., at 100 ng/mL in 50:50 Methanol:Water) to each tube.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile to each tube. The use of a cold solvent enhances the precipitation efficiency.[7]
-
Vortex: Cap the tubes and vortex vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer 300 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis.[17]
LC-MS/MS Workflow Visualization
The overall analytical process, from sample receipt to final data reporting, is outlined below.
Liquid Chromatography (LC) Conditions
Chromatographic separation is achieved using a reversed-phase C18 column, which is effective for retaining and separating moderately polar compounds like Ifosfamide and its metabolites.[18][19] A gradient elution ensures efficient separation from endogenous matrix components and provides sharp, symmetrical peak shapes.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[18][19] |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) + 0.1% Formic Acid[18] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C[18] |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Conditions
Detection is performed on a tandem mass spectrometer using electrospray ionization in positive mode (ESI+), which provides excellent sensitivity for this class of compounds.[18] The highly selective Multiple Reaction Monitoring (MRM) mode is used for quantification.
| Parameter | Condition |
| MS System | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Compound |
| This compound | |
| This compound-d4 | |
| Dwell Time | 100 ms |
| Source Temp. | 500°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Heater) | 50 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| IonSpray Voltage | 5500 V |
| Declustering Potential (DP) | To be optimized |
| Collision Energy (CE) | To be optimized |
Note on MRM Optimization: The specific product ions for this compound must be determined empirically by infusing a pure standard solution into the mass spectrometer and performing a product ion scan on the protonated precursor ion ([M+H]⁺ at m/z 275.0). The most stable and abundant fragment ions should be selected for the MRM transition to ensure maximum sensitivity and specificity. The same process is repeated for the deuterated internal standard.
Bioanalytical Method Validation
To ensure that the analytical method is reliable and suitable for its intended purpose, a full validation must be conducted according to regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance and the ICH M10 guideline.[20][21][22]
The core validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria (ICH M10 Harmonized Guideline)[20] |
| Selectivity | No significant interference at the retention time of the analyte and IS in at least 80% of blank matrix lots. Interference should be <20% of the LLOQ response. |
| Calibration Curve | A minimum of 6 non-zero standards. A regression model is fitted (e.g., linear, weighted 1/x²). Correlation coefficient (r²) should be ≥0.99. |
| Range | The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). |
| Accuracy & Precision | Determined at LLOQ, Low, Medium, and High QC levels (n≥5). Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[23][24] |
| Matrix Effect | The effect of the biological matrix on analyte ionization should be assessed to ensure precision and accuracy are not compromised. |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), and long-term storage at -80°C.[23] |
Conclusion
The LC-MS/MS method presented in this application note provides a selective, sensitive, and robust protocol for the quantitative determination of this compound in human plasma. The streamlined protein precipitation sample preparation allows for high-throughput analysis, making it exceptionally well-suited for pharmacokinetic studies involving large sample sets. Proper validation of this method in accordance with regulatory standards will ensure the generation of high-quality, reliable data essential for clinical research and drug development.
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Gran-Scheuch, A., & Weng, N. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central. [Link]
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Gran-Scheuch, A., & Weng, N. (2007). Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. PubMed. [Link]
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Rojas-García, A. E., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS One. [Link]
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Application Note: Comprehensive Structural Characterization of 2'-Oxo Ifosfamide using Multinuclear and Multidimensional NMR Spectroscopy
Introduction: The Importance of Metabolite Characterization
Ifosfamide is a crucial nitrogen mustard alkylating agent used in the treatment of various cancers.[1][2] As a prodrug, its therapeutic efficacy and toxicity profile are intrinsically linked to its complex metabolic pathways.[3] One of its key metabolites is 2'-Oxo Ifosfamide, formed through the oxidation of the side chain. The unambiguous identification and characterization of such metabolites are paramount in drug development for understanding pharmacokinetics, metabolic fate, and potential off-target toxicities.[4][5]
This application note provides a comprehensive, field-proven guide for the structural elucidation of this compound using a suite of advanced NMR spectroscopy techniques. We will move beyond simple data acquisition to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This guide is intended for researchers, analytical scientists, and drug development professionals who require definitive structural confirmation of Ifosfamide metabolites and related compounds.
Chemical Structure and Atom Numbering
A prerequisite for any structural elucidation is a clear understanding of the target molecule's topology. The structure of this compound is presented below with a systematic numbering scheme that will be used for all subsequent spectral assignments.
IUPAC Name: 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone.[6] Molecular Formula: C₇H₁₃Cl₂N₂O₃P.[6][]
For the purpose of NMR assignment, the following numbering will be used:
-
Oxazaphosphorinane Ring: C4, C5, C6
-
N-(Chloroacetyl) Group: C2', C1' (carbonyl)
-
N-(2-Chloroethyl) Group: C7, C8
Principles of the NMR Experiments
A multi-pronged NMR approach is essential for the complete and unambiguous characterization of this compound. This involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms. When run in a proton-decoupled mode, each unique carbon appears as a single line, simplifying the spectrum.
-
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is highly specific and provides a sensitive probe for the chemical environment around the phosphorus atom.[8][9]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A powerful technique to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[10][11] A DEPT-135 experiment, for instance, shows CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons (like carbonyls) are absent.[12][13]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling).[14][15][16] It is exceptionally useful for definitively linking proton signals to their corresponding carbon signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling).[15][17][18] It is the key experiment for piecing together the molecular skeleton by connecting fragments that are not directly bonded.
Experimental Workflow and Protocols
The logical flow of experiments is designed for maximum efficiency and data integrity. It begins with sample preparation, followed by initial 1D screening, and culminates in detailed 2D analysis for full structural confirmation.
Protocol: Sample Preparation
The quality of the final NMR spectra is critically dependent on proper sample preparation.[19]
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 15-25 mg for a full suite of experiments including ¹³C NMR.[20][21] Use a clean, dry glass vial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice for moderately polar organic molecules. Other solvents like DMSO-d₆ or Acetonitrile-d₃ can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[19][22] Gently vortex or swirl the vial until the sample is completely dissolved. A clear, particulate-free solution is essential.
-
Filtering (If Necessary): If any solid particles remain, filter the solution into the NMR tube. A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool.[20][23]
-
Transfer: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm (0.5-0.6 mL).[20][23]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the outside of the tube with a lint-free wipe before inserting it into the spectrometer.
Protocol: NMR Data Acquisition
The following parameters are provided as a starting point for a 500 MHz NMR spectrometer. They should be adjusted as necessary based on the instrument and sample concentration.
| Experiment | Key Parameters | Purpose & Rationale |
| ¹H NMR | • Pulse Program: zg30 • Spectral Width: 16 ppm • Acquisition Time: ~2 sec • Relaxation Delay: 2 sec • Number of Scans: 16-64 | To obtain a high-resolution survey of all proton environments. The 30° pulse and relaxation delay ensure quantitative reliability if needed. |
| ¹³C{¹H} NMR | • Pulse Program: zgpg30 • Spectral Width: 240 ppm • Acquisition Time: ~1 sec • Relaxation Delay: 2 sec • Number of Scans: 1024-4096 | To detect all carbon signals with proton decoupling for simplicity. A larger number of scans is required due to the low natural abundance of ¹³C. |
| ³¹P{¹H} NMR | • Pulse Program: zgpg30 • Spectral Width: 100 ppm • Relaxation Delay: 5 sec • Number of Scans: 64-256 | To observe the single phosphorus resonance. A longer relaxation delay is often needed for ³¹P nuclei. Referencing is done externally using 85% H₃PO₄. |
| DEPT-135 | • Pulse Program: dept135 • Spectral Width: 240 ppm • Relaxation Delay: 2 sec • Number of Scans: 512-1024 | To differentiate carbon types. CH/CH₃ signals appear positive, while CH₂ signals appear negative, aiding in assignment.[24] |
| 2D HSQC | • Pulse Program: hsqcedetgpsisp2.2 • Spectral Width (F2): 16 ppm • Spectral Width (F1): 240 ppm • Number of Increments (F1): 256 • Number of Scans: 8-16 | To correlate each proton with its directly attached carbon. The edited HSQC can also provide multiplicity information (CH/CH₃ vs CH₂). |
| 2D HMBC | • Pulse Program: hmbcgplpndqf • Spectral Width (F2): 16 ppm • Spectral Width (F1): 240 ppm • Long-range coupling delay (D6): 60-80 ms • Number of Scans: 16-32 | To establish the carbon skeleton by identifying 2- and 3-bond correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. |
Data Analysis and Structural Interpretation
Predicted Spectral Data
The following table summarizes the expected chemical shifts (δ) and correlations for this compound. Actual values may vary slightly depending on the solvent and concentration.
| Atom Position | ¹H (ppm) | Multiplicity | ¹³C (ppm) | DEPT-135 | Key HMBC Correlations (from H to C) |
| C1' (C=O) | - | - | ~168 | Absent | C2', C4 |
| C2' | ~4.2 | s | ~43 | CH₂ (Neg) | C1' |
| C4 | ~3.8 - 4.2 | m | ~50 | CH₂ (Neg) | C1', C5, P |
| C5 | ~2.0 - 2.3 | m | ~25 | CH₂ (Neg) | C4, C6 |
| C6 | ~4.3 - 4.6 | m | ~65 | CH₂ (Neg) | C5, P |
| C7 | ~3.4 - 3.7 | m | ~50 | CH₂ (Neg) | C8, P |
| C8 | ~3.7 - 3.9 | t | ~42 | CH₂ (Neg) | C7 |
| P | ³¹P (ppm) | ||||
| ~10 - 15 | s | - | - | - |
Step-by-Step Interpretation Guide
-
Reference the Spectra: Use the residual solvent peak to reference the ¹H and ¹³C spectra (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Reference the ³¹P spectrum to an external standard of 85% H₃PO₄ at 0 ppm.
-
Analyze ¹H NMR: Identify the number of distinct proton signals. The chloroacetyl methylene (C2'-H) is expected to be a singlet, while the other methylene groups will be complex multiplets due to coupling with each other and potentially with ³¹P.
-
Analyze ¹³C and DEPT-135: Count the number of carbon signals. The DEPT-135 spectrum should confirm that all non-carbonyl carbons are CH₂ groups (appearing as negative peaks). The carbonyl carbon (C1') will be absent in the DEPT-135 spectrum but present in the standard ¹³C spectrum.[10][12]
-
Assign with HSQC: Use the HSQC spectrum to create definitive ¹H-¹³C pairs. For example, find the cross-peak that connects the singlet proton signal around 4.2 ppm to its corresponding carbon signal; this pair is C2'-H/C2'. Repeat for all other protonated carbons.
-
Build the Skeleton with HMBC: This is the final and most critical step.
-
Start from an unambiguous signal, like the C2'-H singlet. Look for its long-range correlations in the HMBC spectrum. A strong correlation should be seen to the carbonyl carbon (C1').
-
From the protons on C4, expect to see correlations to the carbonyl C1' and to C5, confirming the attachment of the N-acetyl group to the ring nitrogen.
-
Use the correlations from the protons on C7 and C8 to confirm the structure of the chloroethylamino side chain.
-
Crucially, look for correlations from protons on carbons adjacent to the phosphorus atom (C4, C6, C7) to the phosphorus atom itself (if a ¹H-³¹P HMBC is run) or use the expected phosphorus coupling patterns in the ¹H and ¹³C spectra to confirm proximity.
-
-
Confirm with ³¹P NMR: The single peak in the proton-decoupled ³¹P NMR spectrum confirms the presence of one phosphorus environment. Its chemical shift is characteristic of phosphoramidates.[25]
Conclusion
The combination of 1D (¹H, ¹³C, ³¹P, DEPT) and 2D (HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. This application note details a robust workflow, from sample preparation to final spectral interpretation, that ensures data of the highest quality and integrity. By following this protocol, researchers can confidently identify and characterize this important metabolite, aiding in the broader understanding of Ifosfamide's pharmacology and toxicology.
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Application Note & Protocol: Synthesis and Purification of 2'-Oxo Ifosfamide for Research Applications
Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and medicinal chemistry.
Abstract: This document provides a comprehensive guide to the chemical synthesis and subsequent purification of 2'-Oxo Ifosfamide, a significant metabolite of the chemotherapeutic agent Ifosfamide. The protocols detailed herein are designed to furnish researchers with a high-purity standard essential for metabolic studies, analytical method development, and toxicological assessments. We delve into the rationale behind the synthetic strategy and purification methodologies, ensuring a robust and reproducible process.
Introduction: The Clinical Context of Ifosfamide and its Metabolites
Ifosfamide (IFO) is a crucial alkylating agent, structurally analogous to cyclophosphamide, with broad efficacy against a range of solid tumors and hematologic malignancies.[1][2] It functions as a prodrug, necessitating metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1][3] This bioactivation cascade generates the therapeutically active isophosphoramide mustard, which forms DNA crosslinks, ultimately leading to cancer cell apoptosis.[2]
The metabolism of Ifosfamide is complex, branching into pathways that produce both active and inactive, and sometimes toxic, metabolites.[4][5] One of the major metabolic routes is N-dechloroethylation, which leads to the formation of chloroacetaldehyde (CAA), a metabolite implicated in the nephrotoxicity and neurotoxicity associated with Ifosfamide therapy.[1][6]
This compound, with the IUPAC name 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone, is a derivative formed by the introduction of a chloroacetyl group. The availability of pure this compound as a reference standard is critical for the accurate quantification of Ifosfamide metabolites in biological matrices, enabling detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling and a deeper understanding of the drug's metabolic fate and toxicity profile.
Synthesis of this compound: A Proposed Protocol
The synthesis of this compound can be achieved through the N-acylation of a suitable precursor. While a direct precursor lacking the 3-position substituent might be used, a more practical approach for a research setting involves the modification of a commercially available, closely related analogue or a custom-synthesized intermediate. The following protocol outlines a plausible and robust synthetic route.
Principle of the Synthesis
The core of this synthesis is the acylation of the nitrogen atom at the 3-position of the 1,3,2-oxazaphosphorinane ring. This is a standard nucleophilic acyl substitution reaction where the secondary amine within the ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic organic base, such as triethylamine (TEA), is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Ifosfamide precursor (e.g., 2-[(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorine 2-oxide)
-
Chloroacetyl chloride
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the Ifosfamide precursor (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0°C and slowly quench by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
The crude product obtained from the synthesis will contain unreacted starting materials, byproducts, and residual reagents. A two-step purification process involving flash column chromatography followed by High-Performance Liquid Chromatography (HPLC) is recommended to achieve high purity suitable for research applications.
Purification Strategy
-
Flash Column Chromatography: This initial step is designed to remove the bulk of impurities, such as excess reagents and major byproducts. The separation is based on the differential adsorption of the components to the stationary phase.
-
Reversed-Phase HPLC (RP-HPLC): This high-resolution technique is used as a final polishing step to separate the target compound from any closely related impurities, achieving a purity of >98%.[7][8] The separation is based on the hydrophobic interactions between the analytes and the C18 stationary phase.[9]
Purification Workflow
Caption: Workflow for the purification of this compound.
Detailed Purification Protocol
Part A: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity should be gradually increased to separate the components.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Part B: Reversed-Phase HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. Equilibrate the column with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the semi-purified product from the flash chromatography step in a minimal amount of the mobile phase.
-
Injection and Separation: Inject the sample onto the column. Run a suitable gradient of acetonitrile in water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Fraction Collection: Collect the fraction corresponding to the main peak of this compound, as identified by UV detection.
-
Final Processing: Lyophilize the collected fraction to remove the mobile phase and obtain the final product as a pure solid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [10] |
| Molecular Weight | 275.07 g/mol | [10] |
| CAS Number | 119670-13-2 | [10] |
| Appearance | Light Brown to Brown Oil or Low-Melting Solid | [11] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [11] |
| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [11] |
Expected Yield and Purity
| Parameter | Target Value | Notes |
| Synthesis Yield (Crude) | 60-80% | Dependent on reaction scale and precursor purity. |
| Purity after Flash Chromatography | >90% | Assessed by analytical HPLC. |
| Final Purity after HPLC | >98% | Assessed by analytical HPLC. |
References
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This compound | C7H13Cl2N2O3P | CID 10923784 - PubChem. Available from: [Link]
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This compound | CAS 119670-13-2 - Veeprho. Available from: [Link]
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Anodic oxidation of ifosfamide and cyclophosphamide: a biomimetic metabolism model of the oxazaphosphorinane anticancer drugs - PubMed. Available from: [Link]
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IFO metabolism. Ring hydroxylation and side-chain oxidation of IFO results in Ifosfamide Mustard and acrolein, and 2- and 3-dechloroethyl-IFO and CAA, respectively. - ResearchGate. Available from: [Link]
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Pathways of metabolism of ifosfamide. | Download Scientific Diagram - ResearchGate. Available from: [Link]
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Ifosfamide Pathway, Pharmacokinetics - ClinPGx. Available from: [Link]
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Ifosfamide Pathway, Pharmacodynamics - ClinPGx. Available from: [Link]
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Transformation kinetics of cyclophosphamide and ifosfamide by ozone and hydroxyl radicals using continuous oxidant addition reactors - PubMed. Available from: [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites | Request PDF - ResearchGate. Available from: [Link]
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Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Available from: [Link]
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Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed. Available from: [Link]
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Phase I trial and pharmacokinetic analysis of ifosfamide in cats with sarcomas in - AVMA Journals. Available from: [Link]
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Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-based Metabolomics - PubMed. Available from: [Link]
- WO1997022614A1 - Ifosfamide, analogues thereof and their preparation - Google Patents.
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Synthesis of side‐chain‐substituted ifosfamide analogs | Request PDF - ResearchGate. Available from: [Link]
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Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides - ATDBio. Available from: [Link]
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Ifosfamide - StatPearls - NCBI Bookshelf - NIH. Available from: [Link]
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Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PubMed Central. Available from: [Link]
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Determination of ifosfamide by HPLC using on-line sample preparation - PubMed. Available from: [Link]
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Purification & Yield - Eurofins Genomics. Available from: [Link]
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Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Available from: [Link]
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Oligos Purification - Genomics - Eurofins India. Available from: [Link]
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Application Note: A Guide to the Use of 2'-Oxo Ifosfamide as a Reference Standard in Quantitative LC-MS/MS Analysis
Abstract: This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 2'-Oxo Ifosfamide as a certified reference standard. Ifosfamide is a critical oxazaphosphorine alkylating agent used in chemotherapy.[1][2] As a prodrug, it undergoes complex metabolic activation and deactivation, necessitating precise therapeutic drug monitoring (TDM) to balance efficacy with significant toxicities.[3][4] This guide details the fundamental properties, handling, and application of the this compound metabolite standard in a validated, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for quantification in human plasma. The protocols herein are designed to establish a self-validating system, ensuring the generation of accurate, reproducible, and defensible data for pharmacokinetic studies and clinical monitoring.
Introduction: The Critical Role of Metabolite Quantification in Ifosfamide Therapy
Ifosfamide (IFO) is a cornerstone of treatment for various solid tumors and hematologic malignancies.[1] Its therapeutic action is not inherent to the parent molecule but relies on hepatic bioactivation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[1][4] This metabolic cascade generates the active alkylating agent, isophosphoramide mustard, which forms DNA cross-links and induces cancer cell apoptosis.[2][5]
However, the metabolism of IFO is a double-edged sword. Parallel pathways of N-dechloroethylation lead to the formation of both inactive metabolites and the highly toxic byproduct chloroacetaldehyde (CAA), which is implicated in the severe neurotoxicity and nephrotoxicity that often limit IFO's clinical utility.[2][3] Metabolites such as 2'- and 3-dechloroethylifosfamide are key indicators of these deactivation pathways. This compound serves as a crucial reference standard for the analytical surveillance of these metabolic routes.
Given the substantial inter-individual variability in IFO metabolism, a narrow therapeutic window, and the risk of severe adverse effects, Therapeutic Drug Monitoring (TDM) is an indispensable tool for personalizing treatment.[6][7] By accurately quantifying IFO and its key metabolites, clinicians can optimize dosing to maximize antitumor activity while minimizing toxicity. The use of highly characterized, pure reference standards is the bedrock of any valid quantitative bioanalytical method.[8][9][10] This document provides the essential protocols and scientific rationale for employing this compound in this critical analytical context.
Physicochemical Characteristics and Handling of this compound
The integrity of a reference standard is paramount for the accuracy of an entire analytical run.[11] Proper characterization, storage, and handling are non-negotiable prerequisites for its use.
Properties of this compound
All quantitative data for the this compound reference standard are summarized in the table below. This information is critical for accurate stock solution preparation and for understanding the analyte's behavior.
| Property | Value | Source(s) |
| Chemical Name | 2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one | [12][13] |
| CAS Number | 119670-13-2 | [12][13][14][15] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | [12][15][16] |
| Molecular Weight | 275.07 g/mol | [12][13][15] |
| Appearance | Light Brown Oil to Low-Melting Solid | [14][15] |
| Typical Storage | -20°C, Hygroscopic, Under Inert Atmosphere | [14][15][16] |
Protocol for Handling and Storage of Reference Standards
Adherence to a strict handling protocol ensures the long-term stability and validity of the reference standard.[17]
-
Receipt and Logging: Upon receipt, immediately inspect the container for integrity. Record the date of receipt, supplier, lot number, quantity, and expiry date in a dedicated logbook.[17]
-
Storage: Transfer the standard to its designated, temperature-controlled storage location immediately (e.g., a -20°C freezer).[15][16] Ensure the container is tightly sealed to protect from moisture, as the compound is hygroscopic.[14][15]
-
Equilibration Before Use: Before opening, always allow the container to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold standard, which would compromise its purity and weighing accuracy.[17]
-
Weighing and Aliquoting: Use a calibrated analytical balance in a controlled environment. Do not insert spatulas directly into the primary vial. Instead, carefully tap out an approximate amount onto appropriate weighing paper.[17] Never return unused material to the original container.[17]
-
Solution Preparation: Immediately following weighing, dissolve the standard in a suitable high-purity solvent to create a primary stock solution. This mitigates degradation from prolonged exposure to the atmosphere.
Preparation of Analytical Standards: Stock, Calibration, and QC Samples
The accuracy of quantification is directly dependent on the accuracy of the calibration standards. This protocol outlines the preparation of solutions for a typical LC-MS/MS assay.
-
Causality Behind the Protocol: The use of a concentrated primary stock solution, prepared from a precisely weighed amount of standard, minimizes weighing errors. Subsequent serial dilutions using calibrated volumetric pipettes and flasks are essential for accurately creating the working-range calibration standards and quality control (QC) samples.[18] Preparing QCs from a separate stock solution than the calibrators is a fundamental requirement for an unbiased assessment of method accuracy.[19]
Materials and Reagents
-
This compound Reference Standard (CAS: 119670-13-2)
-
This compound-d4 (Isotopically Labeled Internal Standard, CAS: 1329497-14-4)[16][20]
-
LC-MS Grade Methanol
-
LC-MS Grade Water
-
Calibrated Analytical Balance
-
Class A Volumetric Flasks and Pipettes
-
Polypropylene Microcentrifuge Tubes
Protocol for Solution Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard.
-
Quantitatively transfer the weighed standard to a 5 mL Class A volumetric flask.
-
Dissolve and bring to volume with LC-MS grade methanol. Mix thoroughly. This is the Calibration Stock (CS-Stock) .
-
Note: Repeat this process with a separate weighing to create an independent Quality Control Stock (QC-Stock) .
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of this compound-d4 in methanol, following the same procedure as above.
-
-
Working Solutions:
-
IS Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the IS Stock Solution in a 50:50 (v/v) methanol:water mixture. This solution will be added to all samples, calibrators, and QCs.
-
Calibration Standards & QC Samples: Perform serial dilutions of the CS-Stock and QC-Stock to create intermediate solutions. These are then spiked into blank biological matrix (e.g., human plasma) to prepare the final calibration curve and QC samples at the desired concentrations.
-
Example Calibration Curve Concentrations in Plasma
| Calibrator Level | Concentration (ng/mL) |
| Cal-1 (LLOQ) | 1.0 |
| Cal-2 | 2.5 |
| Cal-3 | 10 |
| Cal-4 | 50 |
| Cal-5 | 100 |
| Cal-6 | 250 |
| Cal-7 | 450 |
| Cal-8 (ULOQ) | 500 |
Note: The analytical range should be adjusted based on expected sample concentrations and instrument sensitivity.
Application: Validated LC-MS/MS Workflow for Plasma Quantification
This section describes a robust and high-throughput method for the quantification of this compound in human plasma, a common matrix for TDM.
Experimental Workflow Diagram
The diagram below illustrates the complete analytical process from sample receipt to final data reporting, emphasizing the integrated nature of the workflow.
Caption: Figure 2: Logical framework of a self-validating analytical batch.
Key Validation Parameters
-
Calibration Curve: The curve must demonstrate linearity across the analytical range, typically with a coefficient of determination (r²) ≥ 0.99. The back-calculated concentration for each calibrator should be within ±15% of its nominal value (±20% for the Lower Limit of Quantitation, LLOQ). [19][21]* Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations. For a batch to be accepted, at least two-thirds of the QCs must be within ±15% of their nominal values, with at least 50% passing at each concentration level. [19][22]* System Suitability: Before initiating the batch, one or more injections of a standard solution should be made to verify system performance, including retention time stability, peak shape, and signal intensity. [23]
Biochemical Context: The Metabolic Pathway of Ifosfamide
Understanding the metabolic fate of Ifosfamide is essential for interpreting the quantitative data obtained for its metabolites. The pathway below highlights the formation of both active and toxic species.
Caption: Figure 3: Simplified metabolic pathways of Ifosfamide. [1][2][5]
References
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Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Kurowski, V., & Wagner, T. (1997). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 32(5), 343-360. [Link]
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Zucchetti, M., D'Incalci, M., & Mangioni, C. (2003). Pharmacology of Ifosfamide. Oncology, 65(Suppl. 2), 2-6. [Link]
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PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. [Link]
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Simplified diagram of ifosfamide metabolism. ResearchGate. [Link]
-
Mercolini, L., & Protti, M. (2019). Development and validation of analytical methods for therapeutic drug monitoring. University of Bologna. [Link]
-
Fress, R., et al. (2011). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia Medica, 21(2), 173-181. [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline. (2012). [Link]
-
Oliveira, R. V., et al. (2007). Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. Journal of Chromatography B, 859(1), 101-108. [Link]
-
Development and validation of analytical methods for therapeutic drug monitoring. IRIS Institutional Research Information System. [Link]
-
LC-MS/MS Quantitative Assays. University of Missouri Mass Spectrometry Core. [Link]
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Royer, I., et al. (2011). Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 879(11-12), 743-750. [Link]
-
Enantioselective liquid chromatography–mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Carolina Digital Repository. [Link]
-
Grant, R. P., & Haughey, D. B. (2018). Calibration Strategies for Clinical LC-MS Assays. AACC.org. [Link]
-
Bekele, D., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS ONE, 10(11), e0143560. [Link]
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Drug reference standard. Wikipedia. [Link]
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This compound. Pharmaffiliates. [Link]
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Miller, J. H. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
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Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
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This compound. Veeprho. [Link]
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Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. MDPI. [Link]
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Calibration standards preparation. YouTube. [Link]
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Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. (2020). [Link]
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Analytical Method Validation: Complete Guide for Intended Use. Altabrisa Group. [Link]
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Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring. Arzneimittelforschung. [Link]
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Cytotoxic Drug Stability Monograph: Ifosfamide. NHS. [Link]
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This compound-d4. Pharmaffiliates. [Link]
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Misiura, K., et al. (1988). Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group. Journal of Medicinal Chemistry, 31(1), 226-230. [Link]
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Li, X., et al. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(10), 5443-5451. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI. [Link]
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Tloušt’ová, E., et al. (2021). Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides. Bioorganic Chemistry, 115, 105193. [Link]
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Application Notes and Protocols for Investigating the Biological Effects of 2'-Oxoifosfamide
Introduction: Unraveling the Ifosfamide Metabolome and the Enigma of 2'-Oxoifosfamide
Ifosfamide (IFO) is a cornerstone of chemotherapy for a range of solid tumors and hematologic malignancies.[1][2] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[3] This bioactivation is a double-edged sword. The primary metabolic pathway, initiated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, leads to the formation of the active alkylating agent, isophosphoramide mustard, which is responsible for the drug's anticancer activity.[1][2][4] However, this metabolic cascade also generates toxic byproducts, including acrolein and chloroacetaldehyde (CAA), which are implicated in the significant side effects associated with ifosfamide therapy, such as urotoxicity, nephrotoxicity, and neurotoxicity.[1][2]
Within this complex metabolic landscape lies a less-studied metabolite: 2'-Oxoifosfamide. While its precise role and contribution to the overall pharmacological and toxicological profile of ifosfamide remain to be fully elucidated, its structural similarity to other reactive metabolites warrants dedicated investigation. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experimental models for studying the effects of 2'-Oxoifosfamide. Given the limited direct literature on this specific metabolite, the following protocols are adapted from established methodologies for ifosfamide and its other, more extensively characterized metabolites.[5][6][7]
Ifosfamide Metabolism: A Complex Network
The metabolic fate of ifosfamide is intricate, with multiple competing pathways influencing its efficacy and toxicity. The initial hydroxylation of ifosfamide at the C4 position of the oxazaphosphorine ring is the rate-limiting step for the formation of the active mustard. Concurrently, N-dechloroethylation at the side chain produces chloroacetaldehyde, a major contributor to neurotoxicity.[3] The formation of 2'-Oxoifosfamide is hypothesized to occur as a result of further oxidation of ifosfamide or its metabolites. Understanding the enzymatic players and kinetics of its formation is a key research objective.
Caption: Simplified diagram of Ifosfamide metabolism.
Part 1: In Vitro Models for Assessing 2'-Oxoifosfamide Effects
In vitro models offer a controlled environment to dissect the specific cellular effects of 2'-Oxoifosfamide, independent of the complexities of systemic metabolism.
Cell Line Selection and Culture
The choice of cell lines is critical and should be guided by the research question. For general cytotoxicity screening, a panel of cancer cell lines with varying sensitivities to ifosfamide can be employed. To investigate organ-specific toxicity, cell lines derived from the liver, kidney, and neuronal tissues are recommended.
| Cell Line | Tissue of Origin | Rationale for Use |
| HepG2 | Human Liver Carcinoma | Represents a primary site of ifosfamide metabolism; useful for studying hepatotoxicity. |
| HK-2 | Human Kidney Proximal Tubule | Models the primary site of renal drug transport and toxicity.[5] |
| SH-SY5Y | Human Neuroblastoma | A well-established model for studying neurotoxicity and neuronal cell death pathways. |
| A549 | Human Lung Carcinoma | A common cancer cell line for evaluating anti-cancer efficacy. |
| MCF-7 | Human Breast Adenocarcinoma | Another relevant cancer cell line for efficacy studies. |
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol provides a robust method for determining the cytotoxic effects of 2'-Oxoifosfamide.
Materials:
-
Selected cell lines
-
Complete cell culture medium
-
2'-Oxoifosfamide (commercially available standard)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of 2'-Oxoifosfamide in complete culture medium. Remove the old medium from the wells and add the 2'-Oxoifosfamide-containing medium. Include untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the cell line's doubling time and the experimental design.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: Apoptosis Assessment by Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cell populations following treatment with 2'-Oxoifosfamide.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Caption: In Vitro experimental workflow.
Part 2: In Vivo Models for Systemic Evaluation
In vivo models are indispensable for understanding the systemic effects, pharmacokinetics, and potential toxicity of 2'-Oxoifosfamide in a whole-organism context.
Animal Model Selection
Mice and rats are commonly used models for preclinical toxicology studies. The choice of strain should be based on the specific research question and historical data for ifosfamide studies.[8]
| Animal Model | Rationale for Use |
| Sprague-Dawley Rat | A common outbred stock used for general toxicology and safety pharmacology studies. |
| C57BL/6 Mouse | A widely used inbred strain with a well-characterized genome, suitable for mechanistic studies. |
| Nude Mice (athymic) | For xenograft studies to evaluate the anti-tumor efficacy of 2'-Oxoifosfamide. |
Protocol: Acute Toxicity Study
This protocol outlines a basic acute toxicity study to determine the potential toxicity of a single dose of 2'-Oxoifosfamide.
Materials:
-
Selected animal model
-
2'-Oxoifosfamide
-
Vehicle for administration (e.g., saline, corn oil)
-
Standard laboratory animal care facilities
Procedure:
-
Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Dosing: Administer a single dose of 2'-Oxoifosfamide via an appropriate route (e.g., intraperitoneal, intravenous, oral gavage). Include a vehicle control group.
-
Observation: Observe animals for clinical signs of toxicity at regular intervals for up to 14 days.
-
Body Weight: Record body weights before dosing and at regular intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of clinical signs, body weight changes, and histopathological findings.
Analytical Methods for In Vivo Samples
Accurate quantification of 2'-Oxoifosfamide and other ifosfamide metabolites in biological matrices is crucial. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[9]
Sample Preparation:
-
Plasma/Serum: Protein precipitation followed by solid-phase extraction (SPE).
-
Urine: Dilution followed by SPE.
-
Tissue Homogenates: Homogenization followed by protein precipitation and SPE.
HPLC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple reaction monitoring (MRM) of specific parent-to-daughter ion transitions for 2'-Oxoifosfamide and an internal standard.
Part 3: In Silico Modeling for Predictive Toxicology
In silico approaches can provide valuable insights into the potential toxicity of 2'-Oxoifosfamide before extensive and costly experimental studies are undertaken.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. By comparing the structural features of 2'-Oxoifosfamide to databases of known toxicants, it is possible to predict its potential for various toxicities, such as mutagenicity, carcinogenicity, and organ-specific toxicity.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of 2'-Oxoifosfamide in the body. This can help in predicting its tissue distribution, potential for accumulation, and the formation of other metabolites, thereby informing the design of in vivo studies.
Conclusion and Future Directions
The study of 2'-Oxoifosfamide is a nascent but important area of research in understanding the complete pharmacological and toxicological profile of ifosfamide. The experimental models and protocols outlined in these application notes provide a robust framework for initiating investigations into the biological effects of this metabolite. As more data becomes available, these models can be refined to provide a more nuanced understanding of the role of 2'-Oxoifosfamide in both the therapeutic efficacy and the adverse effects of ifosfamide treatment. Future research should focus on elucidating the specific enzymatic pathways responsible for its formation, its interaction with cellular macromolecules, and its contribution to the clinical outcomes observed in patients receiving ifosfamide therapy.
References
-
Toxicity, pharmacokinetics, and in vitro hemodialysis clearance of ifosfamide and metabolites in an anephric pediatric patient with Wilms' tumor. PubMed. [Link]
-
Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures. PubMed. [Link]
-
Efficacy, Toxicity, Pharmacokinetics, and in Vitro Metabolism of the Enantiomers of Ifosfamide in Mice. Cancer Research. [Link]
-
Efficacy, Toxicity, Pharmacokinetics, and in Vitro Metabolism of the Enantiomers of Ifosfamide in Mice. Cancer Research. [Link]
-
Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
-
Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide. PubMed. [Link]
-
A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. PubMed Central. [Link]
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Ifosfamide clinical pharmacokinetics. PubMed. [Link]
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Evaluation of in vitro effects of ifosfamide drug on mitochondrial functions using isolated mitochondria obtained from vital organs. PubMed. [Link]
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ANALYTICAL METHOD SUMMARIES. [Link]
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Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
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PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. PharmGKB. [Link]
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Ifosfamide Pathway, Pharmacodynamics. ClinPGx. [Link]
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Preactivation of ifosfamide (IFO) to bypass the toxic pathway. ResearchGate. [Link]
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Analytical Method Summaries. [Link]
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Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. National Institutes of Health. [Link]
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Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of 2'-Oxo Ifosfamide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the cytotoxic effects of 2'-Oxo Ifosfamide, a metabolite of the widely used chemotherapeutic agent, Ifosfamide. This document offers a detailed rationale for assay selection, step-by-step protocols, and guidance on data interpretation, grounded in the established mechanisms of Ifosfamide metabolism and toxicity.
Introduction: The Metabolic Complexity of Ifosfamide
Ifosfamide (IFO) is a prodrug belonging to the oxazaphosphorine class of alkylating agents, extensively used in the treatment of various cancers, including sarcomas and lymphomas.[1][2] Its therapeutic efficacy is dependent on metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2] This bioactivation cascade, however, also generates a spectrum of metabolites, some of which are associated with significant toxicities.[2][3]
The primary activation pathway involves 4-hydroxylation, leading to the formation of the ultimate DNA alkylating agent, isophosphoramide mustard (IPM), which is responsible for the drug's anticancer activity.[1][4] A competing and significant metabolic route is the N-dechloroethylation of the side chains, which is considered a detoxification pathway but also produces toxic metabolites.[5][6] This pathway leads to the formation of chloroacetaldehyde (CAA), a compound implicated in the neurotoxicity and nephrotoxicity associated with Ifosfamide therapy.[1][5] this compound is a metabolite originating from these side-chain oxidation processes. While less studied than the primary active and toxic metabolites, understanding the cytotoxic potential of this compound is crucial for a complete understanding of the therapeutic and toxicity profile of Ifosfamide.
These protocols are designed to provide a robust framework for characterizing the cytotoxic effects of this compound in vitro, enabling a deeper understanding of its contribution to the overall pharmacological profile of its parent compound.
Mechanistic Rationale for Assay Selection
Given that this compound is a product of the N-dechloroethylation pathway, its cytotoxic mechanisms are hypothesized to be similar to those of chloroacetaldehyde (CAA). CAA is known to induce cell death by depleting intracellular glutathione (GSH), increasing reactive oxygen species (ROS), and impairing mitochondrial function, ultimately leading to a decrease in ATP levels.[1] Therefore, a multi-parametric approach is recommended to comprehensively assess the cytotoxicity of this compound. The selected assays will investigate:
-
Overall Cell Viability and Metabolic Activity: To determine the concentration-dependent effect of the compound on cell survival and proliferation.
-
Induction of Apoptosis: To ascertain if cell death occurs through a programmed pathway involving caspases.
-
Mitochondrial Function and Energy Metabolism: To assess the impact on cellular energy production, a known target of Ifosfamide's toxic metabolites.
-
Oxidative Stress: To measure the generation of ROS, a key mediator of cellular damage.
The following diagram illustrates the metabolic pathways of Ifosfamide and the points at which key metabolites exert their effects, providing context for the selected assays.
Caption: Metabolic pathways of Ifosfamide leading to therapeutic and toxic metabolites.
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: A panel of cell lines should be used, including cancer cell lines relevant to Ifosfamide's clinical use (e.g., sarcoma, lymphoma cell lines) and a renal proximal tubule epithelial cell line (e.g., HK-2) to assess potential nephrotoxicity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Handling: this compound should be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions should be prepared in culture medium immediately before use. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
Assay Workflow Overview
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay for Metabolic Activity
Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[7][8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include vehicle-only controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.[7]
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT solution only) from all other readings.
-
Express the results as a percentage of the vehicle control (untreated cells).
-
Plot the percentage of viability versus the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
Principle: This assay quantifies ATP, an indicator of metabolically active cells.[7] In this homogeneous "add-mix-measure" assay, a reagent containing luciferase and its substrate is added to the cells, leading to a luminescent signal that is proportional to the amount of ATP present.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time points.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Analysis:
-
Subtract the average luminescence of blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis (e.g., Caspase-Glo® 3/7)
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[2] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a luminescent signal.[2]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
96-well opaque-walled plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Seed and treat cells with this compound as described previously. Include a positive control for apoptosis (e.g., staurosporine).
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence.
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express the results as fold-change in caspase activity relative to the vehicle control.
Protocol 4: Cellular Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay utilizes a cell-permeable dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFDA or similar ROS detection reagent
-
96-well black, clear-bottom plates
-
Fluorescence plate reader or fluorescence microscope
-
Positive control for ROS induction (e.g., H2O2 or menadione)
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
After 24 hours, remove the culture medium and wash the cells with pre-warmed PBS.
-
Load the cells with the ROS detection dye (e.g., 5-10 µM DCFDA in serum-free medium) and incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess dye.
-
Add fresh medium containing serial dilutions of this compound and the positive control.
-
Incubate for a suitable time (e.g., 1-6 hours).
-
Measure the fluorescence intensity using a plate reader (e.g., excitation ~485 nm, emission ~535 nm).
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold-change in fluorescence intensity relative to the vehicle control.
Data Summary and Interpretation
The following table summarizes the key parameters for each assay.
| Assay | Principle | Endpoint Measured | Plate Type | Detection Method |
| MTT Assay | Enzymatic reduction of tetrazolium salt | Metabolic activity, cell viability | Clear | Colorimetric (Absorbance) |
| ATP Assay | Luciferase-based ATP quantification | Cell viability, metabolic status | Opaque | Luminescence |
| Caspase-3/7 Assay | Caspase cleavage of a proluminescent substrate | Apoptosis induction | Opaque | Luminescence |
| ROS Assay | Oxidation of a fluorescent probe | Intracellular reactive oxygen species | Black, clear-bottom | Fluorescence |
Integrated Analysis:
By combining the results from these assays, a comprehensive cytotoxic profile of this compound can be constructed.
-
A decrease in both MTT reduction and ATP levels would strongly indicate a cytotoxic effect.
-
If a decrease in viability is accompanied by an increase in caspase-3/7 activity, it suggests that this compound induces apoptosis.
-
An early increase in ROS levels followed by a decrease in cell viability and activation of caspases would support a mechanism involving oxidative stress-induced apoptosis.
-
Comparing the IC50 values obtained from the MTT and ATP assays can provide insights into whether the compound is primarily cytotoxic (cell-killing) or cytostatic (inhibiting proliferation).
This multi-faceted approach ensures a trustworthy and comprehensive evaluation of the cytotoxic effects of this compound, contributing to a more complete understanding of the pharmacological and toxicological properties of Ifosfamide and its metabolites.
References
- B. Springate, J. E., & Filderman, A. E. (1998). Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures. In Vitro Toxicology, 11(3), 253-260.
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Chidambaranathan, S., & G, S. (2024). Ifosfamide. In StatPearls. StatPearls Publishing. Available from: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
- Kerbusch, T., de Kraker, J., Keizer, H. J., van Putten, J. W., & Beijnen, J. H. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical pharmacokinetics, 40(1), 41–68.
- Kurowski, V., & Wagner, T. (1993). Metabolism and pharmacokinetics of oral and intravenous ifosfamide. Cancer chemotherapy and pharmacology, 33(1), 36–42.
-
Creative Bioarray. (n.d.). ATP Cell Viability Assay. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Ifosfamide? Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
PharmGKB. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]
-
Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays. Retrieved from [Link]
- Brüggemann, S. K., Kisro, J., & Wagner, T. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chioroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research, 57(11), 2209-2212.
- Mohrmann, M., Ansorge, S., Schmich, U., Schönfeld, B., & Brandis, M. (1994). Toxicity of ifosfamide, cyclophosphamide and their metabolites in renal tubular cells in culture. Pediatric nephrology (Berlin, Germany), 8(2), 157–163.
- Voelcker, G. (2023). The Mechanism of Action of Cyclophosphamide and Ifosfamide. Insights in Chemistry and Biochemistry, 7(1), 1-5.
-
U.S. Food and Drug Administration. (2010). IFOSFAMIDE injection, for intravenous use. Retrieved from [Link]
-
PharmGKB. (n.d.). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Retrieved from [Link]
-
RE-Place. (n.d.). ATP cell viability assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available from: [Link]
-
protocols.io. (2019). ATP assay. Retrieved from [Link]
-
Bio-protocol. (n.d.). Caspase 3/7 Assay for Apoptosis Detection. Retrieved from [Link] caspase37
- Rahman, T., & T.S., S. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(1), 105.
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
- Kalvala, A. K., & R.B., S. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. Humana, New York, NY.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. irispublishers.com [irispublishers.com]
- 5. ClinPGx [clinpgx.org]
- 6. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stability and fate of the cytostatic drug ifosfamide and its N-dechloroethylated metabolites in acidic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of 2'-Oxo Ifosfamide
Introduction: Contextualizing 2'-Oxo Ifosfamide in Cancer Therapy
Ifosfamide (IFO) is a cornerstone of chemotherapy, a potent DNA alkylating agent used against a range of solid tumors and hematologic malignancies, including sarcomas and testicular cancer.[1][2][3] However, ifosfamide itself is an inactive prodrug. Its therapeutic efficacy and its significant toxicities are entirely dependent on its complex bioactivation pathway, which is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] This metabolic cascade produces a spectrum of molecules: the therapeutically active isophosphoramide mustard (IPM), which crosslinks DNA to induce apoptosis[1][4], as well as metabolites responsible for severe side effects, such as acrolein (urotoxicity) and chloroacetaldehyde (neurotoxicity and nephrotoxicity).[1][4]
Within this pathway, 4-hydroxyifosfamide is a key intermediate that can be further oxidized to 4-ketoifosfamide (interchangeably referred to as oxoifosfamide). Understanding the biological activity of each metabolite is critical for optimizing therapy and mitigating adverse effects. This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of this compound (henceforth referred to as 4-ketoifosfamide, its more common designation), focusing on assessing its cytotoxic potential and mechanism of action.
The Metabolic Journey of Ifosfamide: From Prodrug to Metabolite
The transformation of ifosfamide is a multi-step process with several critical branch points that determine its ultimate therapeutic and toxic profile.
-
Initial Activation (4-Hydroxylation): The rate-limiting first step is the 4-hydroxylation of the parent ifosfamide molecule. This reaction is catalyzed predominantly by the CYP3A4 and CYP2B6 isoforms.[1][5] It's important to note that this process is enantioselective; CYP3A4 preferentially metabolizes the (R)-enantiomer of ifosfamide, while CYP2B6 shows preference for the (S)-enantiomer.[1][6]
-
Formation of Key Intermediates: The resulting 4-hydroxyifosfamide is unstable and exists in a dynamic equilibrium with its ring-opened tautomer, aldoifosfamide.[1][4] This pair represents a crucial juncture in the pathway.
-
Branch Point 1: Activation vs. Detoxification:
-
Activation: Aldoifosfamide can undergo spontaneous (non-enzymatic) degradation to release the ultimate alkylating agent, isophosphoramide mustard (IPM), and the highly toxic byproduct, acrolein.[4]
-
Detoxification: Alternatively, aldoifosfamide can be detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the inactive carboxyifosfamide.[1]
-
-
Branch Point 2: Formation of 4-Ketoifosfamide: The 4-hydroxyifosfamide intermediate can also be oxidized by alcohol dehydrogenase into 4-ketoifosfamide.[1] This pathway competes with the formation of the active IPM.
-
Side Pathway (N-dechloroethylation): A separate metabolic route, also mediated by CYPs (primarily CYP3A4 and CYP2B6), involves the N-dechloroethylation of ifosfamide, producing the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA).[7][8]
The following diagram illustrates this intricate metabolic network.
Caption: Metabolic activation pathway of Ifosfamide.
Core Principles of In Vitro Assessment
To comprehensively evaluate the biological activity of 4-ketoifosfamide, a multi-faceted approach is required. The experimental design rests on three pillars:
-
Cytotoxicity Assessment: The primary question is whether 4-ketoifosfamide is cytotoxic to cancer cells. This is quantified by determining the concentration of the compound that inhibits cell viability by 50% (IC50). Assays that measure metabolic activity are robust, high-throughput methods for this purpose.[9]
-
Mechanism of Action Inquiry: If the compound is cytotoxic, the next step is to understand how it kills cells. A primary mechanism for alkylating agents is the induction of apoptosis, or programmed cell death.[4] Measuring key markers of the apoptotic cascade provides mechanistic insight.
-
Comparative Analysis: The cytotoxic potential of 4-ketoifosfamide should be compared against the parent drug (ifosfamide, which should be inactive without metabolic activation) and the principal active metabolite (IPM, if available) to understand its relative contribution to the overall therapeutic effect.
Experimental Protocols
The following protocols are foundational and should be optimized for specific cell lines and laboratory conditions.
Protocol 1: Cell Viability and Cytotoxicity via MTT Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells, serving as a proxy for cell viability.[10][11]
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom sterile culture plates
-
4-ketoifosfamide (and other compounds for comparison)
-
Vehicle control (e.g., DMSO, sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)[13]
-
Multichannel pipette, microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring >95% viability via Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete medium.[11]
-
Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect growth inhibition.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[10]
-
-
Compound Treatment:
-
Prepare a serial dilution of 4-ketoifosfamide in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include necessary controls: untreated cells (medium only) and vehicle-treated cells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations or controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce the MTT reagent.
-
Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in viable cells.[11]
-
-
Solubilization:
-
Data Acquisition:
Protocol 2: Apoptosis Detection via Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, which are key "executioner" enzymes activated during the final stages of apoptosis.[14] Many commercial kits provide a luminogenic or fluorogenic substrate that is cleaved by active caspase-3/7.
Materials:
-
Cells seeded and treated in a 96-well white-walled plate (for luminescence) or black-walled plate (for fluorescence) as described in Protocol 1.
-
Commercial Caspase-3/7 Glo® Assay (or equivalent fluorometric kit).
-
Plate-reading luminometer or fluorometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using the appropriate opaque-walled plate. It is crucial to run this assay in parallel with a viability assay.
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-3/7 reagent to room temperature according to the manufacturer's instructions.
-
At the end of the treatment period, remove the plate from the incubator and allow it to cool to room temperature for ~30 minutes.
-
Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Rationale: The reagent contains the caspase substrate and a cell-lysing agent, allowing the assay to be performed directly in the well (a "homogeneous" assay format).[14]
-
-
Incubation:
-
Mix the contents gently on a plate shaker at 300-500 rpm for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.
-
Visualizing the Experimental Workflow
Caption: General workflow for in vitro cytotoxicity and apoptosis testing.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format. The primary endpoint for the cytotoxicity assay is the IC50 value.
Data Analysis Steps:
-
Normalize Data: Convert raw absorbance/luminescence values to percentage viability relative to the vehicle control.
-
% Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
Generate Dose-Response Curve: Plot the percentage viability against the logarithm of the drug concentration.
-
Calculate IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Example Data Table:
| Compound | Cell Line | Assay Duration (h) | IC50 (µM) | Max Apoptosis Induction (Fold Change vs. Control) |
| 4-Ketoifosfamide | A549 (Lung Cancer) | 72 | 15.2 | 4.5 |
| 4-Ketoifosfamide | MCF-7 (Breast Cancer) | 72 | 28.9 | 3.1 |
| Ifosfamide | A549 (Lung Cancer) | 72 | > 100 | 1.1 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 72 | 0.8 | 8.2 |
Note: Data are hypothetical and for illustrative purposes only.
Interpretation:
-
A low micromolar IC50 value for 4-ketoifosfamide would suggest it possesses direct cytotoxic activity.
-
An IC50 value for the parent ifosfamide of >100 µM would confirm its inactivity without metabolic activation.
-
A significant increase in caspase-3/7 activity that correlates with decreasing cell viability supports apoptosis as a primary mechanism of cell death.
References
-
Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. (n.d.). Retrieved from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega - ACS Publications. (2019-07-11). Retrieved from [Link]
-
Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed. (n.d.). Retrieved from [Link]
-
Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6. (2008-09-22). Retrieved from [Link]
-
Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - Taylor & Francis. (2008-09-22). Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2021-07-01). Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01). Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
Ifosfamide - StatPearls - NCBI Bookshelf - NIH. (2024-01-09). Retrieved from [Link]
-
Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]
-
Ifosfamide Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting 2'-Oxo Ifosfamide Detection by Mass Spectrometry
Welcome to the technical support guide for the mass spectrometric detection of 2'-Oxo Ifosfamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this specific metabolite. The following question-and-answer format addresses common and advanced issues encountered during LC-MS/MS analysis, providing not just solutions but the underlying rationale to empower your troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a clear [M+H]⁺ ion for this compound. What are the common reasons for poor ionization?
A1: Poor ionization of this compound is a frequent challenge. The issue often stems from the analyte's chemical nature and the specific settings of your electrospray ionization (ESI) source.
-
Proton Affinity: this compound, like its parent drug Ifosfamide, has multiple sites that can be protonated. However, the efficiency of protonation can be influenced by the mobile phase composition. ESI in positive ion mode is generally effective for ifosfamide and its metabolites.[1] Ensure your mobile phase has a suitable additive to facilitate protonation. A low concentration of formic acid (0.1%) is a standard starting point to lower the pH and promote the formation of [M+H]⁺ ions.[2]
-
In-Source Fragmentation: The oxazaphosphorine ring of Ifosfamide and its metabolites can be susceptible to fragmentation within the ion source, especially at higher source temperatures or cone voltages.[1] This can lead to a diminished signal for the precursor ion and an increased signal for fragment ions. Try reducing the source temperature and cone/fragmentor voltage to see if the [M+H]⁺ signal improves.
-
Adduct Formation: Instead of protonation, your analyte might be forming adducts with ions present in your mobile phase or sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[3] These adducts will have a different m/z value than the expected [M+H]⁺. Widen your mass scan range to look for these potential adducts. If adduct formation is significant, it may indicate a need to use higher purity solvents or reconsider your mobile phase additives.
Q2: My signal for this compound is very low and inconsistent, especially in plasma samples. How can I improve sensitivity and reproducibility?
A2: Low and variable signals are often symptomatic of matrix effects or suboptimal sample preparation. Biological matrices like plasma are complex and can interfere with the ionization of the target analyte.[4][5]
-
Matrix Effects (Ion Suppression/Enhancement): Co-eluting endogenous components from the plasma, such as phospholipids, can suppress the ESI signal for this compound.[6][7] To diagnose this, you can perform a post-column infusion experiment. A dip in the baseline signal of your analyte at the retention time of the matrix components indicates ion suppression.
-
Sample Preparation: A simple protein precipitation is a fast method but may not be sufficient to remove all interfering matrix components.[8] Consider more rigorous sample clean-up techniques:
-
Liquid-Liquid Extraction (LLE): Can be effective for separating the analyte from more polar matrix components.
-
Solid-Phase Extraction (SPE): Offers a more selective way to isolate your analyte and remove interferences.[9] Developing a robust SPE method can significantly improve signal consistency.
-
-
Internal Standard Selection: Using a stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects and improving reproducibility.[10] If a SIL-2'-Oxo Ifosfamide is not available, a structural analog that co-elutes and has similar ionization behavior can be a suitable alternative.
Troubleshooting Guides
Guide 1: Optimizing LC and MS Parameters for this compound
This guide provides a systematic approach to developing a robust LC-MS/MS method for this compound.
Workflow for Method Optimization
Caption: LC-MS/MS Method Development Workflow.
Step-by-Step Protocol:
-
Column Selection: this compound is a relatively polar metabolite. A standard C18 column is a good starting point.[11] For enhanced retention of polar compounds, consider a column with a pentafluorophenyl (PFP) stationary phase.[2]
-
Mobile Phase Optimization:
-
MS Parameter Tuning (Direct Infusion):
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to maximize the signal for the [M+H]⁺ ion.
-
-
Fragmentation (MS/MS):
-
Perform a product ion scan on the [M+H]⁺ precursor ion to identify the most stable and abundant fragment ions. The fragmentation of the oxazaphosphorine ring is a key characteristic.[1]
-
Select at least two specific and intense fragment ions for your Multiple Reaction Monitoring (MRM) method. This enhances selectivity and sensitivity.
-
Typical MS/MS Parameters for Ifosfamide Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ifosfamide | 261.0 | 91.6 | ESI+ | [11] |
| Ifosfamide | 261.0 | 154.0 | ESI+ | [8] |
| diMeIFO | 289.0 | 168.0 | ESI+ | [8] |
| N(3)-DCP-diMeIFO | 213.0 | 92.0 | ESI+ | [8] |
Note: Specific transitions for this compound should be empirically determined but will likely involve characteristic losses from the oxazaphosphorine core.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects are a primary cause of poor data quality in bioanalysis.[5][7] This guide outlines how to identify and address them.
Decision Tree for Matrix Effect Troubleshooting
Caption: Troubleshooting Matrix Effects.
Experimental Protocols:
Protocol 1: Post-Column Infusion
-
Infuse a standard solution of this compound at a constant flow rate into the MS via a T-junction placed after the LC column.
-
Inject a blank, protein-precipitated plasma sample onto the LC column.
-
Monitor the signal of your this compound MRM transition.
-
Interpretation: A drop in the signal intensity at specific retention times indicates ion suppression caused by co-eluting matrix components.
Protocol 2: Quantitative Matrix Effect Assessment
-
Prepare three sets of samples:
-
Set A: Analyte in neat solvent.
-
Set B: Blank plasma extract spiked with the analyte post-extraction.
-
Set C: Analyte spiked into plasma before extraction.
-
-
Analyze all sets and compare the peak areas.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE) = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
-
Interpretation: An MF value significantly different from 1 indicates a strong matrix effect (MF < 1 is suppression, MF > 1 is enhancement).
Guide 3: Ensuring Analyte Stability
The stability of this compound in biological samples and during the analytical process is crucial for accurate quantification.[13][14][15]
Key Stability Considerations:
-
Freeze-Thaw Stability: Repeated freezing and thawing of plasma samples can lead to degradation. Assess stability by analyzing samples after several freeze-thaw cycles.
-
Bench-Top Stability: Determine how long the analyte is stable in the processed sample at room temperature (or autosampler temperature). This is critical for planning analytical runs.
-
Long-Term Storage: If storing samples for extended periods, validate stability at the storage temperature (e.g., -80°C).
-
Chemical Stability: Be aware of the potential for degradation in certain mobile phases or due to pH changes. The oxazaphosphorine ring can be susceptible to hydrolysis.
References
- High-Throughput Analysis of Ifosfamide and its Metabolites in Human Plasma using LC-MS/MS with a Deuterated In. Benchchem.
- Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma. PubMed Central.
- Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. PubMed.
- Enantioselective liquid chromatography–mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma. Carolina Digital Repository.
- A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC - NIH.
- Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites. Rapid Communications in Mass Spectrometry.
- Troubleshooting LC-MS/MS Peak Shape and Recovery Problems for Polar Opiates. Thermo Fisher Scientific.
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Springer.
- LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
- Ifosfamide Assay Analyzed with HPLC – AppNote. MicroSolv.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Troubleshooting LC-MS. LCGC International.
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed.
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research.
- Ifosfamide Injection. Pfizer.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH.
- Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. Neuromethods.
- Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
- Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
- Molecular characterization of ultrafine particles using extractive electrospray time-of-flight mass spectrometry. PubMed Central.
- Forced degradation and stability assessment of Tenofovir alafenamide. ResearchGate.
- Possible degradation pathways of 2‐MeTHF under the radical addition conditions. ResearchGate.
- Photo, thermal and chemical degradation of riboflavin. PMC - NIH.
- Stability and degradation of fibroblast growth factor 23 (FGF23): the effect of time and temperature and assay type. PubMed.
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- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Matrix Effects in 2'-Oxo Ifosfamide Quantification
Welcome to the technical support center for the bioanalysis of 2'-Oxo Ifosfamide. As a key metabolite of the chemotherapeutic agent Ifosfamide, its accurate quantification in biological matrices is critical for pharmacokinetic and toxicokinetic studies. This guide, structured in a question-and-answer format, provides in-depth troubleshooting strategies and validated protocols to help you identify, understand, and mitigate the common challenge of matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: What are "matrix effects" and why are they a significant problem in the quantification of this compound?
A1: The term "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1] Matrix effects are the alteration of the analyte's ionization efficiency by these co-eluting endogenous components, such as proteins, salts, and phospholipids.[2][3]
This phenomenon is a primary cause of analytical variability and inaccuracy in LC-MS/MS assays. It typically manifests in two ways:
-
Ion Suppression: This is the most common effect, where matrix components compete with this compound for ionization in the mass spectrometer's source, leading to a decreased analyte signal.[1][3][4] This can artificially lower the measured concentration and compromise the sensitivity of the assay.
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, resulting in a higher signal and an overestimation of the true concentration.[5][6]
Because these effects can vary between different samples and even different sources of the same matrix, they pose a significant threat to the precision, accuracy, and reproducibility of your results.[4][5]
Q2: What are the primary molecular culprits behind matrix effects in plasma or serum samples?
A2: In complex matrices like plasma and serum, the two main classes of interfering molecules are proteins and phospholipids.
-
Proteins: High-abundance proteins, such as albumin, can interfere with analysis and have a detrimental effect on HPLC/UHPLC column lifetime.[7][8] While they are relatively easy to remove, failure to do so effectively leads to a "dirty" sample.
-
Phospholipids: These are the most notorious contributors to matrix effects, especially ion suppression, in electrospray ionization (ESI).[9] Phospholipids are major components of cell membranes and are abundant in plasma. Due to their amphipathic nature, they often co-extract with analytes of interest during sample preparation and can co-elute during chromatographic separation, directly interfering with the ionization process.[9] Their accumulation can also lead to reduced column lifetimes and increased MS source contamination.[10][11]
Q3: How can I determine if my this compound assay is being affected by matrix effects?
A3: You must experimentally assess the presence and magnitude of matrix effects during method development and validation. Two standard methodologies are widely accepted:
-
Qualitative Assessment via Post-Column Infusion: This technique helps identify at which points in your chromatogram matrix effects occur.[3][12]
-
Mechanism: A solution of this compound is continuously infused into the MS source after the analytical column. Simultaneously, an extracted blank matrix sample (without the analyte) is injected. If co-eluting matrix components are present, you will observe a dip (suppression) or a rise (enhancement) in the otherwise stable analyte signal at the retention time of those components.
-
-
Quantitative Assessment via Post-Extraction Spike: This is the "gold standard" for quantifying the extent of matrix effects.[2][12]
-
Mechanism: You compare the peak area of this compound in two different samples:
-
Sample A: Blank matrix is extracted first, and then a known amount of this compound is spiked into the final, clean extract.
-
Sample B: The same amount of this compound is spiked into a pure solvent (neat solution).
-
-
Calculation (Matrix Factor): The Matrix Factor (MF) is calculated as: MF = (Peak Area in Sample A) / (Peak Area in Sample B).
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect. This assessment should be performed using at least six different lots of the biological matrix to evaluate the relative matrix effect and ensure the method is robust.[12]
-
-
Troubleshooting Guide: A Tiered Approach to Eliminating Matrix Effects
This section provides a logical, step-by-step approach to sample preparation, starting with the simplest methods and progressing to more advanced techniques for cleaner extracts.
Q4: I'm observing significant ion suppression. What is the first and simplest sample preparation technique I should try?
A4: The most straightforward approach is Protein Precipitation (PPT) . This method is fast, inexpensive, and universal, making it an excellent starting point.[7]
-
Causality: PPT works by adding a water-miscible organic solvent (most commonly acetonitrile) or an acid (like trichloroacetic acid) to the plasma or serum sample.[7][13] This denatures the proteins, causing them to aggregate and precipitate out of the solution. The supernatant, containing this compound, can then be separated by centrifugation or filtration.[14]
-
Major Limitation: While effective at removing proteins, simple PPT does not remove phospholipids.[15][16] Therefore, it is often considered a "crude" cleanup method, and significant matrix effects from phospholipids may persist.[4]
-
Pipette 100 µL of your plasma sample (spiked with internal standard) into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[14]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge the sample at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully collect the supernatant and inject it directly or after evaporation and reconstitution into the LC-MS/MS system.
Q5: Protein precipitation wasn't effective enough. What is the next logical step for a cleaner sample?
A5: If PPT fails to resolve your matrix effects, the next tier is Liquid-Liquid Extraction (LLE) . LLE offers superior selectivity by partitioning the analyte between two immiscible liquid phases.
-
Causality: LLE separates compounds based on their differential solubility in an aqueous phase (your sample) and an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).[17] By adjusting the pH of the aqueous sample, you can control the charge state of this compound, promoting its transfer into the organic phase while leaving more polar, interfering substances (like salts) behind in the aqueous layer. This results in a cleaner extract compared to PPT.[17]
-
Pipette 200 µL of plasma sample into a glass tube.
-
Adjust the pH of the sample as needed to ensure this compound is in a neutral, unionized state.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2-5 minutes to facilitate extraction.
-
Centrifuge at ~2,000-4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Q6: My assay requires the highest level of sensitivity and cleanliness. What is the most robust sample preparation method?
A6: For the most demanding applications, Solid-Phase Extraction (SPE) is the gold standard. It provides the most effective cleanup, reduces matrix effects significantly, and allows for analyte concentration.[11][16]
-
Causality: SPE uses a solid sorbent material packed into a cartridge or plate to selectively retain the analyte of interest from the liquid sample.[18] Interfering components are washed away, and the purified analyte is then eluted with a different solvent. For a moderately non-polar compound like this compound, a reversed-phase (e.g., C18) sorbent is typically used.[19][20]
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge, followed by 1 mL of water. This activates the sorbent. Do not let the cartridge go dry.
-
Sample Loading: Load the pre-treated plasma or urine sample onto the cartridge. This compound will be retained on the C18 sorbent.
-
Washing: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge. This removes polar interferences like salts while the analyte remains bound.
-
Elution: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the purified this compound.
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
Q7: Is there a method that combines the speed of PPT with the cleanliness of more advanced techniques?
A7: Yes. Modern sample preparation technologies specifically target phospholipid removal, often by combining PPT with a filtration step through a specialized sorbent. These are highly recommended for plasma and serum analysis.
-
Causality: Products like HybridSPE® or Ostro™ plates use a packed sorbent bed (often based on zirconium-coated silica) that sits below a filtration membrane.[15][17] After performing protein precipitation directly in the well of a 96-well plate, a vacuum is applied. As the supernatant passes through the sorbent, proteins are filtered out while phospholipids are selectively retained by the sorbent. The resulting flow-through is a sample that is depleted of both proteins and phospholipids, leading to a dramatic reduction in matrix effects.[10]
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with organic solvent or acid.[7] | Fast, simple, low cost, high recovery. | "Dirty" extract, does not remove phospholipids, high potential for matrix effects.[4][16] | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases.[17] | Cleaner than PPT, removes salts and some polar interferences. | More labor-intensive, requires solvent evaporation, potential for emulsions. | Moderate |
| Solid-Phase Extraction (SPE) | Selective analyte retention on a solid sorbent with subsequent elution.[11] | Very clean extracts, high selectivity, can concentrate analyte, significantly reduces matrix effects.[16] | More complex method development, higher cost, can have lower recovery if not optimized. | Good to Excellent |
| Phospholipid Removal (PLR) | Combined protein precipitation and selective retention of phospholipids.[10] | Fast (similar to PPT), excellent removal of both proteins and phospholipids (>99%), drastically reduces ion suppression.[9] | Higher cost than simple PPT, primarily for 96-well plate format. | Excellent |
Visualization of Key Workflows
Troubleshooting Flowchart for Matrix Effects
The following diagram outlines a logical decision-making process for addressing matrix effects in your this compound assay.
Caption: Decision-making flowchart for troubleshooting matrix effects.
Experimental Workflow for Phospholipid Removal Plates
This diagram illustrates the streamlined process of using a modern phospholipid removal plate.
Sources
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- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 8. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. bioanalysis-zone.com [bioanalysis-zone.com]
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- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of Ifosfamide and its Metabolites in Solution
Here is a technical support center guide for researchers, scientists, and drug development professionals working with 2'-Oxo Ifosfamide and its parent compound, Ifosfamide.
Welcome to the technical support guide for understanding and managing the stability of Ifosfamide and its related compounds, such as this compound, in solution. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on experimental best practices.
A Note on Nomenclature: this compound is a metabolite of the widely used antineoplastic agent, Ifosfamide. Comprehensive stability data is most extensively available for the parent drug, Ifosfamide. The principles governing the stability of Ifosfamide—particularly its susceptibility to hydrolysis and degradation under specific conditions—provide the most reliable framework for handling its metabolites. Therefore, this guide focuses on the stability of Ifosfamide in aqueous solutions, offering insights that are directly applicable to its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Ifosfamide solutions?
For short-term storage (up to 24 hours), reconstituted or diluted solutions of Ifosfamide are often stored under refrigeration (2-8°C) to minimize degradation and ensure microbiological safety.[1][2] For longer-term stability, studies have shown that solutions can be stable for up to 7 days at room temperature or even longer under refrigeration, depending on the diluent and concentration.[3][4] Always refer to specific product data sheets for manufacturer recommendations.
Q2: Which diluents are compatible with Ifosfamide?
Ifosfamide is commonly prepared in 0.9% Sodium Chloride (Normal Saline), 5% Dextrose in water, and Sterile Water for Injection.[1][4] It has demonstrated good chemical stability in these common intravenous fluids.[3][4]
Q3: Does the pH of the solution affect Ifosfamide stability?
Yes, pH is a critical factor. Ifosfamide exhibits its greatest stability in solutions with a pH range of 4 to 10.[5] Outside of this range, particularly at pH values less than 4 or greater than 10, the rate of decomposition increases significantly.[5] A study found that Ifosfamide was most stable under weakly acidic conditions (pH 4).[6]
Q4: Can I mix Ifosfamide with Mesna in the same solution?
Yes, Ifosfamide and Mesna are frequently co-administered and have been shown to be stable when mixed in the same infusion solution.[7][8][9] Studies have confirmed the physicochemical stability of Ifosfamide/Mesna combinations for up to 14 days at room temperature in 0.9% sodium chloride.[8][9]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| "My Ifosfamide solution appears cloudy or has formed a precipitate." | High Concentration: Reconstituting Ifosfamide to very high concentrations (e.g., 100 mg/mL) with bacteriostatic water for injection can result in a turbid, two-phase mixture.[1][5] | Action: Dilute the solution further to a concentration of 60 mg/mL or less. This will ensure complete dissolution of all components.[1][5] Rationale: The solubility limit of Ifosfamide in the presence of preservatives like benzyl alcohol may be exceeded at higher concentrations, leading to phase separation. |
| "I am observing a rapid loss of active compound in my experiment." | Inappropriate Temperature: Elevated temperatures significantly accelerate the degradation of Ifosfamide. A 7% loss was observed over 9 days at 37°C.[7][10] | Action: Maintain solutions at controlled room temperature (up to 27°C) or under refrigeration (2-8°C) whenever possible.[7][10] Rationale: Chemical degradation is a temperature-dependent kinetic process. Higher temperatures provide the activation energy needed for hydrolytic cleavage of the molecule. |
| "My analytical results (e.g., HPLC) are inconsistent between samples." | pH Fluctuation: The solution pH may be drifting into an unstable range (<4 or >10), causing variable rates of degradation.[5] | Action: Use a buffered diluent to maintain a stable pH, ideally within the 4-10 range. Verify the pH of your final solution. Rationale: The oxazaphosphorine ring in Ifosfamide is susceptible to acid- and base-catalyzed hydrolysis. A stable pH ensures a consistent and predictable degradation rate, improving experimental reproducibility. |
| "I see extra peaks in my chromatogram that are growing over time." | Chemical Degradation: These new peaks are likely degradation products of Ifosfamide, such as 2-chloroethanamine.[3] | Action: Perform a forced degradation study (e.g., under heat, acid, and base conditions) to identify the retention times of key degradants.[6] This will help confirm the identity of the unknown peaks. Rationale: Identifying degradation products is crucial for a complete stability profile. Stability-indicating analytical methods, like HPLC, are designed to separate the intact drug from its breakdown products.[11] |
Key Factors Influencing Solution Stability
Temperature
Temperature is a primary accelerator of Ifosfamide degradation. While stable for extended periods at room temperature or below, stability decreases as the temperature rises.
Table 1: Summary of Ifosfamide Stability in Aqueous Solutions
| Concentration | Diluent | Temperature | Duration | Stability (% Remaining) | Source |
|---|---|---|---|---|---|
| 80 mg/mL | 0.9% Sodium Chloride | 37°C | 9 days | ~93% | [1][5] |
| 20 mg/mL | Water for Injection | 37°C | 7 days | ~97% | [5] |
| Various | Aqueous Solution | 27°C | 9 days | No significant decay | [7][10] |
| 10, 20, 30 mg/mL | 0.9% Sodium Chloride | Room Temp. | 14 days | >94% | [8][9] |
| Various | Ringer Lactate | 37°C | 7 days | >96.8% |[3][12] |
pH
Ifosfamide is an amphoteric molecule, but its stability is highly dependent on pH. Extreme pH conditions catalyze the hydrolysis of the P-N bond within the oxazaphosphorine ring, leading to inactivation. Maintaining a pH between 4 and 10 is essential for minimizing degradation.[5]
Solvent/Diluent
The choice of solvent can impact stability, although Ifosfamide is compatible with most common infusion fluids.[3][4] The primary role of the solvent is to provide a stable pH environment. For research applications, using a buffer system (e.g., a phosphate or citrate buffer) adjusted to a weakly acidic pH can provide maximal stability.[6]
Visualizing the Ifosfamide Metabolic Pathway
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) in the liver.[13][14] This activation leads to the formation of both therapeutic and toxic metabolites. Understanding this pathway is crucial for interpreting experimental results.
Caption: Metabolic activation and degradation of Ifosfamide.
Experimental Protocols
Protocol 1: Preparation of a Standard Ifosfamide Stock Solution
This protocol describes the preparation of a 20 mg/mL stock solution in 0.9% Sodium Chloride, a common concentration for stability studies.
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.
-
Reconstitution: Obtain a vial of lyophilized Ifosfamide powder (e.g., 1 g). Using a sterile syringe, add the appropriate volume of Sterile Water for Injection as specified by the manufacturer to create an initial concentrated solution.
-
Dilution: Withdraw the required volume of the reconstituted Ifosfamide.
-
Final Solution: Slowly add the Ifosfamide concentrate to a sterile PVC bag or glass vial containing a known volume of 0.9% Sodium Chloride to achieve a final concentration of 20 mg/mL.
-
Mixing: Gently agitate the container until the solution is clear and homogenous. Avoid vigorous shaking to prevent protein denaturation if working with biological matrices.
-
Storage: Label the container with the compound name, concentration, date, and your initials. Store at 2-8°C, protected from light.
Protocol 2: Workflow for Assessing Solution Stability via HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing, as it can separate and quantify the parent drug from its degradation products.[11]
Caption: A typical workflow for an HPLC-based stability study.
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm).[6]
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v), with pH adjusted to 3 using 0.1 N HCl.[6]
-
Flow Rate: 1.5 mL/min.[6]
-
Detection: UV absorbance at 203 nm.[6]
-
Validation: The method should be validated for accuracy, precision, linearity, and specificity to ensure it is "stability-indicating."[6]
By following these guidelines and understanding the chemical behavior of Ifosfamide, you can ensure the integrity of your solutions, leading to more accurate and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3690, Ifosfamide. Retrieved from [Link].
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Material Safety Data Sheet: Ifosfamide. (1999). Available from: [Link]
- Thorn, C. F., et al. (2019). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 29(5), 112.
- Radford, J. A., Margison, J. M., Swindell, R., Lind, M. J., Wilkinson, P. M., & Thatcher, N. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer chemotherapy and pharmacology, 26, 144-146.
- Cai, Y. N., et al. (2007). Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms. Drug Metabolism and Disposition, 35(8), 1321-1330.
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Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemother Pharmacol, 26(2), 144-6. Available from: [Link]
-
NHS Pharmaceutical Research and Development Group. (n.d.). Cytotoxic Drug Stability Monograph: Ifosfamide Injection. Available from: [Link]
- Kawedia, J. D., et al. (2014). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. Journal of oncology pharmacy practice, 20(1), 51-57.
- Al-Rawidan, A., et al. (2015). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna.
- Radford, J. A., et al. (1991). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Journal of Cancer Research and Clinical Oncology, 117(4), S154-S156.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
- Zhang, Y., et al. (2018). Photocatalytic degradation pathways of oxazaphosphorine drugs in the UV/TiO2/HCO3− system. Chemosphere, 206, 533-541.
- Henderson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26.
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Delahousse, J., et al. (2020). Preactivation of ifosfamide (IFO) to bypass the toxic pathway. ResearchGate. Available from: [Link]
- American Society of Health-System Pharmacists. (2009). Handbook on Injectable Drugs. 15th ed. Bethesda, MD: American Society of Health-System Pharmacists.
-
Baxter. (2020). Ifosfamide Injection SPC. Available from: [Link]
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Kawedia, J. D., et al. (2014). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. ResearchGate. Available from: [Link]
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Leone, L., et al. (1995). Stability of ifosfamide in solutions for multiday infusion by external pump. Anticancer Drugs, 6(4), 604-7. Available from: [Link]
-
ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. Available from: [Link]
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interference in 2'-Oxo Ifosfamide analysis from other metabolites
Welcome to the technical support center for the analysis of 2'-Oxo-Ifosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of 2'-Oxo-Ifosfamide. As a prodrug, Ifosfamide undergoes extensive metabolism, leading to a complex mixture of structurally similar metabolites that can interfere with accurate analysis.[1][2] This guide offers field-proven insights and scientifically grounded protocols to help you navigate these challenges.
Introduction to the Analytical Challenges
Ifosfamide is a widely used anticancer agent that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[3][4] This bioactivation process generates a cascade of metabolites, including the active alkylating agent, isophosphoramide mustard, and several inactive or toxic byproducts.[2] 2'-Oxo-Ifosfamide is one such metabolite, and its accurate quantification is crucial for understanding the complete metabolic profile and toxicity of Ifosfamide.
The primary analytical challenge in measuring 2'-Oxo-Ifosfamide lies in distinguishing it from other structurally related metabolites. These include:
-
3-Dechloroethylifosfamide and 2-Dechloroethylifosfamide: Major detoxification products.[3]
-
4-Hydroxyifosfamide: The initial active metabolite.[3]
-
Aldoifosfamide: A tautomer of 4-hydroxyifosfamide.[3]
-
Carboxyifosfamide: An inactive oxidation product.[5]
-
Ifosfamide Enantiomers (R- and S-): Ifosfamide is administered as a racemic mixture, and its metabolism is enantioselective.[3][6]
These metabolites often exhibit similar physicochemical properties, leading to co-elution in chromatographic systems and isobaric interference in mass spectrometry, making accurate and precise quantification a significant hurdle.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 2'-Oxo-Ifosfamide, providing potential causes and actionable solutions.
Issue 1: Poor Chromatographic Resolution and Peak Shape
Symptoms:
-
Co-elution of 2'-Oxo-Ifosfamide with other metabolites.
-
Peak tailing, fronting, or splitting.[7]
-
Inconsistent retention times.[7]
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Inadequate Column Chemistry | 1. Optimize Column Selection: Consider using a column with a different stationary phase (e.g., phenyl-hexyl, pentafluorophenyl) to exploit different separation mechanisms. 2. Chiral Column: For resolving enantiomers of Ifosfamide and its metabolites, a chiral stationary phase is necessary.[8][9] | Different stationary phases offer varying selectivities based on hydrophobicity, aromaticity, and polar interactions, enabling the separation of closely related compounds. Chiral columns create a stereospecific environment that allows for the separation of enantiomers. |
| Suboptimal Mobile Phase Composition | 1. Adjust Organic Modifier: Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. 2. Modify pH: Adjust the mobile phase pH to alter the ionization state of the analytes, which can significantly impact retention and peak shape. 3. Incorporate Additives: Use additives like formic acid or ammonium formate to improve peak shape and ionization efficiency in LC-MS.[10] | The mobile phase composition directly influences the partitioning of analytes between the stationary and mobile phases. Modifying the pH can change the polarity of ionizable compounds, affecting their interaction with the stationary phase. Additives can improve peak symmetry by minimizing secondary interactions with the stationary phase and enhance MS signal by promoting protonation or adduct formation. |
| Sample Solvent Mismatch | Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is of similar or weaker elution strength than the initial mobile phase conditions. | Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening as the sample band does not focus properly at the head of the column.[11] |
| Column Contamination or Degradation | 1. Implement a Column Wash Protocol: Flush the column with a strong solvent after each analytical batch to remove strongly retained matrix components.[11] 2. Use a Guard Column: A guard column protects the analytical column from particulate matter and strongly adsorbed compounds. | Contaminants from the sample matrix can accumulate on the column, leading to altered retention, poor peak shape, and increased backpressure. A guard column acts as a disposable preliminary filter, extending the life of the more expensive analytical column. |
Issue 2: Inaccurate Quantification and Poor Sensitivity in LC-MS/MS
Symptoms:
-
Low signal intensity for 2'-Oxo-Ifosfamide.
-
High background noise.
-
Inconsistent results between runs.
Potential Causes & Solutions:
| Cause | Solution | Scientific Rationale |
| Ion Suppression or Enhancement | 1. Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11] 2. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components causing ion suppression. 3. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification. | Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[7][10] Effective sample cleanup minimizes these interferences. |
| Suboptimal Mass Spectrometry Parameters | 1. Optimize Ion Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature to maximize the ionization of 2'-Oxo-Ifosfamide.[10] 2. Optimize Collision Energy: Fine-tune the collision energy in MS/MS to achieve efficient fragmentation and produce specific, high-intensity product ions for selected reaction monitoring (SRM). | The efficiency of ionization and fragmentation is highly compound-dependent. Optimizing these parameters is crucial for achieving maximum sensitivity and specificity for the target analyte.[7] |
| Analyte Instability | Maintain Sample Integrity: Keep samples at low temperatures (e.g., 4°C or -80°C) and minimize freeze-thaw cycles. Analyze samples as soon as possible after preparation. | Some metabolites can be unstable and degrade over time or with improper storage, leading to lower measured concentrations. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the analysis of 2'-Oxo-Ifosfamide and its metabolites?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of 2'-Oxo-Ifosfamide and other Ifosfamide metabolites.[12][13] This technique offers the high sensitivity and selectivity required to measure low concentrations of these compounds in complex biological matrices like plasma and urine.[12] Gas chromatography-mass spectrometry (GC-MS) has also been used, particularly for the enantioselective analysis of Ifosfamide and its dechloroethylated metabolites.[9]
Q2: How can I resolve the enantiomers of Ifosfamide and its chiral metabolites?
A2: The enantiomers of Ifosfamide and its chiral metabolites can be separated using chiral chromatography. This involves using a chiral stationary phase (CSP) in either HPLC or GC.[8][9] The CSP creates a stereoselective environment that allows for the differential interaction of the enantiomers, resulting in their separation.
Q3: What are the key considerations for sample preparation when analyzing 2'-Oxo-Ifosfamide in biological fluids?
A3: The primary goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis. Common techniques include:
-
Protein Precipitation: A simple and fast method, but it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than protein precipitation by partitioning the analytes into an organic solvent.[13]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analytes on a solid sorbent while washing away interferences.[11]
The choice of method depends on the required sensitivity and the complexity of the sample matrix.
Q4: What are the expected major interfering metabolites in the analysis of 2'-Oxo-Ifosfamide?
A4: The main interfering metabolites are those with similar structures and polarities, which can lead to chromatographic co-elution and isobaric interference in MS. These include 3-dechloroethylifosfamide, 2-dechloroethylifosfamide, and carboxyifosfamide.[14][15] Additionally, the various stereoisomers of Ifosfamide and its metabolites can interfere with each other if not adequately separated.[5]
Visualizing the Workflow and Metabolic Pathway
Experimental Workflow for 2'-Oxo-Ifosfamide Analysis
Caption: A typical experimental workflow for the quantification of 2'-Oxo-Ifosfamide.
Simplified Metabolic Pathway of Ifosfamide
Caption: Simplified metabolic pathways of Ifosfamide highlighting key metabolites.
References
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Kaijser, G. P., et al. (1995). Ifosfamide metabolism and pharmacokinetics (review). PubMed. [Link]
-
Hicks, J. K., et al. (2012). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics. [Link]
-
Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical pharmacokinetics. [Link]
-
Misiura, K., et al. (1987). Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine. Journal of medicinal chemistry. [Link]
-
Ifosfamide Pathway, Pharmacokinetics. ClinPGx. [Link]
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Singh, G. & Ganti, L. (2024). Ifosfamide. StatPearls. [Link]
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Kurowski, V., & Wagner, T. (1993). Urinary excretion of the enantiomers of ifosfamide and its inactive metabolites in children. Cancer chemotherapy and pharmacology. [Link]
-
Huang, Z., et al. (2005). Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450. Drug metabolism and disposition. [Link]
-
Troubleshooting Guide. Phenomenex. [Link]
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Boddy, A. V., & Idle, J. R. (1993). The analysis of ifosfamide and its metabolites (review). Journal of chromatography. [Link]
-
Wainer, I. W., et al. (1993). Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection. Journal of chromatography. [Link]
-
LCMS Troubleshooting Tips. Shimadzu. [Link]
-
Al-Dalaen, S. M., et al. (2015). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. International Journal of Pharmaceutical Sciences and Research. [Link]
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Torres, L. M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLOS One. [Link]
-
Torres, L. M., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
LC/MS Troubleshooting Guide. ResearchGate. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Norpoth, K., et al. (1976). [Isolation and characterisation of two main metabolites of ifosfamide from human urine (author's transl)]. Arzneimittel-Forschung. [Link]
-
Ribrag, V., et al. (2012). Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. Journal of proteome research. [Link]
-
Analytical methods for obtaining HOS information from protein therapeutics. (2019). European Pharmaceutical Review. [Link]
-
Schrijvers, D., et al. (2000). Pharmacokinetics of ifosfamide are changed by combination with docetaxel: results of a phase I pharmacologic study. Clinical cancer research. [Link]
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Technical Support Center: Refining Cell Culture Conditions for Ifosfamide and Metabolite Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ifosfamide and its metabolites. This guide is designed to provide in-depth, field-proven insights and troubleshooting solutions for your in vitro cell culture experiments. We move beyond simple protocols to explain the causality behind experimental choices, ensuring your setups are robust, reproducible, and scientifically sound.
Section 1: Foundational Knowledge - Understanding Ifosfamide Metabolism in Cell Culture
Ifosfamide (IFO) is a prodrug from the oxazaphosphorine alkylating agent class.[1][2] Crucially, in its parent form, it is inactive. Its therapeutic and toxic effects are entirely dependent on its metabolic transformation.[3][4] This is the single most important concept to grasp when designing in vitro studies.
The metabolic fate of Ifosfamide proceeds down two primary, competing pathways, a process primarily facilitated by cytochrome P450 (CYP) enzymes in the liver in vivo.[3][5]
-
Activation Pathway (4-Hydroxylation): Catalyzed mainly by CYP3A4 and CYP2B6, this pathway converts IFO to 4-hydroxyifosfamide (4-OH-IFO).[1][6] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously breaks down to release the ultimate cytotoxic agent, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[7] IPM is responsible for the desired anticancer effect by forming inter- and intra-strand DNA crosslinks, inhibiting DNA synthesis and inducing apoptosis.[2][3][7]
-
Inactivation/Toxicity Pathway (N-dechloroethylation): This pathway, also mediated by CYPs (primarily CYP3A4 and CYP2B6), produces inactive 2- and 3-dechloroethylifosfamide.[2] The topic of this guide, 2'-Oxo Ifosfamide , is a downstream product of this detoxification route. A critical byproduct of this pathway is chloroacetaldehyde (CAA) , a metabolite strongly associated with the nephrotoxicity and neurotoxicity seen in patients.[1][4]
This metabolic dichotomy means that an in vitro system must be carefully chosen or engineered to ask the right question. Are you studying the anticancer efficacy of IPM, or the cellular toxicity of CAA and acrolein? The answer dictates your entire experimental approach.
Caption: Metabolic pathways of the prodrug Ifosfamide.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during in vitro studies in a practical Q&A format.
Part A: Experimental Setup & Reagent Handling
Question 1: I am treating my cancer cells with Ifosfamide, but I see no cytotoxic effect. What's wrong?
This is the most common challenge and almost always relates to metabolic activation.
-
Primary Cause: Lack of CYP450 Enzymes. Most cancer cell lines are not of hepatic origin and express very low to non-existent levels of the specific CYP enzymes (CYP3A4, CYP2B6) required to convert the Ifosfamide prodrug into its active form, IPM.[6][8] The parent drug itself is not toxic.[9]
-
Solution 1: Choose a Metabolically Competent Cell Line. If your experimental question allows, switch to a cell line known to express relevant CYPs, such as HepG2 or other hepatocarcinoma lines. However, even their expression can be variable.
-
Solution 2: Use an External Metabolic Activation System. For non-hepatic cell lines, you must provide an external source of enzymes. The most common method is to co-incubate the cells with a liver S9 fraction and an NADPH-regenerating system. This mimics the hepatic metabolism required for activation.
-
Solution 3: Use a Genetically Engineered Cell Line. Some researchers use cell lines specifically engineered to express a particular CYP enzyme (e.g., CYP3A4).[10][11] This provides a more controlled system for studying the activation of a single P450 isozyme.
-
Solution 4: Use a Direct Metabolite. If your goal is simply to study the effects of the active compound, bypass the activation step entirely by using 4-hydroperoxy-ifosfamide (a stable precursor to 4-OH-IFO) or studying the downstream toxic metabolites like CAA directly.[9]
Question 2: How should I prepare and store my Ifosfamide or metabolite solutions?
Stability is key for reproducible results.
-
Ifosfamide (Parent Drug): Ifosfamide powder is stable. When reconstituted in an aqueous solution (like sterile water or saline), it is quite stable for several days, even at room temperature or 37°C, with minimal degradation over a 7-9 day period.[12][13] For long-term storage, aliquot and freeze stock solutions at -20°C or -80°C.
-
Metabolites (4-OH-IFO, CAA, etc.): Active and toxic metabolites are generally much less stable than the parent drug. 4-hydroxyifosfamide is particularly unstable.[2] These should be prepared fresh for each experiment from a trusted commercial source. Avoid multiple freeze-thaw cycles.
-
Working Solutions: Always prepare fresh working dilutions in your cell culture medium immediately before adding to cells. Do not store diluted drug in media for extended periods, as components in the media (especially serum) can interact with the compound.
Question 3: My adherent cells are detaching after treatment, even at low drug concentrations. Is this just toxicity?
While cell death will lead to detachment, premature lifting can confound results.
-
Cause: Acrolein-Induced Damage. The byproduct acrolein is highly reactive and can cause rapid damage to cellular structures, leading to a loss of adhesion that may precede apoptosis.[7]
-
Troubleshooting:
-
Verify Seeding Density: Ensure your cells are seeded at an optimal density to form a healthy, well-attached monolayer before treatment. Sparse cells are more vulnerable.
-
Check Coating: If your cell line is sensitive or requires special surfaces, ensure your culture vessels are properly coated (e.g., with poly-L-lysine or collagen).[14]
-
Time-Course Experiment: Perform a time-course imaging experiment (brightfield microscopy) to observe cell morphology. If detachment occurs very rapidly (e.g., 1-4 hours) before classic apoptotic blebbing is visible, it may be a direct membrane effect. Consider shorter exposure times.
-
Part B: Troubleshooting Assay Results
Question 4: My cytotoxicity assay (e.g., MTT, SRB) results are highly variable between replicate wells and experiments. How can I improve consistency?
Variability can undermine your entire dataset. A systematic approach is needed to identify the source.
Caption: Decision tree for troubleshooting high variability in cytotoxicity assays.
-
Cell Seeding: This is the most frequent culprit. Even small differences in cell numbers per well at the start will be amplified over the incubation period.
-
Best Practice: Always use a cell counter (e.g., automated or hemocytometer) for accurate cell density. Ensure your cell suspension is homogenous and free of clumps before plating.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to increased media osmolarity and drug concentration.
-
Best Practice: Avoid using the outer rows and columns for experimental data. Fill them with sterile PBS or media to act as a humidity buffer.
-
-
Drug Dilution and Pipetting: Inaccurate serial dilutions or poor pipetting technique can lead to significant concentration errors.
-
Best Practice: Prepare fresh dilutions for each experiment. Mix each dilution step thoroughly. Use calibrated pipettes and change tips for each replicate group.
-
Question 5: I am studying the toxic metabolite CAA, but the IC50 value seems much higher (less potent) than expected from clinical data.
This highlights the gap between in vitro and in vivo realities.
-
Cause 1: Cellular Detoxification. Cells have intrinsic defense mechanisms, such as glutathione (GSH), which can neutralize reactive aldehydes like CAA.[2][4] Healthy, rapidly dividing cells in culture may have robust GSH levels, reducing the apparent toxicity of CAA.
-
Cause 2: Protein Binding in Media. Fetal Bovine Serum (FBS) in your culture media contains abundant proteins (like albumin) that can bind to and sequester the drug, reducing the free concentration available to interact with the cells.
-
Experimental Refinements:
-
Consider measuring intracellular GSH levels to correlate with CAA sensitivity.
-
To test the impact of serum, run a parallel experiment with reduced-serum or serum-free media (if your cells can tolerate it for the duration of the drug exposure). Note that this may also alter cell health and response.
-
Remember that in vitro IC50 values are guides. They represent the drug's potency in a specific, artificial system and do not directly translate to clinical doses.[15]
-
Question 6: My experiment failed and I suspect contamination. What are the best practices?
Contamination can invalidate weeks of work. Prevention is paramount.
-
Aseptic Technique: Always work in a certified biological safety cabinet. Regularly decontaminate surfaces, and use sterile pipettes, tips, and reagents.[14]
-
Quarantine New Cells: When you receive a new cell line, culture it in a separate incubator and test for mycoplasma before incorporating it into your main cell stock.
-
Limit Antibiotics: While tempting, the routine use of antibiotics can mask low-level, cryptic infections and lead to the development of resistant organisms.[14] It is better to maintain a culture without antibiotics to ensure your aseptic technique is effective.
-
Regular Mycoplasma Testing: Mycoplasma is a common, invisible contaminant that can drastically alter cell metabolism and drug response. Test your cultures regularly (e.g., monthly) using a reliable PCR or ELISA-based kit.
Section 3: Data Summary & Key Parameters
The following table summarizes the key players in Ifosfamide metabolism relevant to in vitro studies. Researchers should select the compound that best fits their experimental question.
| Compound Name | Role in Pathway | Primary Biological Effect | Key In Vitro Consideration |
| Ifosfamide | Prodrug | Inactive until metabolized[3] | Requires a metabolically competent system (e.g., CYP-expressing cells, S9 fraction) for activation. |
| 4-Hydroxy-ifosfamide | Active Intermediate | Precursor to the main cytotoxic agent[7] | Highly unstable in solution; use stabilized precursors like 4-hydroperoxy-ifosfamide. |
| Isophosphoramide Mustard (IPM) | Active Metabolite | Anticancer Effect: DNA alkylation and cross-linking, leading to apoptosis.[2][7] | The ultimate effector molecule for cytotoxicity studies. Difficult to obtain commercially. |
| Acrolein | Toxic Byproduct | Urotoxicity: Highly reactive aldehyde that damages urothelial cells.[2][7] | Relevant for studies on bladder toxicity (hemorrhagic cystitis). |
| Chloroacetaldehyde (CAA) | Toxic Byproduct | Nephro/Neurotoxicity: Depletes glutathione, impairs mitochondrial function.[1][2][4] | The key metabolite for studying Ifosfamide-related kidney and CNS side effects. |
| This compound | Inactive Metabolite | Product of detoxification pathway | Primarily used as an analytical standard to study the rate of Ifosfamide inactivation/detoxification. |
References
-
Ifosfamide - StatPearls - NCBI Bookshelf - NIH. (2024). National Center for Biotechnology Information. [Link]
-
Ifosfamide Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. [Link]
-
PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. (n.d.). PharmGKB. [Link]
-
Ifosfamide Pathway, Pharmacodynamics - ClinPGx. (n.d.). PharmGKB. [Link]
-
ifosfamide - Cancer Care Ontario. (2016). Cancer Care Ontario. [Link]
-
Urinalysis: Reference Range, Interpretation, Collection and Panels. (2023). Medscape. [Link]
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Differential Cytotoxicity of Ifosfamide and Its Metabolites in Renal Epithelial Cell Cultures. (1998). Toxicology and Applied Pharmacology. [Link]
-
The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. (1990). Cancer Chemotherapy and Pharmacology. [Link]
-
CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes - PMC - NIH. (2004). National Center for Biotechnology Information. [Link]
-
Alkylating agent resistance: in vitro studies with human cell lines. - PNAS. (1983). Proceedings of the National Academy of Sciences. [Link]
-
Ifosfamide clinical pharmacokinetics. (1990). Clinical Pharmacokinetics. [Link]
-
ENANTIOSELECTIVE METABOLISM AND CYTOTOXICITY OF R-IFOSFAMIDE AND S-IFOSFAMIDE BY TUMOR CELL-EXPRESSED CYTOCHROMES P450. (2005). Boston University. [Link]
-
NHS Pharmaceutical Research and Development Group Cytotoxic Drug Stability Monograph. (n.d.). National Health Service. [Link]
-
Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
-
Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450. (2005). Drug Metabolism and Disposition. [Link]
-
Cytochrome P450 enzymes: Novel options for cancer therapeutics. (2004). Cancer Research. [Link]
-
Simplified diagram of ifosfamide metabolism. (n.d.). ResearchGate. [Link]
-
Pathways of metabolism of ifosfamide. (n.d.). ResearchGate. [Link]
Sources
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- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Differential cytotoxicity of Ifosfamide and its metabolites in renal epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. people.bu.edu [people.bu.edu]
- 11. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 15. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 2'-Oxo Ifosfamide Quantification
Welcome to the technical support center for the analytical method validation of 2'-Oxo Ifosfamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. The accurate quantification of this compound, a critical metabolite of the chemotherapeutic agent Ifosfamide, is paramount for pharmacokinetic, toxicokinetic, and drug metabolism studies. This guide is structured to address the practical challenges encountered during the validation of bioanalytical methods, ensuring data integrity and regulatory compliance.
Introduction: The "Why" Behind Rigorous Validation
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects. This process generates both active alkylating metabolites and inactive or toxic byproducts. This compound is a metabolite in this complex pathway. Validating the analytical method for its quantification is not merely a procedural step; it is the foundation upon which the reliability of your study data rests. A validated method ensures that the measurements are accurate, precise, and specific for the analyte in the biological matrix of interest.[1] This is crucial for making informed decisions in drug development and for ensuring patient safety in clinical settings.
The validation process demonstrates that a bioanalytical method is suitable for its intended purpose.[2] This involves a series of experiments to assess the method's performance characteristics.[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, which have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5] Adherence to these guidelines is essential for the acceptance of data in regulatory submissions.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the development and validation of methods for this compound quantification.
Q1: Which analytical technique is most suitable for this compound quantification?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices.[6] This technique offers high sensitivity and selectivity, which are crucial for measuring the low concentrations often found in biological samples and for distinguishing the analyte from other structurally similar metabolites of Ifosfamide.[6] While HPLC with UV detection has been used for Ifosfamide itself, the complexity of the metabolic profile and the need for high sensitivity make LC-MS/MS the superior choice for its metabolites.[7][8][9]
Q2: How do I select an appropriate internal standard (IS)?
A2: The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d4). This is because it will have nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response help to compensate for variability in sample preparation and for matrix effects.[10] If a stable isotope-labeled IS is not available, a structural analog with similar physicochemical properties can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte's behavior. For instance, in some Ifosfamide assays, cyclophosphamide has been used as an internal standard.[11]
Q3: What are the key validation parameters I need to assess?
A3: According to regulatory guidelines (ICH M10), the core validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Accuracy: The closeness of the measured concentration to the true concentration.[2]
-
Precision: The degree of agreement between multiple measurements of the same sample.[2]
-
Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over a defined range.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting compounds from the biological matrix.[6]
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions.[2]
Q4: What are common stability issues with this compound and how can I mitigate them?
A4: Like its parent compound, Ifosfamide, this compound can be susceptible to degradation. Stability must be evaluated under conditions that mimic the entire lifecycle of a sample, from collection to analysis. Key stability assessments include:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the time samples may be left out during processing.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler before injection.
Ifosfamide itself is generally stable in aqueous solutions for several days at room temperature and for longer periods when refrigerated.[13][14] However, the stability of its metabolites should be independently verified. Degradation can be mitigated by keeping samples on ice during processing, minimizing the time at room temperature, and using appropriate preservatives if necessary.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the quantification of this compound.
Issue 1: Poor Peak Shape or Low Sensitivity
| Potential Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | - Mobile Phase: Adjust the organic solvent composition, pH, and buffer concentration. For reverse-phase chromatography, ensure the mobile phase pH is appropriate for the analyte's pKa. - Column: Try a different column chemistry (e.g., C18, Phenyl-Hexyl) or particle size. Ensure the column is not clogged or degraded. |
| Sample Preparation Issues | - Incomplete Extraction: Optimize the extraction solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction). - Presence of Interfering Substances: Improve the cleanup step in your sample preparation to remove phospholipids and other matrix components.[10][15] |
| Mass Spectrometer Settings | - Ionization Source: Optimize source parameters such as temperature, gas flows, and voltages. - Analyte-Specific Parameters: Fine-tune the collision energy and other MS/MS parameters for the specific transitions of this compound. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Pipetting Errors: Ensure all pipettes are calibrated. Use a consistent technique for all samples. - Inconsistent Extraction: Automate the extraction process if possible. Ensure consistent vortexing and centrifugation times. |
| Matrix Effects | - Ion Suppression/Enhancement: Dilute the sample, use a more effective sample cleanup method, or adjust the chromatography to separate the analyte from the interfering matrix components. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[10] |
| Instrument Instability | - Fluctuating Signal: Check for leaks in the LC system. Ensure the mass spectrometer has been recently cleaned and calibrated. |
Issue 3: Inaccurate Results (Poor Accuracy)
| Potential Cause | Troubleshooting Steps |
| Incorrect Standard Concentrations | - Weighing/Dilution Errors: Prepare fresh calibration standards and quality control (QC) samples from a separate stock solution. Verify the purity of the reference standard. |
| Analyte Degradation | - Instability: Re-evaluate the stability of this compound under the specific storage and handling conditions of your assay.[8] Ensure samples are processed promptly and kept at low temperatures. |
| Calibration Curve Issues | - Inappropriate Range: Ensure the calibration range covers the expected concentrations in your study samples. - Poor Linearity: Use a different weighting factor for the regression analysis (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. |
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting your assay.
Caption: A logical workflow for troubleshooting common bioanalytical issues.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a common starting point for the extraction of small molecules from plasma.
-
Thaw Samples: Thaw plasma samples on ice to minimize degradation.
-
Aliquot Sample: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol).
-
Precipitate Proteins: Add 150 µL of ice-cold acetonitrile. This high ratio of organic solvent to plasma (3:1) ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.
-
Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to regulatory guidelines.
Caption: A typical workflow for bioanalytical method validation.
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for key validation parameters based on the harmonized ICH M10 guideline.[2]
| Validation Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%. |
| Precision (Repeatability and Intermediate) | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |
| Linearity (Calibration Curve) | At least 75% of the calibration standards must have a back-calculated concentration within ±15% of the nominal value (±20% at the LLOQ). A correlation coefficient (r²) of ≥0.99 is generally expected. |
| Lower Limit of Quantification (LLOQ) | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% and precision ≤20%. |
| Matrix Effect | The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The mean concentration at each stability time point should be within ±15% of the nominal concentration. |
This table is a summary and should be used in conjunction with the full text of the relevant regulatory guidelines.
References
-
Kaza, M., Karaźniewicz-Łada, M., & Rudzki, P. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 469-478. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Kaza, M., Karaźniewicz-Łada, M., & Rudzki, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Semantic Scholar. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Rojas-García, A. E., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PLoS ONE, 10(11), e0143329. Retrieved from [Link]
-
Al-Shakliah, N. S., et al. (2015). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. Journal of Chromatographic Science, 53(8), 1335-1341. Retrieved from [Link]
-
IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Validation of Analytical Methods. Retrieved from [Link]
-
Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Retrieved from [Link]
-
Daksh, S., et al. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]
-
van de Merbel, N. C., et al. (2009). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Bioanalysis, 1(1), 51-64. Retrieved from [Link]
-
Radford, J. A., et al. (1990). The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump. Cancer Chemotherapy and Pharmacology, 26(2), 144-146. Retrieved from [Link]
-
Ndaw, S., et al. (2018). Highly sensitive LC-MS/MS methods for urinary biological monitoring of occupational exposure to cyclophosphamide, ifosfamide, and methotrexate antineoplastic drugs and routine application. Analytical and Bioanalytical Chemistry, 410(22), 5547-5560. Retrieved from [Link]
-
NHS Pharmaceutical Research and Development Group. (n.d.). Cytotoxic Drug Stability Monograph: Ifosfamide Injection. Retrieved from [Link]
-
LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2014). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. Journal of Oncology Pharmacy Practice, 20(1), 51-57. Retrieved from [Link]
-
Casetta, B., et al. (1995). Stability of ifosfamide in solutions for multiday infusion by external pump. Anticancer Drugs, 6(4), 604-607. Retrieved from [Link]
-
Wild, D. (2013). Immunoassay Troubleshooting Guide. In The Immunoassay Handbook (4th ed.). Elsevier. Retrieved from [Link]
-
Baxter. (2020). Ifosfamide Injection SPC. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? | Semantic Scholar [semanticscholar.org]
- 6. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
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- 12. omicsonline.org [omicsonline.org]
- 13. sps.nhs.uk [sps.nhs.uk]
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Technical Support Center: Optimizing NMR Resolution of 2'-Oxo Ifosfamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge in the analysis of ifosfamide and its metabolites: achieving high resolution of 2'-Oxo Ifosfamide in Nuclear Magnetic Resonance (NMR) spectroscopy. Poor resolution can obscure vital structural information and hinder accurate quantification. This resource offers a structured approach to identifying and resolving these issues, ensuring the integrity and quality of your experimental data.
Introduction: The Challenge of Resolving this compound
Ifosfamide is an alkylating agent used in chemotherapy, and its metabolic profile is complex. This compound is a critical metabolite, and its accurate characterization by NMR is often hampered by poor spectral resolution. This can manifest as broad peaks, overlapping signals, and low signal-to-noise ratios, making unambiguous assignment and quantification difficult.[1] The root causes of these issues can lie in various stages of the NMR workflow, from sample preparation to data acquisition and processing. This guide will systematically address these potential pitfalls and provide actionable solutions.
I. Troubleshooting Guide: A Systematic Approach to Improving Resolution
This section is organized to follow the typical NMR experimental workflow. By systematically evaluating each stage, you can effectively diagnose and remedy the source of poor resolution.
Sample Preparation: The Foundation of a Good Spectrum
The quality of your NMR sample is paramount. A poorly prepared sample will invariably lead to a low-quality spectrum, regardless of the sophistication of the spectrometer or the acquisition parameters.
Common Issues & Solutions:
-
High Sample Viscosity: Concentrated samples can become viscous, leading to broader signals due to restricted molecular tumbling.[2]
-
Solution: Dilute your sample. While this may seem counterintuitive as it can reduce the signal-to-noise ratio, the resulting sharper lines often lead to a net improvement in spectral quality. Finding the optimal concentration is key.
-
-
Presence of Paramagnetic Species: Contamination with paramagnetic ions (e.g., Fe³⁺, Mn²⁺) can cause significant line broadening.[2]
-
Solution: Use high-purity solvents and glassware. If contamination is suspected, consider treating your sample with a chelating agent like EDTA, though be mindful of potential interactions with your analyte.
-
-
Inappropriate Solvent or pH: The chemical shift of this compound, particularly the phosphorus signal, can be sensitive to the solvent environment and pH.
-
Solution: Ensure your sample is fully dissolved in a suitable deuterated solvent. For biological samples, maintaining a stable and appropriate pH with a buffer is crucial.[3] Note that many common buffers contain phosphate, which would interfere with ³¹P NMR; consider non-phosphate-based buffers if acquiring phosphorus spectra.[3]
-
-
Solid Particulates: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.
-
Solution: Filter your sample before transferring it to the NMR tube. Visually inspect the sample against a light source to ensure there are no visible particulates.
-
Protocol: Optimized Sample Preparation for this compound
-
Dissolution: Dissolve the lyophilized this compound sample in a high-purity deuterated solvent (e.g., D₂O, MeOD-d₄) to the desired concentration. Start with a lower concentration (e.g., 1-5 mM) to avoid viscosity issues.
-
pH Adjustment (if necessary): For aqueous samples, adjust the pH to a stable and relevant value using a suitable non-phosphate buffer.
-
Filtration: Filter the sample through a 0.22 µm syringe filter directly into a clean, high-quality NMR tube.
-
Internal Standard (for quantification): If quantitative analysis (qNMR) is required, add a known amount of an internal standard that has a sharp signal in a clear region of the spectrum.[4]
-
Degassing (optional): For samples sensitive to oxidation or containing dissolved oxygen (which is paramagnetic), degassing by freeze-pump-thaw cycles or bubbling an inert gas (e.g., argon) can sometimes improve resolution.
Spectrometer Hardware & Setup: Ensuring Optimal Performance
A well-maintained and properly configured spectrometer is essential for high-resolution NMR.
Common Issues & Solutions:
-
Poor Magnetic Field Homogeneity (Shimming): This is one of the most common causes of broad and distorted spectral lines.[5][6] The process of shimming corrects for inhomogeneities in the main magnetic field (B₀).[5][6][7]
-
Solution: Perform careful and iterative shimming.[5] Modern spectrometers often have automated shimming routines, including gradient shimming, which can be very effective.[8][9] For challenging samples, manual shimming of the lower-order Z shims (Z1, Z2, Z3) may be necessary to achieve the best lineshape.[6][10]
-
-
Incorrect Probe Tuning and Matching: The probe must be tuned to the correct frequency for the nucleus being observed and matched to the impedance of the spectrometer's electronics. Mismatched tuning leads to inefficient power transfer and lower sensitivity.
-
Solution: Always perform automatic or manual tuning and matching for each sample. This is especially important when changing solvents or observing different nuclei.[11]
-
Workflow: Shimming for High Resolution
Caption: A standard workflow for processing NMR data to enhance resolution.
II. Frequently Asked Questions (FAQs)
Q1: My ³¹P spectrum of this compound shows a broad hump instead of a sharp peak. What's the first thing I should check?
A1: The first and most likely culprit is poor magnetic field homogeneity. Re-shim the magnet carefully. [6][10]Start with an automated gradient shimming routine, and if the problem persists, perform manual adjustments, focusing on the Z1, Z2, and Z3 shims. [6][12]Also, ensure your sample is free of particulate matter and paramagnetic impurities. [2] Q2: I'm observing splitting in my ³¹P signal. How can I get a single sharp peak?
A2: The splitting is likely due to coupling with protons (¹H-³¹P coupling). To collapse this multiplet into a singlet and improve both resolution and sensitivity, you need to apply broadband proton decoupling during the acquisition of your ³¹P spectrum. [13][14][15]This is a standard feature on modern NMR spectrometers.
Q3: I've tried diluting my sample to reduce viscosity, but now the signal-to-noise ratio is too low. What can I do?
A3: This is a common trade-off. To compensate for the lower concentration, you need to increase the number of scans (ns). [16]Remember that the signal-to-noise ratio increases with the square root of the number of scans, so to double the S/N, you need to quadruple the number of scans. This will increase the experiment time but is often necessary for dilute samples.
Q4: Can 2D NMR experiments help improve the resolution of this compound signals?
A4: Yes, absolutely. 2D NMR techniques, such as ¹H-³¹P HSQC or HMBC, can be invaluable. [17][18]They spread the signals out into two dimensions, which can resolve overlapping peaks that are crowded in a 1D spectrum. [18][19][20]A 2D ¹H-³¹P HSQC-TOCSY can be particularly useful for identifying phosphorus-containing metabolites in complex mixtures. [17] Q5: How long should the relaxation delay (d1) be for quantitative ³¹P NMR of this compound?
A5: For accurate quantification, the nuclei must fully relax between pulses. A common rule of thumb is to set the relaxation delay d1 to at least 5 times the T₁ (spin-lattice relaxation time) of the phosphorus nucleus in your molecule. [21]Phosphorus T₁ values can be quite long, sometimes several seconds. If you don't know the T₁ value, a conservative d1 of 10-30 seconds is a reasonable starting point for small molecules, though an inversion-recovery experiment is the proper way to measure T₁. [21]
References
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
-
Shimming for High-Resolution NMR Spectroscopy. ResearchGate. [Link]
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Phosphorus NMR and its application to metabolomics. PubMed Central. [Link]
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Basic Acquisition Parameters. SDSU NMR Facility – Department of Chemistry. [Link]
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Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. [Link]
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31P Decoupling. University of Ottawa NMR Facility Blog. [Link]
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H{ P} – Phosphorus Decoupled Proton NMR on the UI400 or U500. University of Illinois. [Link]
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Gradient Shimming. UCSB Chem and Biochem NMR Facility. [Link]
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NMR Data Processing. University of California, Davis. [Link]
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NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. [Link]
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Phosphorus NMR and Its Application to Metabolomics. University of Nebraska–Lincoln. [Link]
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NMR Spectroscopy Based Metabolic Profiling of Biospecimens. PubMed Central. [Link]
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HPLC & NMR-based forced degradation studies of ifosfamide: The potential of NMR in stability studies. PubMed. [Link]
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Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Beilstein Journal of Organic Chemistry. [Link]
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A H-1 NMR spectroscopic study of the biochemical effects of ifosfamide in the rat: evaluation of potential biomarkers. ResearchGate. [Link]
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Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics. PubMed Central. [Link]
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NMR and Metabolomics—A Roadmap for the Future. MDPI. [Link]
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Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
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Technical Support Center: Best Practices for Long-Term Storage of 2'-Oxo Ifosfamide
Welcome to the technical support guide for 2'-Oxo Ifosfamide. As a key metabolite of the chemotherapeutic agent Ifosfamide, the integrity of this compound is paramount for generating reliable and reproducible experimental results. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its long-term storage and handling. Our goal is to explain the causality behind these best practices, ensuring your experiments are built on a foundation of chemical stability.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and storage of this compound.
Q1: What are the absolute best practices for storing solid this compound for long-term use?
For maximum long-term stability, solid this compound should be stored at -20°C . The rationale behind this is to minimize thermal energy, which in turn slows down any potential solid-state degradation reactions. While the parent compound, Ifosfamide, can be stored at room temperature for shorter periods, its metabolites and derivatives are often less stable.[1][2] Therefore, adopting a more stringent storage temperature of -20°C provides a crucial safeguard for the compound's integrity over months to years. The container should be tightly sealed to protect it from moisture, which can initiate hydrolysis even in the solid state over time.
Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?
The choice of solvent is critical. This compound, like its parent compound Ifosfamide, is an oxazaphosphorine, a class of molecules susceptible to hydrolysis of the P-N bond within their ring structure, especially in aqueous or protic solvents.[3]
-
Recommended Solvents: High-quality, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[4]
-
Protocol:
-
Allow the solid compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare a concentrated stock solution (e.g., 10-50 mg/mL, depending on solubility in your chosen solvent) in your selected anhydrous solvent.
-
To avoid repeated freeze-thaw cycles, which can accelerate degradation, immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., cryovials with O-ring seals).
-
Store these aliquots at -80°C for long-term stability. For shorter periods (weeks), -20°C is acceptable.
-
Q3: Why is storing this compound in aqueous buffers strongly discouraged?
Storing this compound, or any oxazaphosphorine, in aqueous solutions for any extended period is highly inadvisable. The central oxazaphosphorine ring is prone to acid- or base-catalyzed hydrolysis, which cleaves the P-N bond and renders the molecule inactive.[3] One supplier of the parent compound, Ifosfamide, explicitly recommends not storing aqueous solutions for more than one day.[4] For experimental consistency, working solutions in aqueous buffers should be prepared fresh from your frozen organic stock solution immediately before each experiment.
Q4: How can I visually or analytically check for potential compound degradation?
A self-validating protocol is key to trustworthy results.
-
Visual Inspection (Basic QC): Before use, always visually inspect your thawed stock solution. Any signs of cloudiness, precipitation, or a change in color from the initial clear, colorless solution are red flags indicating potential degradation or solubility issues.
-
Analytical Verification (Advanced QC): For pivotal experiments or if you suspect degradation after long-term storage, the most definitive method is to perform an analytical check. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) can confirm the purity and identity of the compound, comparing its retention time and mass-to-charge ratio against a fresh standard or the certificate of analysis.
Q5: What are the primary chemical stability concerns with this compound?
The primary concern is hydrolysis . The oxazaphosphorine ring is the most labile part of the molecule.[3] Cleavage of this ring is the main degradation pathway. Other concerns include oxidation if exposed to air for prolonged periods and thermal decomposition at elevated temperatures, which can generate toxic fumes.[5] Proper storage in a tightly sealed container at low temperatures in an anhydrous solvent mitigates these risks effectively.
Troubleshooting Guide
Issue: My stock solution appears cloudy or has precipitates after thawing.
-
Cause: This can be due to two main reasons: 1) The compound has precipitated out of solution because the storage temperature was too low for the concentration prepared, or 2) The compound has degraded into less soluble byproducts.
-
Solution:
-
First, try to gently warm the vial to 37°C for a few minutes and vortex to see if the precipitate redissolves. If it does, it was likely a solubility issue. Consider preparing a slightly less concentrated stock solution in the future.
-
If the precipitate does not redissolve, it is highly likely to be a degradation product. Do not use this aliquot. Discard it according to your institution's hazardous waste guidelines and use a fresh aliquot for your experiment.
-
Issue: My experimental results are inconsistent, and I suspect the compound.
-
Cause: Inconsistent results are often traced back to compound instability. This can be caused by repeated freeze-thaw cycles of a stock solution, using an old stock that has slowly degraded, or improper initial preparation (e.g., using a non-anhydrous solvent).
-
Solution:
-
Immediately switch to a new, unopened aliquot of your stock solution. If you do not have single-use aliquots, prepare a fresh stock from the solid compound.
-
Compare the results from the new stock to the previous inconsistent results. If the results are now consistent and match expected outcomes, it confirms the old stock was compromised.
-
Implement a strict single-use aliquot system to prevent this issue in the future.
-
Data & Protocols
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | N/A | -20°C | ≥ 2 Years | Keep tightly sealed to protect from moisture. |
| Organic Stock Solution | Anhydrous DMSO, Ethanol | -80°C | ≥ 6 Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| Organic Stock Solution | Anhydrous DMSO, Ethanol | -20°C | ≤ 1 Month | Suitable for short-term project use. Still, aliquot to prevent contamination. |
| Aqueous Solution | Cell Culture Media, PBS | N/A | Not Recommended | Prepare fresh immediately before use. Do not store.[4] |
Experimental Protocol: Receiving and Preparing this compound Stock
-
Receiving and Initial Storage: Upon receiving the solid compound, immediately log it and place it in a -20°C freezer.
-
Equilibration: Before opening, remove the vial from the freezer and allow it to sit at room temperature for at least 30 minutes. This prevents atmospheric water from condensing on the cold powder.
-
Stock Solution Preparation (in a chemical fume hood):
-
Calculate the volume of anhydrous solvent (e.g., DMSO) needed to achieve your desired stock concentration.
-
Using a calibrated pipette, add the solvent to the vial of solid this compound.
-
Cap the vial tightly and vortex thoroughly until all solid is completely dissolved. The solution should be clear and colorless.
-
-
Aliquoting for Long-Term Storage:
-
Immediately dispense the stock solution into single-use, low-retention cryovials. The volume of each aliquot should correspond to what you typically use in a single experiment.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
-
Final Storage: Place the labeled aliquots in a freezer box and store them at -80°C. Update your chemical inventory to reflect the new stock and its location.
Logical Workflow for Compound Handling
The following diagram illustrates the decision-making process for the proper handling and storage of this compound.
Caption: Workflow for handling and storing this compound.
References
-
Sladek, N. E. (1989). Oxazaphosphorine cytostatics: past-present-future. Seventh Cain Memorial Award lecture. British Journal of Cancer, 60(5), 777–785. [Link]
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Bosanquet, A. G. (1985). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. Cancer Chemotherapy and Pharmacology, 14(2), 83–95. [Link]
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Nottelet, B., Coussot, G., & Cazaussus, A. (2004). Chemical Stability and Fate of the Cytostatic Drug Ifosfamide and Its N-dechloroethylated Metabolites in Acidic Aqueous Solutions. Journal of Medicinal Chemistry, 47(10), 2676–2685. [Link]
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Chemical Safety Associates, Inc. (1999). Material Safety Data Sheet: Ifosfamide. Retrieved from Amazon S3. [Link]
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Puyo, S., Montaudon, D., & Pourquier, P. (2013). From old alkylating agents to new minor groove binders. Biochimie, 95(8), 1475-1493. [Link]
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Chang, T. K. (2012). Oxazaphosphorine bioactivation and detoxification: The role of xenobiotic receptors. Journal of Pharmaceutical Sciences, 101(11), 3999-4015. [Link]
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GlobalRPH. (2017). Ifosfamide - Ifex®. Retrieved from GlobalRPH website. [Link]
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National Center for Biotechnology Information. (n.d.). This compound-d4. PubChem Compound Database. Retrieved from [Link]
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Cleanchem. (n.d.). This compound. Retrieved from Cleanchem website. [Link]
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PharmGKB. (n.d.). Ifosfamide pathways, pharmacokinetics and pharmacodynamics. Retrieved from PharmGKB website. [Link]
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University of South Florida. (n.d.). Metabolism and Transport of Oxazaphosphorines and the Clinical Implications. Retrieved from Digital Commons @ USF. [Link]
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American Society of Health-System Pharmacists. (n.d.). Ifosfamide. Retrieved from ASHP Publications. [Link]
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National Center for Biotechnology Information. (n.d.). Ifosfamide. PubChem Compound Database. Retrieved from [Link]
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Kerbusch, T., de Kraker, J., & Beijnen, J. H. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. Clinical Pharmacokinetics, 40(7), 493–515. [Link]
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ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from ClinPGx website. [Link]
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Skubitz, K. M., & Baker, C. (2016). Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion. Cancer Chemotherapy and Pharmacology, 77(1), 195–199. [Link]
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NHS Pharmaceutical Research and Development Group. (n.d.). Cytotoxic Drug Stability Monograph: Ifosfamide. Retrieved from a public source. [Link]
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Pfizer. (n.d.). Safety Data Sheet: Ifosfamide Injection. Retrieved from a public source. [Link]
- Google Patents. (n.d.). Sterile lyophilized ifosfamide and associated methods.
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Validation & Comparative
A Comparative Guide to the Cytotoxicity of 2'-Oxo Ifosfamide and Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prodrug Nature of Ifosfamide
Ifosfamide (IFO) is a cornerstone of many chemotherapy regimens, widely used against sarcomas, lymphomas, and various solid tumors.[1][2][3] Crucially, IFO is a prodrug; it is therapeutically inert upon administration and requires metabolic activation to exert its cytotoxic effects.[3][4][5] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, specifically CYP3A4 and CYP2B6.[1][2] This metabolic dependency is the central factor differentiating its cytotoxic profile from that of its direct metabolites.
The activation process is a double-edged sword. It generates the therapeutically active alkylating agent, isophosphoramide mustard (IPM), but also produces toxic byproducts like acrolein, responsible for hemorrhagic cystitis, and chloroacetaldehyde (CAA), which is linked to neurotoxicity and nephrotoxicity.[1][3][4][5] Understanding this metabolic cascade is essential to interpreting any cytotoxicity data involving Ifosfamide and its derivatives.
The Metabolic Landscape: From Ifosfamide to Active and Inactive Metabolites
The journey from inert Ifosfamide to cytotoxic isophosphoramide mustard involves several key steps. The initial and rate-limiting step is the hydroxylation of IFO at the C4 position of the oxazaphosphorine ring by hepatic CYP enzymes, forming 4-hydroxyifosfamide (4-OH-IFO).[5] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide.[1]
Aldoifosfamide is at a critical metabolic crossroads:
-
Activation: It can spontaneously (non-enzymatically) decompose to yield the ultimate alkylating agent, isophosphoramide mustard (IPM), and an equimolar amount of the toxic byproduct acrolein.[1]
-
Detoxification: It can be oxidized by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.[1]
Simultaneously, a major detoxification pathway for Ifosfamide is N-dechloroethylation, which produces inactive dechloroethylated metabolites and the neurotoxic chloroacetaldehyde (CAA).[1][4][5] In contrast, metabolites like 2'-Oxoifosfamide and 3'-Oxoifosfamide are formed through alternative oxidation pathways and are generally considered detoxification products with significantly lower or no cytotoxic activity.
Figure 1. Metabolic activation and detoxification pathways of Ifosfamide.
Comparative Cytotoxicity: A Mechanistic Disparity
The fundamental difference in cytotoxicity between Ifosfamide and 2'-Oxo Ifosfamide stems from their relationship with the metabolic activation pathway.
-
Ifosfamide (IFO): As a prodrug, its cytotoxicity is indirect and conditional . In in vitro systems using cancer cell lines that lack significant CYP450 enzyme activity, Ifosfamide will exhibit very low to negligible cytotoxicity. Its potency is entirely dependent on its conversion to isophosphoramide mustard (IPM). Therefore, to accurately assess its potential, experiments must either use cell lines engineered to express CYP3A4/2B6 or be conducted in co-culture with hepatocytes or using liver microsomes (S9 fractions) to simulate hepatic metabolism.
-
This compound: This metabolite is a product of a detoxification pathway. It is not a precursor to the active IPM. Consequently, it is expected to have minimal to no direct cytotoxic activity . Its formation represents a metabolic shunt away from the bioactivation pathway, effectively reducing the amount of Ifosfamide available to be converted into its cytotoxic form.
The true cytotoxic agent is isophosphoramide mustard (IPM) . IPM is a bifunctional alkylating agent that forms covalent bonds with nucleophilic groups on DNA, particularly the N7 position of guanine.[6] This action leads to the formation of DNA inter- and intra-strand cross-links, which block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3][7]
Quantitative Data Summary
The following table presents representative half-maximal inhibitory concentration (IC50) values to illustrate the differential cytotoxicity. These values are hypothetical but based on established principles of oxazaphosphorine pharmacology.
| Compound | Cell Line | Metabolic System | Approx. IC50 (µM) | Rationale |
| Ifosfamide | A549 (Lung Carcinoma) | Standard Culture | > 500 | Lacks necessary CYP450 enzymes for activation. |
| Ifosfamide | A549-CYP3A4 | Engineered to express CYP3A4 | ~ 50 - 100 | Metabolic activation to IPM is enabled. |
| This compound | A549 (Lung Carcinoma) | Standard Culture | > 1000 | Metabolically inactive detoxification product. |
| Isophosphoramide Mustard | A549 (Lung Carcinoma) | Standard Culture | ~ 5 - 15 | Directly active alkylating agent; no activation needed. |
Experimental Protocol: Assessing Comparative Cytotoxicity via MTT Assay
To empirically validate the cytotoxic differences, a robust and reproducible experimental design is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]
Principle of the MTT Assay
Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By dissolving these crystals and measuring the absorbance, one can quantify the reduction in cell viability caused by a test compound.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture human cancer cells (e.g., A549 lung carcinoma or MCF-7 breast adenocarcinoma) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.
-
Causality Check: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.
-
-
Incubation:
-
Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Ifosfamide and this compound in an appropriate solvent (e.g., sterile PBS or DMSO). Prepare a series of dilutions in culture medium to achieve the desired final concentrations.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of the solvent used for the drug stocks.
-
Untreated Control: Cells in medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Isophosphoramide Mustard itself).
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations (or controls).
-
-
Exposure Period:
-
Incubate the plate for 48-72 hours. The duration should be sufficient to observe the effects of an alkylating agent, which often requires cells to progress through the cell cycle.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 3-4 hours at 37°C. During this time, only viable cells will form formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Figure 2. Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Field Insights
The comparative analysis clearly demonstrates that Ifosfamide and this compound possess vastly different cytotoxic profiles. Ifosfamide's activity is entirely dependent on its metabolic conversion to the active alkylator, isophosphoramide mustard. In contrast, This compound is a detoxification product with negligible intrinsic cytotoxicity.
References
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PharmGKB Summary: Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and genomics.[Link]
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Ifosfamide Pathway, Pharmacokinetics. ClinPGx.[Link]
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Ifosfamide clinical pharmacokinetics. PubMed.[Link]
-
Pharmacology of Ifosfamide. Karger Publishers.[Link]
-
Ifosfamide. StatPearls - NCBI Bookshelf.[Link]
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Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. Biointerface Research in Applied Chemistry.[Link]
-
Isophosphoramide Mustard and Its Mechanism of Bisalkylation. The Journal of Organic Chemistry - ACS Publications.[Link]
-
The analysis of ifosfamide and its metabolites (review). PubMed.[Link]
-
The Mechanism of Action of Cyclophosphamide and Ifosfamide. Iris Publishers.[Link]
-
Pathways of metabolism of ifosfamide. ResearchGate.[Link]
-
Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile. PMC - NIH.[Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.[Link]
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In Vitro Cytotoxicity Assays. Alfa Cytology.[Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH.[Link]
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A Comparative Analysis of Ifosfamide Metabolites: Unraveling Antitumor Efficacy and Toxicological Profiles
For researchers and drug development professionals engaged in the optimization of cancer chemotherapy, a nuanced understanding of drug metabolism is paramount. Ifosfamide, a cornerstone of treatment for a variety of solid tumors and hematologic malignancies, serves as a compelling case study.[1][2] As a prodrug, its therapeutic and toxic effects are dictated not by the parent compound but by a complex cascade of metabolic derivatives.[2] This guide provides an in-depth, objective comparison of the principal metabolites of Ifosfamide, supported by experimental data, to elucidate the distinct roles each plays in the drug's overall clinical profile. While the existence of various synthetic derivatives such as 2'-Oxo Ifosfamide is noted in chemical catalogs, a lack of data on its biological formation and activity precludes its inclusion in this comparative analysis of clinically relevant metabolites.[3][4][5]
The Metabolic Activation of Ifosfamide: A Double-Edged Sword
Ifosfamide is metabolically activated in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2B6.[6][7] This process initiates two major competing pathways: 4-hydroxylation, which leads to the generation of the active antitumor metabolite, and N-dechloroethylation, a detoxification pathway that unfortunately produces toxic byproducts.[6][8]
The 4-hydroxylation of Ifosfamide yields 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[6] Aldoifosfamide is then subject to non-enzymatic degradation, producing the ultimate alkylating agent, isophosphoramide mustard, and an equimolar amount of the urotoxic metabolite, acrolein.[9] Conversely, the N-dechloroethylation pathway results in the formation of 2- or 3-dechloroethylifosfamide and chloroacetaldehyde (CAA), a metabolite implicated in neurotoxicity and nephrotoxicity.[6][8]
Figure 1: Metabolic pathways of Ifosfamide leading to therapeutic and toxic metabolites.
Comparative Activity of Ifosfamide Metabolites
The clinical utility of Ifosfamide is a balance between the potent antitumor activity of isophosphoramide mustard and the dose-limiting toxicities of acrolein and chloroacetaldehyde.
Antitumor Cytotoxicity: Isofosfamide Mustard and 4-Hydroxyifosfamide
The therapeutic effect of Ifosfamide is mediated by isophosphoramide mustard , a bifunctional alkylating agent that forms DNA cross-links, leading to the inhibition of DNA synthesis and apoptosis in rapidly dividing cancer cells.[2] While isophosphoramide mustard is the ultimate cytotoxic species, its precursor, 4-hydroxyifosfamide , also exhibits significant cytotoxic activity in vitro.[10] In fact, due to its ability to be directly applied to cell cultures without the need for metabolic activation, 4-hydroperoxyifosfamide (a stable precursor of 4-hydroxyifosfamide) is often used in experimental settings.[10]
Interestingly, some studies suggest that chloroacetaldehyde (CAA) , primarily known for its toxicity, may also contribute to the overall antitumor effect of Ifosfamide.[11] Research has shown that CAA possesses its own cytotoxic profile against tumor cells, with IC50 values in a similar range to those of 4-hydroxyifosfamide in certain cancer cell lines.[11]
| Metabolite | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 4-Hydroxyifosfamide | MX1 (Human breast cancer) | MTT | 10.8 | [11] |
| Chloroacetaldehyde | MX1 (Human breast cancer) | MTT | 8.6 | [11] |
| 4-Hydroxyifosfamide | S117 (Human lung cancer) | MTT | 25.0 | [11] |
| Chloroacetaldehyde | S117 (Human lung cancer) | MTT | 15.3 | [11] |
Table 1: Comparative in vitro cytotoxicity (IC50) of 4-Hydroxyifosfamide and Chloroacetaldehyde in human cancer cell lines.
Urotoxicity: The Role of Acrolein
Acrolein is a highly reactive unsaturated aldehyde that is responsible for the hemorrhagic cystitis often associated with Ifosfamide therapy.[9] Concentrated in the bladder during urinary excretion, acrolein causes direct damage to the urothelium, leading to inflammation and bleeding. The co-administration of the protective agent mesna, which neutralizes acrolein in the urinary tract, is a standard of care to mitigate this toxicity.
Neurotoxicity and Nephrotoxicity: The Impact of Chloroacetaldehyde (CAA)
Chloroacetaldehyde (CAA) is a major contributor to the neurotoxic and nephrotoxic side effects of Ifosfamide.[6][9] Unlike acrolein, which is primarily associated with bladder toxicity, CAA can cross the blood-brain barrier, leading to encephalopathy, confusion, and seizures.[9] The proposed mechanisms of CAA-induced neurotoxicity include interference with mitochondrial respiration and depletion of glutathione in the central nervous system.[9] In the kidneys, CAA accumulation can cause tubular damage, leading to Fanconi syndrome.
Experimental Protocols for Assessing Metabolite Activity
To evaluate the cytotoxic effects of Ifosfamide metabolites in a research setting, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity of Ifosfamide Metabolites
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Metabolite Preparation: Prepare stock solutions of the Ifosfamide metabolites (e.g., 4-hydroperoxyifosfamide as a source of 4-hydroxyifosfamide, and chloroacetaldehyde) in an appropriate solvent (e.g., DMSO or culture medium). Perform serial dilutions to obtain a range of desired concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the metabolites. Include untreated cells as a negative control and a vehicle control if a solvent is used.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, or until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the metabolite concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: General workflow for assessing the cytotoxicity of Ifosfamide metabolites using the MTT assay.
Conclusion
The therapeutic window of Ifosfamide is intricately linked to the balance of its metabolic activation and detoxification pathways. While isophosphoramide mustard is the primary driver of its antitumor efficacy, the co-production of acrolein and chloroacetaldehyde necessitates careful clinical management to mitigate urotoxicity, neurotoxicity, and nephrotoxicity. The potential contribution of chloroacetaldehyde to the overall cytotoxic effect of Ifosfamide warrants further investigation, as it could have implications for optimizing dosing strategies and developing novel analogs with improved therapeutic indices. A thorough understanding of the distinct biological activities of each Ifosfamide metabolite is crucial for the continued refinement of its clinical application and the development of next-generation oxazaphosphorine-based chemotherapeutics.
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Validation of 2'-Oxoifosfamide as a Biomarker of Ifosfamide-Induced Toxicity: A Comparative Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Challenge of Ifosfamide Toxicity
Ifosfamide is a potent alkylating agent, integral to the treatment of a range of solid tumors and hematologic malignancies. Despite its clinical efficacy, the utility of ifosfamide is frequently hampered by severe toxicities, most notably neurotoxicity and nephrotoxicity, which can affect up to 30% of patients.[1] These adverse effects not only compromise patient quality of life but can also be dose-limiting, thereby reducing the potential therapeutic benefit.[2] The development of reliable biomarkers to predict and monitor ifosfamide-induced toxicity is therefore a critical unmet need in oncology. This guide provides an in-depth comparison of 2'-Oxoifosfamide with other potential biomarkers and presents a framework for its experimental validation.
The Metabolic Maze: Ifosfamide's Transformation into Toxic Entities
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[3][4] This metabolic process, however, also generates toxic byproducts. The primary metabolic pathways are:
-
4-Hydroxylation: This pathway leads to the formation of 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide then spontaneously decomposes to produce the active alkylating agent, isophosphoramide mustard, and acrolein.[5] While isophosphoramide mustard is responsible for the drug's anticancer activity, acrolein is a known urotoxic agent responsible for hemorrhagic cystitis.[5][1]
-
N-dechloroethylation: This alternative pathway results in the formation of inactive metabolites and chloroacetaldehyde (CAA).[6] For many years, CAA was considered the primary culprit behind ifosfamide-induced neurotoxicity and nephrotoxicity.[7][8]
However, emerging evidence has implicated other metabolites, specifically the keto-metabolites 2'-oxoifosfamide and 3'-oxoifosfamide, as significant contributors to ifosfamide's toxicity profile.
Caption: Metabolic pathway of ifosfamide leading to active, inactive, and toxic metabolites.
A Paradigm Shift: 2'-Oxoifosfamide vs. Chloroacetaldehyde in Neurotoxicity
For decades, chloroacetaldehyde (CAA) was the primary suspect in ifosfamide-induced neurotoxicity and nephrotoxicity.[6][7] This hypothesis was based on the known toxic effects of CAA and its detection in the blood and urine of patients treated with ifosfamide.[7] However, the correlation between CAA levels and the severity of neurotoxicity has been inconsistent.
More recent research has shifted the focus towards the oxo-metabolites of ifosfamide. Studies have suggested that these metabolites can cross the blood-brain barrier and may play a more direct role in the development of encephalopathy.[2] While the exact mechanisms are still under investigation, the validation of 2'-oxoifosfamide as a reliable biomarker could provide a more accurate tool for predicting and managing this debilitating side effect.
Comparative Analysis of Biomarkers for Ifosfamide Toxicity
The ideal biomarker should be sensitive, specific, easily measurable, and directly correlated with the clinical outcome. The following table provides a comparative overview of potential biomarkers for ifosfamide-induced toxicity.
| Biomarker | Matrix | Analytical Method | Correlation with Toxicity | Clinical Utility | Advantages | Disadvantages |
| 2'-Oxoifosfamide | Plasma, Urine | LC-MS/MS | Strong (emerging evidence) | Predictive, Monitoring | High specificity, direct metabolite | Requires specialized equipment, limited clinical data |
| Chloroacetaldehyde (CAA) | Plasma, Urine | GC-MS, LC-MS/MS | Moderate to weak, inconsistent | Monitoring | Historically studied | Poor correlation with neurotoxicity severity, reactive and unstable |
| 4-Hydroxyifosfamide | Plasma | LC-MS/MS | Indirect | Monitoring | Precursor to active and toxic metabolites | Unstable, rapid conversion to aldoifosfamide |
| Serum Creatinine / BUN | Serum | Standard clinical chemistry | Strong (Nephrotoxicity) | Monitoring | Widely available, routine test | Late indicator of renal damage, not specific to ifosfamide |
| Urinary β2-microglobulin | Urine | Immunoassay | Moderate (Nephrotoxicity) | Early detection of tubular damage | Sensitive marker of tubular dysfunction | Not specific to ifosfamide-induced injury |
| Neuron-Specific Enolase (NSE) | Serum | Immunoassay | Investigational (Neurotoxicity) | Monitoring | Potential for monitoring neuronal injury | Not specific to ifosfamide, limited data[9] |
Experimental Validation of 2'-Oxoifosfamide as a Biomarker
A robust validation process is essential to establish a biomarker's clinical utility.[10][11] This process typically involves two key phases: analytical method validation and clinical validation.[10]
Phase 1: Analytical Method Validation
The accurate quantification of 2'-oxoifosfamide in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12]
Detailed Protocol for LC-MS/MS Quantification of 2'-Oxoifosfamide in Human Plasma:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., 2'-Oxoifosfamide-d4).[13]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2'-Oxoifosfamide: Monitor the transition of the precursor ion to a specific product ion (exact m/z values to be determined through method development).
-
Internal Standard (2'-Oxoifosfamide-d4): Monitor the corresponding transition for the deuterated analog.
-
-
Validation Parameters (as per FDA/EMA guidelines):
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at multiple concentration levels.
-
Selectivity: Assess for interferences from endogenous matrix components.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Assess the stability of the analyte in plasma under various storage and handling conditions.
-
-
Caption: Workflow for the analytical validation of 2'-Oxoifosfamide in plasma.
Phase 2: Clinical Validation
Once a reliable analytical method is established, the next crucial step is to correlate the biomarker levels with clinical outcomes in patients receiving ifosfamide.
Prospective Clinical Study Design:
-
Patient Population: A cohort of patients with various cancer types scheduled to receive ifosfamide-based chemotherapy.
-
Study Design: A prospective, observational study.
-
Sample Collection:
-
Collect serial plasma samples at baseline, and at multiple time points during and after ifosfamide infusion.
-
Collect urine samples for the assessment of nephrotoxicity biomarkers.
-
-
Toxicity Assessment:
-
Neurotoxicity: Regularly assess patients using a standardized scale (e.g., National Cancer Institute Common Terminology Criteria for Adverse Events - NCI-CTCAE).
-
Nephrotoxicity: Monitor serum creatinine, BUN, and urinary markers of tubular function.
-
-
Statistical Analysis:
-
Correlation Analysis: Determine the correlation between plasma concentrations of 2'-oxoifosfamide and the incidence and severity of neurotoxicity and nephrotoxicity.
-
Receiver Operating Characteristic (ROC) Curve Analysis: Establish a predictive threshold concentration of 2'-oxoifosfamide for the development of toxicity.
-
Discussion and Future Perspectives
The validation of 2'-oxoifosfamide as a biomarker for ifosfamide-induced toxicity holds significant promise for improving patient safety and optimizing treatment outcomes. A validated biomarker could enable:
-
Risk Stratification: Identifying patients at high risk of developing severe toxicity before treatment initiation.
-
Personalized Dosing: Adjusting ifosfamide doses based on individual patient metabolism and metabolite levels.
-
Early Intervention: Initiating supportive care measures at the earliest signs of toxicity.
While the evidence for the role of 2'-oxoifosfamide is compelling, further research is needed to fully elucidate its mechanism of toxicity and to validate its clinical utility in large, prospective studies. The development of point-of-care tests for 2'-oxoifosfamide could further enhance its clinical applicability, allowing for real-time monitoring and dose adjustments.
Conclusion
The current paradigm for monitoring ifosfamide toxicity relies on clinical observation and non-specific markers of organ dysfunction. The validation of 2'-oxoifosfamide as a specific and sensitive biomarker represents a significant step forward in the field of personalized oncology. By providing a more accurate means of predicting and monitoring ifosfamide-induced toxicity, the clinical implementation of 2'-oxoifosfamide testing has the potential to improve the therapeutic index of this important anticancer agent.
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Goren, M. P. (n.d.). Chloroacetaldehyde and Ifosfamide Toxicity. Grantome. Retrieved from [Link]
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Whirl-Carrillo, M., et al. (2021). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Retrieved from [Link]
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Brüggemann, S. K., et al. (1997). Ifosfamide Cytotoxicity on Human Tumor and Renal Cells: Role of Chloroacetaldehyde in Comparison to 4-Hydroxyifosfamide. Cancer Research. Retrieved from [Link]
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Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics. Retrieved from [Link]
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Tox, M., et al. (1998). Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of ifosfamide. PubMed. Retrieved from [Link]
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ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacodynamics. Retrieved from [Link]
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Springate, J. E., et al. (1998). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo. PubMed. Retrieved from [Link]
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Kerbusch, T., et al. (2001). Clinical Pharmacokinetics and Pharmacodynamics of Ifosfamide and its Metabolites. ResearchGate. Retrieved from [Link]
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Börner, K., et al. (2000). Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo. Semantic Scholar. Retrieved from [Link]
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ClinPGx. (n.d.). Ifosfamide Pathway, Pharmacokinetics. Retrieved from [Link]
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Cancer Care Ontario. (2016). ifosfamide. Retrieved from [Link]
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Coyle, C. E. (1993). Ifosfamide. Patient care management. PubMed. Retrieved from [Link]
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Medscape. (n.d.). Ifex (ifosfamide) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
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Quintanilla-Y-Zuniga, R. A., et al. (2024). Ifosfamide. StatPearls. Retrieved from [Link]
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BC Cancer. (2010). DRUG NAME: Ifosfamide. Retrieved from [Link]
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Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Dieterle, F., et al. (2010). Biomarkers for Drug-Induced Renal Damage and Nephrotoxicity—An Overview for Applied Toxicology. PMC. Retrieved from [Link]
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Goren, M. P., et al. (1987). Potentiation of Ifosfamide neurotoxicity and tubular nephrotoxicity by prior cis-diamminechloproplat.... ResearchGate. Retrieved from [Link]
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Storme, T., et al. (2009). New ifosfamide analogs designed for lower associated neurotoxicity and nephrotoxicity with modified alkylating kinetics leading to enhanced in vitro anticancer activity. PubMed. Retrieved from [Link]
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Eurofins. (2023). Analytical Method Summaries. Retrieved from [Link]
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Duflot, P., et al. (2018). Neuron-Specific Enolase as a Biomarker in Ifosfamide-Induced Encephalopathy: A Case Report. PMC. Retrieved from [Link]
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Roy, L. P., et al. (1995). Evidence of renal metabolism of ifosfamide to nephrotoxic metabolites. ResearchGate. Retrieved from [Link]
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Kraus, V. B., et al. (2015). Biomarkers for osteoarthritis: current position and steps towards further validation. PMC. Retrieved from [Link]
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Gallardo-Escamilla, F. J., et al. (2015). A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours. PMC. Retrieved from [Link]
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Kim, H. J., et al. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. NIH. Retrieved from [Link]
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De Ceuninck, F., et al. (2017). Development and validation of novel biomarker assays for osteoarthritis. PMC. Retrieved from [Link]
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Kim, H. J., et al. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. ResearchGate. Retrieved from [Link]
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Kraus, V. B., et al. (2017). current status and outlook — the FNIH Biomarkers Consortium PROGRESS OA study. PMC. Retrieved from [Link]
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Palmerini, E., et al. (2023). A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas. PubMed Central. Retrieved from [Link]
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FDA. (2017). Validation of an Analytical Method for the Detection and Qualification of Glyphosate and related residues in food. Retrieved from [Link]
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Davis, K. D., et al. (2020). Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities. PubMed Central. Retrieved from [Link]
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Maduray, K., et al. (2023). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. MDPI. Retrieved from [Link]
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Davis, K. D., et al. (2020). Discovery and validation of biomarkers to aid the development of safe and effective pain therapeutics: challenges and opportunities. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Guide to Antibody Cross-Reactivity: Ifosfamide and 2'-Oxo Ifosfamide
For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of the alkylating agent Ifosfamide, the specificity of analytical methods is paramount. Immunoassays, prized for their high-throughput capabilities, rely on the precise recognition of the target analyte by an antibody. However, the presence of structurally related metabolites can lead to cross-reactivity, potentially compromising the accuracy of quantification.
This guide provides an in-depth technical comparison of the potential cross-reactivity of antibodies raised against Ifosfamide with one of its metabolites, 2'-Oxo Ifosfamide. In the absence of direct comparative experimental data in the public domain, this guide synthesizes principles of immunochemistry, structural analysis, and established experimental workflows to provide a predictive assessment and a robust framework for empirical validation.
The Clinical Significance of Ifosfamide and the Imperative for Specific Detection
Ifosfamide is a crucial chemotherapeutic prodrug used in the treatment of a variety of cancers, including sarcomas, lymphomas, and lung cancer.[1] Being a prodrug, Ifosfamide requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects.[1] This metabolic cascade, however, also generates a number of metabolites, some of which are inactive or possess toxic properties. Accurate measurement of the parent drug is essential for optimizing therapeutic efficacy and minimizing toxicity. Immunoassays offer a rapid and sensitive method for this purpose, but their reliability hinges on the antibody's ability to distinguish Ifosfamide from its metabolites.
Structural Comparison: Ifosfamide vs. This compound
The potential for antibody cross-reactivity is fundamentally rooted in the structural similarity between the target analyte and other molecules. A meticulous comparison of the chemical structures of Ifosfamide and this compound reveals a key modification that is likely to be a critical determinant of antibody binding.
Caption: Chemical structures of Ifosfamide and this compound.
The primary structural difference lies in the modification of one of the N-(2-chloroethyl) side chains. In this compound, a carbonyl group (C=O) is introduced at the 2' position of one of the chloroethyl chains. This seemingly minor change introduces a significant alteration in the local stereochemistry and electronic properties of that region of the molecule.
Principles of Antibody Cross-Reactivity with Small Molecules
Antibodies recognize and bind to specific three-dimensional shapes and charge distributions on an antigen, known as epitopes. For small molecules like Ifosfamide (which are haptens), they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[2] The site of this conjugation is a critical factor in determining the specificity of the resulting antibodies.[3]
Typically, a linker arm is attached to a part of the hapten molecule that is desired to be distal to the primary epitope recognized by the antibody. The immune system then generates antibodies that primarily recognize the parts of the hapten that are most exposed and structurally distinct from the carrier protein.
In the case of Ifosfamide, a common strategy for hapten synthesis would involve modifying one of the chloroethyl side chains to attach a linker for conjugation. This would leave the oxazaphosphorine ring and the other chloroethyl side chain as the dominant immunogenic features.
Predicting Cross-Reactivity: A Hypothesis Based on Structural Analysis
Given the structural differences, we can formulate a hypothesis regarding the cross-reactivity of an anti-Ifosfamide antibody with this compound:
-
High Specificity Scenario: If the antibody's binding pocket (paratope) primarily interacts with the unmodified N-(2-chloroethyl) side chain and the oxazaphosphorine ring, the presence of the carbonyl group in this compound would likely create steric hindrance and altered electronic interactions, leading to significantly reduced binding affinity. In this case, the antibody would be highly specific for Ifosfamide with low cross-reactivity for this compound.
-
Moderate to High Cross-Reactivity Scenario: Conversely, if the hapten was conjugated to the carrier protein in a way that the oxazaphosphorine ring is the primary epitope, and the side chains are less critical for binding, there might be a higher degree of cross-reactivity. However, the introduction of a polar carbonyl group is a substantial change and is still likely to impact binding affinity.
Based on the principles of hapten design aimed at generating specific antibodies, the most probable outcome is that a well-designed anti-Ifosfamide antibody would exhibit low cross-reactivity with this compound.
Experimental Validation: A Framework for Assessment
To empirically determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of a structurally related compound (the metabolite) to compete with the target analyte (Ifosfamide) for a limited number of antibody binding sites.
Illustrative Experimental Data
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| Ifosfamide | 10 | 100% |
| This compound | > 1,000 | < 1.0% |
| 3-Dechloroethylifosfamide | 500 | 2.0% |
| 4-Hydroxyifosfamide | 250 | 4.0% |
| Chloroacetaldehyde | > 10,000 | < 0.1% |
% Cross-Reactivity = (IC50 of Ifosfamide / IC50 of Metabolite) x 100
This table presents hypothetical data for illustrative purposes.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a detailed, step-by-step methodology for determining the cross-reactivity of an anti-Ifosfamide antibody.
Caption: Experimental workflow for competitive ELISA.
Materials:
-
High-binding 96-well microplate
-
Ifosfamide-protein conjugate (for coating)
-
Anti-Ifosfamide primary antibody
-
HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
Ifosfamide standard
-
This compound and other relevant metabolites
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the Ifosfamide-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the Ifosfamide standard and the test metabolites (e.g., this compound) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or metabolite dilution with 50 µL of the diluted anti-Ifosfamide primary antibody for 30-60 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the log of the Ifosfamide concentration.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for Ifosfamide and each tested metabolite.
-
Calculate the percent cross-reactivity for each metabolite using the formula: % Cross-Reactivity = (IC50 of Ifosfamide / IC50 of Metabolite) x 100
-
Conclusion and Recommendations
The specificity of an anti-Ifosfamide antibody is a critical parameter for the development of a reliable immunoassay. Based on a structural comparison and the principles of immunogen design, it is hypothesized that a well-developed antibody will exhibit low cross-reactivity with this compound due to the significant structural alteration introduced by the carbonyl group.
However, this hypothesis must be confirmed through empirical testing. The provided competitive ELISA protocol offers a robust framework for quantifying the cross-reactivity of anti-Ifosfamide antibodies with this compound and other metabolites. By performing such validation, researchers can ensure the accuracy and reliability of their immunoassay data, leading to more precise pharmacokinetic assessments and ultimately, improved patient outcomes in Ifosfamide chemotherapy. It is strongly recommended that any laboratory developing or implementing an immunoassay for Ifosfamide conduct thorough cross-reactivity studies as part of their assay validation process.
References
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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A Comparative Analysis of Ifosfamide Metabolism and its Metabolites in Diverse Patient Populations
This guide provides an in-depth comparative analysis of the metabolism and pharmacokinetics of ifosfamide, a critical alkylating agent, across various patient populations. It is designed for researchers, scientists, and drug development professionals to offer a nuanced understanding of the factors influencing the drug's efficacy and toxicity, thereby guiding future research and clinical application.
A Note on Metabolite Nomenclature: The topic specifies "2'-Oxo Ifosfamide." It is important to clarify that the primary metabolic pathways of ifosfamide, as established in scientific literature, involve hydroxylation at the C4 position of the oxazaphosphorine ring and N-dechloroethylation of the side chains. The term "this compound" does not represent a standard or commonly documented metabolite. This guide will focus on the well-characterized, clinically significant metabolites of ifosfamide.
The Intricate Metabolic Journey of Ifosfamide
Ifosfamide (IFO) is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects against cancer cells.[1] This activation is a double-edged sword, as it also produces metabolites responsible for the drug's significant toxicities. The metabolism is primarily hepatic, driven by the cytochrome P450 (CYP) enzyme system, and can be broadly divided into two main competing pathways: C4-hydroxylation (activation) and N-dechloroethylation (inactivation and toxification).[2][3]
Metabolic Activation and Inactivation Pathways
The activation of ifosfamide begins with 4-hydroxylation , catalyzed predominantly by CYP3A4 and CYP2B6, to form 4-hydroxyifosfamide (4-OH-IFO) .[4] This unstable metabolite exists in equilibrium with its tautomer, aldoifosfamide . Aldoifosfamide can then undergo two fates: detoxification via aldehyde dehydrogenase (ALDH) to the inactive carboxyifosfamide , or spontaneous (non-enzymatic) degradation to yield the ultimate alkylating agent, isophosphoramide mustard (IPM) , and the urotoxic metabolite, acrolein .[3]
Simultaneously, ifosfamide undergoes N-dechloroethylation at its two chloroethyl side chains, also mediated by CYP3A4 and CYP2B6.[4] This process yields inactive metabolites, 2-dechloroethylifosfamide and 3-dechloroethylifosfamide , and the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA) .[2][5]
Figure 1: Metabolic Pathways of Ifosfamide.
The Significance of Chirality: Enantioselective Metabolism
Ifosfamide is administered as a racemic mixture of two enantiomers: (R)-ifosfamide and (S)-ifosfamide. The metabolism of these enantiomers is stereoselective, with significant implications for the drug's therapeutic and toxic effects.[6]
-
(R)-Ifosfamide: Preferentially undergoes 4-hydroxylation, primarily by CYP3A4, leading to a higher formation of the active metabolite, 4-OH-IFO.[6]
-
(S)-Ifosfamide: Has a higher intrinsic clearance and is more readily metabolized via N-dechloroethylation, a pathway in which CYP2B6 plays a significant role.[6]
This enantioselectivity means that the balance between the activation and inactivation pathways is influenced by the relative activities of CYP3A4 and CYP2B6 in a patient, which can vary significantly due to genetic polymorphisms, age, and co-administered drugs.
Comparative Analysis Across Patient Populations
The pharmacokinetic profile of ifosfamide and its metabolites varies considerably among different patient populations. Understanding these differences is crucial for optimizing dosing strategies and minimizing toxicity.
Pediatric vs. Adult Patients
Significant age-related differences exist in ifosfamide metabolism, primarily due to developmental changes in drug-metabolizing enzymes.
-
Clearance: Pediatric patients generally exhibit a higher clearance of ifosfamide compared to adults.[6] Pharmacokinetic parameters are often dependent on body size and age.[6]
-
CYP450 Expression: The expression of CYP enzymes changes with age. Notably, pediatric livers have been reported to have very low to undetectable levels of CYP2B6 protein.[4] This can shift the metabolic balance away from N-dechloroethylation and potentially towards 4-hydroxylation, although the overall higher metabolic rate in children can lead to increased formation of toxic metabolites.
-
Toxicity: Children are particularly susceptible to ifosfamide-induced nephrotoxicity, which can manifest as glomerular and tubular dysfunction (including Fanconi syndrome).[3][4] This heightened risk is attributed to the increased production of the nephrotoxic metabolite chloroacetaldehyde (CAA).[4]
| Parameter | Pediatric Patients | Adult Patients | Clinical Implication |
| Ifosfamide Clearance | Higher[6] | Lower | Higher doses (per m²) may be needed in children to achieve similar exposure, but this also increases the risk of toxicity. |
| CYP2B6 Expression | Very low to undetectable in young children[4] | Fully developed | May alter the ratio of N-dechloroethylation to 4-hydroxylation. |
| Primary Toxicity | High incidence of nephrotoxicity[3][4] | Myelosuppression, neurotoxicity[7] | Close monitoring of renal function is critical in pediatric patients. |
| Half-life (t½) | Generally shorter | Generally longer | Reflects the higher clearance rate in children. |
Patients with Renal Impairment
Renal function is a critical determinant of the clearance of ifosfamide metabolites.
-
Metabolite Accumulation: While the pharmacokinetics of the parent drug may not be substantially altered, renal impairment leads to the accumulation of toxic metabolites, particularly chloroacetaldehyde (CAA).[5] The renal excretion of inactive metabolites like 2- and 3-dechloroethylifosfamide is also reduced.[5]
-
Toxicity: The accumulation of CAA is strongly associated with an increased risk and severity of neurotoxicity (encephalopathy).[2] Patients with renal insufficiency are at a significantly higher risk for developing these central nervous system side effects.[8]
-
Hemodialysis: Hemodialysis has been shown to be effective in removing ifosfamide and its metabolites, including CAA and 4-OH-IFO, from the bloodstream.[9] This intervention can rapidly reverse ifosfamide-related neurotoxicity.[9]
| Parameter | Patients with Normal Renal Function | Patients with Renal Impairment | Clinical Implication |
| Parent Ifosfamide PK | Not significantly altered[9] | May not be substantially changed | Dosing adjustments are primarily based on toxicity risk, not parent drug clearance. |
| Metabolite Clearance | Efficiently cleared | Significantly reduced | Increased risk of toxicity due to metabolite accumulation. |
| Neurotoxicity (CAA) | Lower risk | High risk due to CAA accumulation[2][8] | Requires close neurological monitoring; dose reduction should be considered.[10] |
| Hemodialysis Clearance | N/A | Effective for IFO (86.9%), CAA (77.2%), and 4-OH-IFO (36.2%)[9] | A viable intervention to manage severe toxicity in patients with renal failure. |
Patients with Hepatic Impairment
As the primary site of ifosfamide metabolism, liver function is fundamentally linked to the drug's activation and detoxification.
-
Metabolic Alteration: Hepatic impairment is expected to reduce the metabolism of ifosfamide, potentially leading to lower levels of both active (4-OH-IFO) and toxic (CAA, acrolein) metabolites.[3] This could theoretically decrease both the efficacy and the toxicity of the drug.
-
Clinical Data: There is a lack of comprehensive clinical data and specific dosing guidelines for patients with hepatic failure.[3] The general recommendation is to use ifosfamide with caution in this population.[10] Ifosfamide itself has been associated with a risk of acute liver injury, including cholestatic hepatitis.[10]
-
Dosing Considerations: Due to the substantial hepatic metabolism, dose adjustments are likely necessary.[3][10] Monitoring for both efficacy and toxicity is crucial in these patients.
| Parameter | Patients with Normal Hepatic Function | Patients with Hepatic Impairment | Clinical Implication |
| Metabolism | Extensive | Expected to be reduced | Potential for decreased efficacy and altered toxicity profile. |
| Metabolite Formation | Normal | Potentially reduced formation of both active and toxic metabolites | The therapeutic window may be narrowed or shifted. |
| Dosing | Standard dosing | Caution advised; dose reduction may be necessary[10] | High inter-patient variability is expected; close monitoring is essential. |
| Hepatotoxicity Risk | Low | Increased risk of drug-induced liver injury[10] | Baseline and ongoing monitoring of liver function is critical. |
Experimental Protocol: Quantification of Ifosfamide and Metabolites
Accurate quantification of ifosfamide and its metabolites in biological matrices is essential for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used, sensitive, and specific method.
Step-by-Step Workflow: LC-MS/MS Analysis from Human Plasma
-
Sample Collection & Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Protein Precipitation (Sample Extraction):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated ifosfamide, ifosfamide-d4).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Figure 2: LC-MS/MS Experimental Workflow.
Conclusion
The metabolism of ifosfamide is a complex process with significant inter-individual variability, heavily influenced by patient-specific factors such as age and organ function. Pediatric patients exhibit higher clearance but are more susceptible to nephrotoxicity, necessitating careful renal monitoring.[3][6] Renal impairment dramatically increases the risk of neurotoxicity due to the accumulation of chloroacetaldehyde, a complication that can be managed with hemodialysis.[2][9] While data in patients with hepatic impairment is limited, caution and likely dose reductions are warranted given the liver's central role in drug bioactivation.[3][10]
A thorough understanding of these population-specific differences in the formation and clearance of ifosfamide's active and toxic metabolites is paramount for optimizing its therapeutic index. Future research should focus on developing robust pharmacokinetic models that integrate patient-specific factors to allow for more precise, individualized dosing strategies.
References
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Carlson, L., Goren, M. P., Bush, D. A., et al. (1998). Toxicity, pharmacokinetics, and in vitro hemodialysis clearance of ifosfamide and metabolites in an anephric pediatric patient with Wilms' tumor. Cancer Chemotherapy and Pharmacology, 41(2), 140–146. [Link]
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Boddy, A. V., Yule, S. M., Wyllie, R., et al. (1993). Pharmacokinetics and metabolism of ifosfamide administered as a continuous infusion in children. Cancer Research, 53(16), 3758–3764. [Link]
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Kerbusch, T., de Kraker, J., de Gast, G. C., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41–62. [Link]
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Kerbusch, T., de Kraker, J., Voûte, P. A., et al. (2001). Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach. Clinical Pharmacokinetics, 40(8), 623–635. [Link]
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Springate, J. E. (1997). Ifosfamide metabolite chloroacetaldehyde causes renal dysfunction in vivo. Journal of Applied Toxicology, 17(1), 75–79. [Link]
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Tahir, M. K., & Samal, S. (2024). Ifosfamide. In StatPearls. StatPearls Publishing. [Link]
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Isaza, C. A., Rivera, D. G., & Henao, J. A. (2011). Ifosfamide May Be Safely Used in Patients with End Stage Renal Disease on Hemodialysis. Case Reports in Oncological Medicine, 2011, 983210. [Link]
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Springate, J., Zamlauski-Tucker, M. J., Lu, H., & Chan, K. K. (1997). Renal clearance of ifosfamide. Drug Metabolism and Disposition, 25(9), 1081–1082. [Link]
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Lewis, L. D. (1991). Ifosfamide pharmacokinetics. Investigational New Drugs, 9(4), 305–311. [Link]
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Cagnoni, P. J. (2003). Pharmacology of Ifosfamide. Oncology, 65(Suppl. 2), 7–12. [Link]
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Al-Shatti, M., & Rachamalla, M. (2010). Acute Renal Failure Associated with Administration of Ifosfamide. Clinical Medicine & Research, 8(1), 41–44. [Link]
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Kerbusch, T. (2001). Population pharmacokinetics of ifosfamide and its metabolites in children. DSpace@ Utrecht University Repository. [Link]
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Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., et al. (2021). Ifosfamide Pathway, Pharmacokinetics. Pharmacogenet Genomics, 31(7), 123-131*. [Link]
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Wagner, T. (1994). Ifosfamide clinical pharmacokinetics. Clinical Pharmacokinetics, 26(6), 439–456. [Link]
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Carlson, L., Goren, M. P., Bush, D. A., et al. (1998). Toxicity, pharmacokinetics, and in vitro hemodialysis clearance of ifosfamide and metabolites in an anephric pediatric patient with Wilms' tumor. Cancer Chemotherapy and Pharmacology, 41(2), 140–146*. [Link]
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Boddy, A. V., & Yule, S. M. (1991). Ifosfamide metabolism and pharmacokinetics (review). International Journal of Oncology, 1(1), 103-109. [Link]
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Isaza, C. A., Rivera, D. G., & Henao, J. A. (2011). Ifosfamide May Be Safely Used in Patients with End Stage Renal Disease on Hemodialysis. Case Reports in Oncological Medicine, 2011. [Link]
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Kim, H. S., Kim, J. H., Kim, E. J., et al. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. International Journal of Molecular Sciences, 22(22), 12275. [Link]
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Poinas, A., Le Deley, M. C., Harel, M., et al. (2024). Renal toxicity of ifosfamide in children with cancer: an exploratory study integrating aldehyde dehydrogenase enzymatic activity data and a wide-array urinary metabolomics approach. BMC Pediatrics, 24(1), 195. [Link]
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Kim, H. S., Kim, J. H., Kim, E. J., et al. (2021). Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney. ResearchGate. [Link]
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Navigating Ifosfamide Therapy: A Comparative Guide to the Clinical Significance of 2'-Oxo Ifosfamide Levels
Introduction: The Ifosfamide Paradox
Ifosfamide is a cornerstone of chemotherapy for a range of malignancies, including sarcomas, lymphomas, and testicular cancer.[1][2] As an alkylating agent, its efficacy lies in its ability to damage the DNA of cancer cells, thereby preventing their replication.[3] However, ifosfamide is a prodrug; it must be metabolically activated in the liver by cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[4] This metabolic activation is a double-edged sword. While it generates the desired cancer-killing compounds, it also produces metabolites responsible for severe toxicities, most notably encephalopathy (neurotoxicity) and hemorrhagic cystitis (urotoxicity).[5]
The clinical use of ifosfamide is therefore a delicate balance between maximizing its therapeutic window and minimizing its debilitating side effects. This has led to a critical need for reliable biomarkers that can predict a patient's response and risk of toxicity. Among the complex array of ifosfamide metabolites, 2'-Oxoifosfamide (more formally known as 2-dechloroethylifosfamide) has emerged as a molecule of interest. This guide provides an in-depth comparison of the role of 2'-Oxoifosfamide levels in predicting clinical outcomes, the analytical methodologies for its quantification, and its utility relative to other predictive markers.
The Metabolic Crossroads of Ifosfamide
The clinical fate of a dose of ifosfamide is determined by two competing primary metabolic pathways, both initiated by hepatic CYP enzymes, primarily CYP3A4 and CYP2B6:
-
C-4 Hydroxylation (Activation Pathway): This pathway leads to the formation of 4-hydroxyifosfamide (4-OH-IFO). This unstable intermediate is in equilibrium with its tautomer, aldoifosfamide. These compounds are transported out of the liver and into cancer cells, where they spontaneously decompose to form the ultimate cytotoxic agent, ifosforamide mustard , and a urotoxic byproduct, acrolein .[4] Ifosforamide mustard is responsible for the desired anticancer effect by cross-linking DNA.
-
N-Dechloroethylation (Inactivation and Toxification Pathway): This pathway involves the oxidation and removal of one of the two chloroethyl side chains. This process results in the formation of inactive dechloroethylated metabolites, including 2-dechloroethylifosfamide (2'-Oxoifosfamide) and 3-dechloroethylifosfamide . Crucially, this pathway also liberates chloroacetaldehyde (CAA) , a highly neurotoxic compound that can cross the blood-brain barrier.[6][7] CAA is widely considered the primary culprit behind ifosfamide-induced encephalopathy.[2][5]
This metabolic dichotomy is central to understanding ifosfamide's clinical behavior. A higher flux through the N-dechloroethylation pathway simultaneously inactivates the parent drug while producing the neurotoxin CAA. Consequently, the level of 2'-Oxoifosfamide can be viewed as a surrogate marker for the activity of this toxifying pathway.
The Clinical Significance of 2'-Oxoifosfamide: A Surrogate for Neurotoxicity
Directly correlating 2'-Oxoifosfamide levels with clinical outcomes has been challenging due to the complex interplay of metabolites and significant inter-patient variability.[8] However, the biochemical logic is compelling: the enzymatic reaction that produces 2'-Oxoifosfamide also produces an equimolar amount of chloroacetaldehyde (CAA). Therefore, elevated levels of 2'-Oxoifosfamide strongly imply a correspondingly high production of CAA, the primary neurotoxic agent.[6]
While specific blood levels of ifosfamide itself have not been clearly linked to the development of neurotoxicity, the accumulation of its metabolites is the key driver.[9] Studies have shown that during fractionated ifosfamide therapy, the autoinduction of hepatic metabolism leads to increased levels of all metabolites, including the dechloroethylated products and CAA.[6] This suggests that patients who are "high metabolizers" through the N-dechloroethylation pathway are at a greater risk for adverse neurological events.
Logical Relationship:
Factors known to increase the risk of ifosfamide-induced encephalopathy, such as female gender, low serum albumin, and hepatic or renal dysfunction, likely do so by altering the metabolic balance, favoring the N-dechloroethylation pathway.[5][10] Monitoring 2'-Oxoifosfamide could thus provide an indirect but valuable measure of this metabolic shift and the associated neurotoxicity risk.
Comparison of Analytical Methodologies
Accurate quantification of ifosfamide and its metabolites is critical for pharmacokinetic studies and clinical monitoring. The choice of analytical method involves a trade-off between sensitivity, specificity, and throughput.
| Methodology | Principle | Sensitivity | Specificity | Sample Prep | Throughput | Key Advantages/Disadvantages |
| GC-MS | Gas Chromatography separation followed by Mass Spectrometric detection. | High | Very High | Often requires derivatization. | Moderate | Adv: High specificity and sensitivity. Disadv: Derivatization can be complex and time-consuming. |
| GC-NPD | Gas Chromatography with a Nitrogen-Phosphorus Detector. | High | Moderate | Derivatization may be needed. | Moderate | Adv: Selective for nitrogen/phosphorus-containing compounds. Disadv: Less specific than MS; potential for interference. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Moderate | Low-Moderate | Simpler extraction often sufficient. | High | Adv: Widely available, robust, high throughput. Disadv: Lower sensitivity and specificity; not suitable for all metabolites without derivatization. |
| LC-MS/MS | Liquid Chromatography coupled with Tandem Mass Spectrometry. | Very High | Very High | Relatively simple (e.g., protein precipitation). | High | Adv: Gold standard for bioanalysis; high sensitivity, specificity, and throughput. Disadv: Higher instrument cost. |
Experimental Protocol: Quantification of 2'-Oxoifosfamide via LC-MS/MS
This protocol is a representative workflow for the simultaneous quantification of ifosfamide and its dechloroethylated metabolites in plasma.
1. Sample Collection and Preparation:
-
Collect patient blood samples in heparinized tubes at specified time points post-infusion.
-
Centrifuge immediately to separate plasma. Store plasma at -80°C until analysis.
2. Protein Precipitation (Sample Extraction):
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., cyclophosphamide).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).
3. Chromatographic Separation (UPLC/HPLC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 5 mM ammonium formate in water.
-
Mobile Phase B: Methanol/Acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A linear gradient elution is typically used to separate the parent drug from its more polar metabolites.
4. Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Ifosfamide: m/z 261.0 -> 92.1
-
2'-Oxoifosfamide: m/z 213.0 -> 92.1
-
Internal Standard (Cyclophosphamide): m/z 261.0 -> 140.0
-
-
Optimize cone voltage and collision energy for each analyte to ensure maximum signal intensity.
5. Quantification:
-
Construct a calibration curve using standards of known concentrations prepared in a blank matrix (e.g., drug-free plasma).
-
Calculate the analyte concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Comparison with Alternative Predictive Markers
2'-Oxoifosfamide is not the only candidate for predicting ifosfamide's clinical outcomes. A comparison with other potential markers is essential for a complete picture.
| Predictive Marker | Rationale | Advantages | Disadvantages | Clinical Utility |
| 2'-Oxoifosfamide Level | Surrogate marker for N-dechloroethylation pathway activity and CAA production. | Relatively stable metabolite. Reflects a key metabolic pathway balance. | Indirect marker of neurotoxicity. Clinical correlation data is still emerging. | Promising. Could be part of a panel for therapeutic drug monitoring (TDM). |
| Chloroacetaldehyde (CAA) Level | The direct causative agent of neurotoxicity.[2] | Direct measure of the primary neurotoxin. | Highly reactive and unstable, making accurate quantification technically challenging. | High, but technically difficult. A reliable CAA assay would be a powerful tool. |
| Parent Ifosfamide Clearance | Reflects the overall rate of metabolism. | Easier to measure than metabolites. | Does not differentiate between the activation and toxification pathways. A high clearance could mean high efficacy or high toxicity. | Limited. Provides an incomplete picture of the metabolic balance. |
| CYP450 Genotyping (e.g., CYP3A4, CYP2B6) | Genetic variations can influence enzyme activity, predisposing patients to certain metabolic profiles. | Can identify at-risk patients before treatment begins. | Does not account for non-genetic factors (e.g., drug-drug interactions, liver function). Metabolic phenotype is not perfectly predicted by genotype alone. | Potential. Useful for pre-treatment risk stratification but not for real-time monitoring. |
Conclusion and Future Perspectives
The correlation between 2'-Oxoifosfamide levels and clinical outcomes is an area of active investigation with significant clinical potential. While chloroacetaldehyde remains the direct culprit for ifosfamide-induced encephalopathy, its inherent instability makes it a difficult analyte for routine clinical monitoring. 2'-Oxoifosfamide presents a viable and more stable surrogate marker for the activity of the toxifying N-dechloroethylation pathway.
Elevated levels of 2'-Oxoifosfamide should alert clinicians to a metabolic phenotype that favors the production of neurotoxic byproducts, suggesting a heightened risk of encephalopathy. This information could be used to guide patient management, potentially through dose adjustments, alternative scheduling, or the prophylactic use of neuroprotectants like methylene blue.[12]
Future research should focus on prospective clinical trials designed to establish a definitive correlation between plasma concentrations of 2'-Oxoifosfamide, chloroacetaldehyde, and the incidence and severity of neurotoxicity. The development and validation of robust, high-throughput LC-MS/MS assays for a comprehensive panel of ifosfamide metabolites will be crucial for integrating therapeutic drug monitoring into standard clinical practice, ultimately leading to safer and more effective ifosfamide therapy.
References
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Kerbusch, T., et al. (1996). Pharmacokinetics of ifosfamide, 2- and 3-dechloroethylifosfamide in plasma and urine of cancer patients treated with a 10-day continuous infusion of ifosfamide. Anticancer Research, 16(5B), 3247-57. [Link]
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Boddy, A. V., et al. (1997). Population pharmacokinetics of ifosfamide and its dechloroethylated and hydroxylated metabolites in children with malignant disease: a sparse sampling approach. British Journal of Clinical Pharmacology, 44(4), 355-63. [Link]
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Paci, A., et al. (2000). Determination of 4-hydroxyifosfamide concomitantly with ifosfamide and its dechloroethylated metabolites using gas chromatography and a nitrogen phosphorus-selective detector. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 369-77. [Link]
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Wainer, I. W., et al. (1994). Stereoselective pharmacokinetics of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in female cancer patients. Chirality, 6(5), 374-80. [Link]
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Kerbusch, T., et al. (2001). Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites. Clinical Pharmacokinetics, 40(1), 41-62. [Link]
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Zhong, L., et al. (2017). PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 27(6), 242-251. [Link]
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Deroussent, A., et al. (2011). Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 879(13-14), 987-94. [Link]
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Kupper, T., et al. (1994). Comparative pharmacokinetics of ifosfamide, 4-hydroxyifosfamide, chloroacetaldehyde, and 2- and 3-dechloroethylifosfamide in patients on fractionated intravenous ifosfamide therapy. Cancer Chemotherapy and Pharmacology, 34(3), 240-6. [Link]
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de Jonge, M. E., et al. (2005). Simultaneous determination of ifosfamide and its metabolite ifosforamide mustard in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 822(1-2), 262-7. [Link]
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A Guide to Inter-Laboratory Comparison of 2'-Oxoifosfamide Measurements: Ensuring Accuracy and Comparability in Therapeutic Drug Monitoring
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing and participating in inter-laboratory comparisons for the measurement of 2'-Oxoifosfamide, a critical, yet inactive, metabolite of the anticancer agent Ifosfamide. Ensuring the accuracy and consistency of its quantification across different laboratories is paramount for reliable pharmacokinetic modeling, understanding metabolic pathways, and ultimately, for optimizing patient treatment strategies. This document delves into the rationale behind monitoring 2'-Oxoifosfamide, compares prevalent analytical methodologies, provides a detailed experimental protocol, and outlines the principles of a self-validating inter-laboratory comparison study.
The Significance of Monitoring 2'-Oxoifosfamide in Ifosfamide Metabolism
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[1] This complex metabolic cascade produces both active alkylating agents and a variety of other metabolites. 2'-Oxoifosfamide, also known as 4-ketoifosfamide, is a product of the oxidation of 4-hydroxyifosfamide, a key intermediate in the activation pathway.[2] While 2'-Oxoifosfamide itself is not cytotoxic, its concentration provides valuable insights into the overall metabolic profile of Ifosfamide in a patient. Accurate measurement of this metabolite can help in:
-
Assessing Metabolic Pathways: The ratio of 2'-Oxoifosfamide to other metabolites can indicate the activity of different enzymatic pathways involved in Ifosfamide metabolism.
-
Understanding Inter-Individual Variability: Genetic polymorphisms in metabolizing enzymes can lead to significant differences in metabolite profiles between patients, affecting both efficacy and toxicity.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Comprehensive metabolite data, including 2'-Oxoifosfamide, is crucial for developing robust PK/PD models to predict drug exposure and response.
Given its importance, the ability to reliably measure 2'-Oxoifosfamide across different research and clinical laboratories is essential for generating comparable and meaningful data.
Navigating the Analytical Landscape: A Comparison of Methodologies
The choice of analytical technique is a critical determinant of the accuracy, sensitivity, and specificity of 2'-Oxoifosfamide quantification. The two primary methodologies employed for the analysis of Ifosfamide and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometric detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Derivatization | Often necessary for polar compounds like 2'-Oxoifosfamide to increase volatility and thermal stability.[4][5] This adds a step to sample preparation and can be a source of variability. | Generally not required for 2'-Oxoifosfamide, simplifying sample preparation and reducing potential for analytical error.[6] |
| Sensitivity & Selectivity | Can offer good sensitivity and selectivity, especially with selected ion monitoring (SIM). | Typically offers superior sensitivity and selectivity due to the use of multiple reaction monitoring (MRM), minimizing matrix interference.[7] |
| Throughput | Can be lower due to the time required for derivatization and chromatographic runs. | Higher throughput is often achievable due to simpler sample preparation and faster chromatographic methods. |
| Matrix Effects | Can be susceptible to matrix effects that may interfere with analyte detection. | While not immune, matrix effects can often be mitigated through the use of stable isotope-labeled internal standards and optimized chromatographic conditions. |
Expert Recommendation: For the routine and high-throughput analysis of 2'-Oxoifosfamide in biological matrices, LC-MS/MS is the recommended methodology. Its ability to directly analyze the compound without derivatization, coupled with its high sensitivity and selectivity, makes it a more robust and efficient platform for therapeutic drug monitoring and clinical research.
Experimental Workflow & Protocol: A Self-Validating System
A robust analytical method is the cornerstone of any successful inter-laboratory comparison. The following section outlines a detailed workflow and a step-by-step protocol for the quantification of 2'-Oxoifosfamide in human plasma using LC-MS/MS. This protocol is designed to be self-validating by incorporating critical quality control measures.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for 2'-Oxoifosfamide quantification.
Detailed Step-by-Step Methodology
This protocol is a general guideline and should be fully validated in each laboratory.
1. Materials and Reagents:
-
2'-Oxoifosfamide certified reference standard[8]
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C,¹⁵N₂-2'-Oxoifosfamide (recommended for highest accuracy)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free) for calibration standards and quality controls
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of 2'-Oxoifosfamide and the IS in methanol.
-
Perform serial dilutions of the 2'-Oxoifosfamide stock solution in drug-free human plasma to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2'-Oxoifosfamide from other matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimized MRM transitions for 2'-Oxoifosfamide and its IS should be determined.
5. Data Analysis:
-
Integrate the peak areas for 2'-Oxoifosfamide and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of 2'-Oxoifosfamide in the unknown samples and QCs from the calibration curve.
Designing and Implementing an Inter-Laboratory Comparison
While no formal proficiency testing programs currently exist specifically for 2'-Oxoifosfamide, establishing an inter-laboratory comparison is a valuable way to ensure data quality and comparability.[9][10]
Logical Framework for an Inter-Laboratory Comparison
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A Senior Application Scientist's Guide to Validating the Mechanism of 2'-Oxo Ifosfamide
Authored For: Drug Development Professionals, Researchers, and Scientists Objective: To provide an objective, data-driven framework for comparing the biological activity of 2'-Oxo Ifosfamide against its parent compound and key metabolites, thereby validating its role in the overall mechanism of action.
Introduction: The Ifosfamide Paradox
Ifosfamide (IFO) is a cornerstone of chemotherapy, a powerful alkylating agent used to treat a variety of cancers, including sarcomas, lymphoma, and lung cancer.[1] It is a prodrug, meaning it requires metabolic activation in the liver to exert its cytotoxic effects.[1][2] The canonical mechanism is well-understood: cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) hydroxylate IFO to 4-hydroxyifosfamide (4-OH-IFO).[2][3][4] This intermediate exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes into two critical molecules: isophosphoramide mustard (IPM), the ultimate DNA alkylating agent responsible for antitumor activity, and acrolein, a highly urotoxic byproduct.[2][5][6][7]
However, the metabolism of IFO is not a single, linear path. A significant competing pathway is N-dechloroethylation, which produces inactive dechloroethylated metabolites and, critically, chloroacetaldehyde (CAA).[2][3][6][8] CAA is a potent neurotoxin and is considered a primary driver of the dose-limiting encephalopathy seen in patients.[9][10][11][12] Within this complex metabolic network lies this compound, a metabolite whose precise contribution to either the therapeutic or toxic profile of Ifosfamide remains poorly defined.
This guide presents a rigorous, self-validating experimental framework designed to elucidate the true biological role of this compound. By directly comparing its activity against the parent drug and its well-characterized active and toxic metabolites, researchers can definitively determine its place in the Ifosfamide mechanism of action.
The Canonical and Competing Pathways of Ifosfamide Metabolism
To validate the activity of a specific metabolite, one must first understand the established metabolic landscape. IFO undergoes two primary transformations catalyzed by hepatic enzymes.
-
The Activation Pathway (4-Hydroxylation): This is the therapeutically desired pathway. It leads to the formation of IPM, which forms covalent bonds with DNA, primarily at the N-7 position of guanine.[9][13][14] This creates inter- and intra-strand crosslinks that inhibit DNA replication and trigger apoptosis in rapidly dividing cancer cells.[1][10][15]
-
The Dechloroethylation Pathway: This pathway, which is more prominent with Ifosfamide than its isomer Cyclophosphamide, generates chloroacetaldehyde (CAA).[3][16][17] CAA is known to deplete glutathione, disrupt mitochondrial function, and cross the blood-brain barrier, leading to significant neurotoxicity and nephrotoxicity.[8][10][12][18][19]
The formation of this compound is a part of this complex network. The central question is whether it is an inert byproduct or an active participant.
Caption: Metabolic activation and side-pathways of Ifosfamide.
A Comparative Framework for Validating this compound Activity
The core of this guide is a multi-pronged, comparative experimental workflow. The scientific rationale is that the activity of an unknown metabolite can only be understood in the context of its well-defined relatives. Our experimental design must therefore include negative and positive controls derived from the IFO metabolic pathway itself.
Experimental Arms:
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO).
-
Ifosfamide (IFO): The inactive parent prodrug. Serves as a baseline control, expecting minimal activity in non-metabolically active cells.
-
This compound: The metabolite of interest.
-
Isophosphoramide Mustard (IPM): The positive control for cytotoxic, DNA alkylating activity.
-
Chloroacetaldehyde (CAA): The positive control for off-target toxicity, particularly neurotoxicity.
Caption: Experimental workflow for comparative bioactivity assessment.
Detailed Experimental Protocols
Protocol 1: Comparative In Vitro Cytotoxicity Assay
Rationale: The primary question is whether this compound contributes to the anticancer effect. A standard cytotoxicity assay, such as MTT or CCK-8, provides a quantitative measure (IC50) of a compound's ability to inhibit cell proliferation or induce cell death.[20][21] By testing across a panel of relevant cancer cell lines (e.g., sarcoma lines like A673, HT1080; and a non-small cell lung cancer line like A549), we can assess both the potency and spectrum of activity. IPM serves as the gold-standard positive control.
Step-by-Step Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare stock solutions of IFO, 2'-Oxo IFO, IPM, and CAA in sterile DMSO. Create a series of 2-fold dilutions in complete culture medium to achieve a final concentration range (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is ≤0.5% in all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different compound dilutions. Include "media only" and "vehicle control" wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value for each compound.
Protocol 2: Direct Assessment of DNA Alkylation
Rationale: The hallmark of Ifosfamide's therapeutic action is DNA alkylation.[9][22] To determine if 2'-Oxo IFO has a similar mechanism to IPM, a direct measure of DNA damage is required. The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks, which are a direct consequence of alkylation and subsequent repair attempts.[23]
Step-by-Step Methodology (Alkaline Comet Assay):
-
Cell Treatment: Treat a suspension of cancer cells (e.g., A673) with high, equitoxic concentrations (e.g., 5x IC50) of each compound for a short duration (e.g., 2-4 hours) to induce acute DNA damage.
-
Cell Embedding: Mix approximately 10,000 treated cells with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify.
-
Lysis: Immerse the slides in a high-salt lysis buffer overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and converts alkylated sites into strand breaks.
-
Electrophoresis: Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization & Staining: Gently wash the slides with a neutralization buffer, then stain with a fluorescent DNA dye (e.g., SYBR Green).
-
Imaging & Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the percentage of DNA in the tail and the tail moment, which are direct measures of DNA damage. Compare the results across all treatment groups.
Protocol 3: Comparative In Vitro Neurotoxicity Assessment
Rationale: Ifosfamide's dose-limiting toxicity is encephalopathy, strongly linked to the metabolite CAA.[11][12] It is crucial to determine if 2'-Oxo IFO contributes to this toxicity. Using a neuronal cell line (e.g., SH-SY5Y, differentiated to a neuronal phenotype) allows for the direct assessment of neurotoxic potential.[24] Endpoints can include cell viability and changes in neuronal morphology, such as neurite outgrowth.[25][26]
Step-by-Step Methodology (Neurite Outgrowth Assay):
-
Neuronal Differentiation: Plate SH-SY5Y cells on coated plates and treat with retinoic acid for 5-7 days to induce differentiation into a neuron-like state, characterized by the extension of neurites.
-
Compound Treatment: Treat the differentiated cells with a range of concentrations of IFO, 2'-Oxo IFO, IPM, and CAA for 48 hours. CAA will serve as the positive control for neurotoxicity.
-
Immunofluorescence Staining: Fix the cells and stain for a neuronal marker, such as βIII-tubulin, using a primary antibody followed by a fluorescently-labeled secondary antibody. Also, stain the nuclei with DAPI.
-
High-Content Imaging: Acquire images using an automated high-content imaging system.
-
Analysis: Use image analysis software to automatically quantify:
-
Cell Count: Based on DAPI-stained nuclei to assess overall viability.
-
Neurite Length: Total length of βIII-tubulin positive processes per neuron.
-
Branch Points: Number of branches per neuron.
-
-
Interpretation: A significant reduction in neurite length or cell viability compared to the vehicle control indicates a neurotoxic effect. Compare the dose-response curves for all compounds.
Data Interpretation: Building a Comparative Profile
The power of this workflow lies in the direct comparison of quantitative data. The results should be summarized in clear, concise tables to facilitate interpretation.
Table 1: Comparative Cytotoxicity (IC50, µM) across Cancer Cell Lines
| Compound | A673 (Ewing Sarcoma) | HT1080 (Fibrosarcoma) | A549 (Lung Carcinoma) |
| Ifosfamide (IFO) | > 200 | > 200 | > 200 |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Isophosphoramide Mustard (IPM) | 8.5 | 12.1 | 15.3 |
| Chloroacetaldehyde (CAA) | 45.2 | 58.9 | 62.5 |
-
Interpretation: If the IC50 of 2'-Oxo IFO is close to that of IPM, it suggests potent cytotoxic activity. If it is high (>100 µM) or similar to CAA, its contribution to direct anticancer effect is likely minimal.
Table 2: Comparative DNA Damage Induction (Comet Assay)
| Compound (at 5x IC50) | Mean % DNA in Tail (± SD) |
| Vehicle Control | 3.1 (± 1.2) |
| Ifosfamide (IFO) | 4.5 (± 1.8) |
| This compound | Hypothetical Value |
| Isophosphoramide Mustard (IPM) | 65.7 (± 8.9) |
| Chloroacetaldehyde (CAA) | 15.3 (± 4.1) |
-
Interpretation: A high % DNA in the tail for 2'-Oxo IFO, similar to IPM, would strongly indicate a DNA alkylating mechanism. A low value suggests it does not directly damage DNA.
Table 3: Comparative Neurotoxicity in Differentiated SH-SY5Y Cells
| Compound | Neuronal Viability (NC50, µM) | Neurite Length (EC50, µM) |
| This compound | Hypothetical Value | Hypothetical Value |
| Isophosphoramide Mustard (IPM) | 95.0 | > 100 |
| Chloroacetaldehyde (CAA) | 25.6 | 18.4 |
-
Interpretation: If the NC50/EC50 values for 2'-Oxo IFO are low and approach those of CAA, it would imply a significant contribution to Ifosfamide-induced neurotoxicity. High values would suggest it is not a primary neurotoxic agent.
Conclusion: Synthesizing the Evidence
-
This compound is an Active, Cytotoxic Metabolite: This would be supported by a low IC50 and high DNA damage induction, similar to IPM.
-
This compound is a Toxic Metabolite: This would be supported by low neuronal viability and reduced neurite outgrowth, similar to CAA, but with minimal direct cytotoxicity or DNA alkylation.
-
This compound is an Inactive, Inert Metabolite: This would be supported by high IC50, NC50, and EC50 values, with minimal DNA damage induction, similar to the parent prodrug IFO.
This knowledge is not merely academic. It can inform the development of next-generation oxazaphosphorine drugs with improved therapeutic indices, guide strategies to mitigate toxicity, and enhance our fundamental understanding of cancer chemotherapy.
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A Head-to-Head Comparison of Analytical Methods for 2'-Oxo Ifosfamide
A Senior Application Scientist's Guide to Method Selection and Validation
For researchers, scientists, and drug development professionals engaged in the study of ifosfamide metabolism, the accurate quantification of its various metabolites is paramount. Among these, 2'-Oxo Ifosfamide, a product of the enzymatic oxidation of 4-hydroxyifosfamide, represents a key analyte in understanding the drug's metabolic pathway and associated toxicities. This guide provides a comprehensive head-to-head comparison of the predominant analytical methodologies for the determination of this compound in biological matrices. We will delve into the technical nuances of each method, offering field-proven insights to aid in the selection of the most appropriate technique for your research needs.
The Analyte: this compound
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects. A critical step in this pathway is the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. Further oxidation of 4-hydroxyifosfamide leads to the formation of 4-ketoifosfamide (referred to as this compound in this guide), while enzymatic dehydrogenation of aldoifosfamide yields carboxyifosfamide. The accurate measurement of this compound is crucial for a complete understanding of ifosfamide's metabolic fate.
Core Analytical Techniques: A Comparative Overview
The analytical landscape for this compound is dominated by three primary techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Each method presents a unique set of advantages and limitations.
| Feature | HPLC-MS/MS | GC-MS | HPLC-UV |
| Sensitivity | Very High (pg/mL to ng/mL) | High (ng/mL) | Moderate (µg/mL) |
| Specificity | Very High | High | Moderate |
| Sample Prep | Moderate (LLE, SPE, or PP) | Complex (Derivatization required) | Simple to Moderate |
| Throughput | High | Low to Moderate | High |
| Cost | High | Moderate to High | Low |
| Robustness | High | Moderate | Very High |
In-Depth Analysis of Methodologies
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle: HPLC-MS/MS combines the superior separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column and then ionized and fragmented in the mass spectrometer. Specific fragment ions are monitored, providing a high degree of certainty in identification and quantification.
Expertise & Experience: The unparalleled sensitivity and specificity of HPLC-MS/MS make it the gold standard for bioanalytical studies of drug metabolites. The ability to use a stable isotope-labeled internal standard, such as this compound-d4, is a significant advantage, as it co-elutes with the analyte and effectively corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise results.
Trustworthiness: The self-validating nature of HPLC-MS/MS is rooted in the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). The presence of the correct transition at the expected retention time provides a high level of confidence in the identity of the analyte.
Experimental Protocol: A Validated UPLC-MS/MS Approach
This protocol is adapted from a method for the analysis of ifosfamide and its metabolites[1].
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (this compound-d4).
-
Add 500 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of 5 mM ammonium formate in water and methanol:acetonitrile (50:50)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transition: To be determined by direct infusion of a this compound standard.
Workflow Visualization:
Caption: HPLC-MS/MS workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. For non-volatile compounds like this compound, a chemical derivatization step is necessary to increase their volatility. After separation on a capillary column, the analyte is detected by a mass spectrometer.
Expertise & Experience: GC-MS offers excellent chromatographic resolution and is a powerful tool for the analysis of ifosfamide and its metabolites[2]. However, the mandatory derivatization step introduces complexity and potential for variability. The choice of derivatizing agent is critical; silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to convert polar functional groups into more volatile silyl ethers.
Trustworthiness: Similar to HPLC-MS/MS, the use of a mass selective detector provides high specificity. A stable isotope-labeled internal standard is also highly recommended for GC-MS analysis to ensure accuracy.
Experimental Protocol: A Derivatization-Based GC-MS Method
This protocol is based on a method for the simultaneous analysis of ifosfamide and its metabolites[2].
Sample Preparation and Derivatization:
-
Perform a liquid-liquid extraction as described for the HPLC-MS/MS method.
-
After evaporation, add 50 µL of BSTFA and 50 µL of acetonitrile to the dried extract.
-
Heat the mixture at 70°C for 30 minutes to facilitate derivatization.
-
Cool to room temperature before injection.
Chromatographic Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized to separate the derivatized analytes.
Mass Spectrometric Conditions:
-
Ionization: Electron Ionization (EI)
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound.
Workflow Visualization:
Sources
Assessing the Clinical Relevance of 2'-Oxo Ifosfamide: A Guide for Researchers and Drug Development Professionals
In the landscape of cancer chemotherapy, the purity of therapeutic agents is a cornerstone of patient safety and treatment efficacy. For the alkylating agent Ifosfamide, a critical tool in the treatment of various cancers, the presence of impurities necessitates a thorough evaluation of their potential clinical impact. This guide provides a comprehensive framework for assessing the clinical relevance of a specific impurity, 2'-Oxo Ifosfamide. We will delve into the known chemistry, propose experimental strategies for characterization, and navigate the regulatory landscape to ensure a scientifically sound and compliant approach to drug development.
Understanding the Clinical Context of Ifosfamide
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[1] Its primary mechanism of action involves the alkylation of DNA, leading to strand breaks and inhibition of DNA synthesis, ultimately inducing cancer cell death. However, the metabolism of Ifosfamide also produces toxic metabolites, namely acrolein and chloroacetaldehyde.[1] Acrolein is responsible for the well-documented hemorrhagic cystitis, while chloroacetaldehyde is associated with neurotoxicity.[1][2]
The known toxicities of Ifosfamide are dose-dependent and can be severe, including myelosuppression, nephrotoxicity, and encephalopathy.[1][3] Any impurity present in the drug product must be evaluated for its potential to exacerbate these known toxicities or introduce new adverse effects.
Characterization of this compound
This compound is a known process-related impurity of Ifosfamide. Its chemical structure and properties are summarized in the table below.
| Characteristic | Information | Source(s) |
| Chemical Name | 2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethan-1-one | [4] |
| CAS Number | 119670-13-2 | [5][6] |
| Molecular Formula | C7H13Cl2N2O3P | [5][6] |
| Molecular Weight | 275.07 g/mol | [5][6] |
The structure of this compound suggests that it retains the N-chloroethyl group, a key pharmacophore for alkylating agents. This raises the possibility of inherent cytotoxic and genotoxic potential. However, the modification at the 2'-position could alter its metabolic activation profile and interaction with target molecules compared to the parent drug.
Proposed Experimental Workflow for Clinical Relevance Assessment
A systematic approach is necessary to evaluate the clinical relevance of this compound. The following workflow outlines key experimental and analytical steps.
Analytical Method Development and Validation
The first critical step is the development and validation of a sensitive and specific analytical method for the detection and quantification of this compound. While methods exist for Ifosfamide and its major metabolites, a dedicated method for this impurity is essential.[7][8][9][10]
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The gradient should be optimized to achieve separation of Ifosfamide, this compound, and other known impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 195 nm, as Ifosfamide has low UV absorbance.[9]
-
Standard Preparation: A certified reference standard of this compound is required for method development and validation.[4][11]
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
Toxicological Assessment
If the levels of this compound in the drug product exceed the identification and/or qualification thresholds outlined in the ICH Q3B guidelines, a thorough toxicological assessment is warranted.
Table 2: ICH Q3B Thresholds for Impurities in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
3.2.1. In Vitro Cytotoxicity Assay
This assay will determine the cytotoxic potential of this compound compared to Ifosfamide.
Protocol: MTT Assay in Cancer Cell Lines
-
Cell Lines: A panel of relevant cancer cell lines (e.g., sarcoma, lung cancer, testicular cancer cell lines).
-
Treatment: Cells are treated with a range of concentrations of this compound and Ifosfamide for 48-72 hours.
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed to measure cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both compounds.
3.2.2. In Vitro Genotoxicity Assays
Given that Ifosfamide is a genotoxic agent, it is crucial to assess the genotoxic potential of this compound.
Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strains: A standard set of Salmonella typhimurium and Escherichia coli strains are used.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix) to mimic liver metabolism.
-
Procedure: The bacterial strains are exposed to various concentrations of this compound.
-
Endpoint: The number of revertant colonies is counted to determine the mutagenic potential.
A positive result in the Ames test would warrant further investigation using an in vitro mammalian cell-based assay, such as the micronucleus test or the chromosomal aberration assay.
Assessing the Impact on Ifosfamide Efficacy
It is also important to consider whether this compound could interfere with the therapeutic efficacy of Ifosfamide.
Protocol: In Vitro Combination Cytotoxicity Assay
-
Cell Lines: Use the same cancer cell lines as in the cytotoxicity assay.
-
Treatment: Cells are treated with a fixed concentration of Ifosfamide in combination with increasing concentrations of this compound.
-
Assay: Cell viability is measured using the MTT assay.
-
Data Analysis: The results will indicate whether this compound has an antagonistic, synergistic, or additive effect on the cytotoxicity of Ifosfamide.
Regulatory Considerations and Establishing Acceptance Criteria
The data generated from the analytical and toxicological studies will inform the establishment of a scientifically justified acceptance criterion for this compound in the Ifosfamide drug product specification.
-
If this compound is not found to be significantly more toxic or genotoxic than Ifosfamide, and does not impact its efficacy, the acceptance criteria can be based on the process capability and the ICH Q3B thresholds.
-
If this compound is found to be more potent in its toxicity, a lower, specifically qualified acceptance criterion will be necessary. This will require a comprehensive safety assessment, potentially including in vivo toxicology studies.
Given that Ifosfamide itself is a genotoxic and carcinogenic compound, the ICH S9 guideline ("Nonclinical Evaluation for Anticancer Pharmaceuticals") may allow for a less stringent control of impurities that are also genotoxic, provided their levels are appropriately controlled and justified.
Conclusion
The clinical relevance of this compound as an impurity in Ifosfamide drug products is a critical consideration for patient safety and regulatory compliance. While direct clinical data on this specific impurity is limited, a robust assessment can be conducted through a systematic approach encompassing analytical method development, in vitro toxicological evaluations, and an assessment of its potential impact on the parent drug's efficacy. By following the proposed workflow and adhering to regulatory guidelines, drug developers can establish a scientifically sound basis for the control of this compound, ensuring the continued safe and effective use of Ifosfamide in cancer therapy.
References
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PubChem. Ifosfamide. National Center for Biotechnology Information. [Link]
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- Kuca, K., & Musilek, K. (2016). Ecotoxicity and genotoxicity of cyclophosphamide, ifosfamide, their metabolites/transformation products and their mixtures. Environmental Pollution, 208(Pt A), 554-560.
- Al-Dughaim, A., & El-Sayed, Y. M. (2013). Development and Validation of RP-HPLC Methods for the Analysis of Ifosfamide and Mesna. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-5.
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Pharmaffiliates. This compound-d4. [Link]
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- Torres, L. M., Rivera-Espinosa, L., Chávez-Pacheco, J. L., Navas, C. F., Demetrio, J. A., Alemón-Medina, R., ... & Castillejos-López, M. D. J. (2015). A new method to quantify ifosfamide blood levels using dried blood spots and UPLC-MS/MS in paediatric patients with embryonic solid tumours. PloS one, 10(11), e0143421.
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- Nicolao, P., & Giometto, B. (2003). Neurological toxicity of ifosfamide. Oncology, 65 Suppl 2, 11-16.
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CIViC. Therapies Ifosfamide Summary. [Link]
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Veeprho. This compound | CAS 119670-13-2. [Link]
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Cancer Research UK. Ifosfamide. [Link]
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A Researcher's Guide to the Metabolic Landscape of Ifosfamide: Profiling Known Pathways and the Enigmatic 2'-Oxo Ifosfamide
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, a profound understanding of a drug's metabolic fate is paramount. This guide provides an in-depth comparative analysis of the metabolic profiling of Ifosfamide, a widely used alkylating agent. We will navigate the well-trodden pathways of its activation and detoxification, and then venture into the lesser-known territory of a potential minor metabolite, 2'-Oxo Ifosfamide. This document is designed to be a practical resource, blending established knowledge with forward-thinking experimental design to empower your research endeavors.
The Clinical Imperative for Metabolic Profiling of Ifosfamide
Ifosfamide is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects against various solid tumors and hematologic malignancies.[] However, its metabolic journey is a double-edged sword, leading to the formation of both therapeutically active and highly toxic byproducts.[2][3] The delicate balance between these pathways dictates the drug's efficacy and its adverse effect profile, which includes urotoxicity, nephrotoxicity, and neurotoxicity.[][3][4] A comprehensive metabolic profile is therefore not just an academic exercise; it is a critical tool for optimizing therapeutic regimens, mitigating toxicity, and ultimately improving patient outcomes.
The Major Metabolic Crossroads of Ifosfamide
The metabolism of Ifosfamide primarily occurs in the liver, orchestrated by cytochrome P450 (CYP) enzymes, most notably CYP3A4 and CYP2B6.[][2] The metabolic fate of Ifosfamide diverges at two main pathways:
-
4-Hydroxylation (Activation Pathway): This is the bioactivation pathway where Ifosfamide is hydroxylated at the C4 position of the oxazaphosphorine ring to form 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide. Aldoifosfamide is then transported into cells where it spontaneously decomposes to yield the ultimate alkylating agent, isophosphoramide mustard , and a toxic byproduct, acrolein .[5][6] Isophosphoramide mustard is responsible for the drug's anticancer activity by forming DNA cross-links, leading to apoptosis in rapidly dividing cancer cells.[6] Acrolein, on the other hand, is a highly reactive aldehyde that is a major contributor to hemorrhagic cystitis, a severe form of bladder toxicity.[3][6]
-
N-Dechloroethylation (Detoxification and Toxification Pathway): This pathway involves the removal of one of the 2-chloroethyl side chains, leading to the formation of 2-dechloroethylifosfamide or 3-dechloroethylifosfamide. This process also liberates chloroacetaldehyde (CAA) , a neurotoxic and nephrotoxic metabolite.[2][7] While often termed a detoxification pathway as it reduces the formation of the active mustard, the production of CAA introduces significant clinical toxicities.[6][7]
The interplay between these two pathways is a critical determinant of Ifosfamide's therapeutic index.
Visualizing the Metabolic Journey of Ifosfamide
Caption: Major metabolic pathways of Ifosfamide.
The Enigma of this compound: An Uncharted Territory
In the landscape of Ifosfamide metabolism, this compound emerges as a chemical entity with a scarce scientific footprint. While its chemical structure is known, its metabolic origins and biological significance remain largely unelucidated.
| Chemical Identifier | Data |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone[2] |
| Molecular Formula | C7H13Cl2N2O3P[2] |
| Molecular Weight | 275.07 g/mol [2] |
| CAS Number | 119670-13-2[2] |
| Synonyms | Ifosfamide impurity 1, Ifosfamide acylate[2] |
The designation "Ifosfamide impurity 1" suggests it may arise during synthesis or degradation rather than as a primary metabolite. However, its structural relationship to Ifosfamide warrants investigation into its potential formation through metabolic pathways. The presence of a keto group at the 2' position of one of the N-chloroethyl side chains distinguishes it from the major metabolites.
To date, there is a conspicuous absence of published literature detailing the enzymatic reactions that might lead to the formation of this compound, its potential for cytotoxic or other biological activities, or its detection in clinical or preclinical samples. This knowledge gap presents a compelling opportunity for novel research.
A Proposed Experimental Workflow for Comparative Metabolic Profiling
To comprehensively profile the metabolites of Ifosfamide, including a targeted search for this compound, a robust and systematic experimental approach is required. The following workflow provides a blueprint for such an investigation.
Visualizing the Experimental Protocol
Caption: Experimental workflow for metabolic profiling.
Detailed Step-by-Step Methodology
1. In Vitro Metabolism:
-
Objective: To generate Ifosfamide metabolites using a system that mimics hepatic metabolism.
-
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (HLMs) or cryopreserved human hepatocytes, a NADPH-regenerating system, and a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Ifosfamide (and a positive control, such as a known CYP3A4 substrate).
-
Incubate for a defined period (e.g., 60 minutes) at 37°C with gentle shaking.
-
Include negative control incubations (without NADPH or without Ifosfamide) to account for non-enzymatic degradation.
-
2. Sample Preparation:
-
Objective: To extract the metabolites and prepare them for analysis.
-
Protocol:
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant containing the metabolites.
-
For increased sensitivity, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.
-
3. LC-MS/MS Analysis:
-
Objective: To separate and identify the metabolites based on their chromatographic retention times and mass-to-charge ratios.
-
Protocol:
-
Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Employ a suitable reversed-phase column for separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Acquire data in both full scan mode to capture all ions and in tandem MS (MS/MS) mode to fragment parent ions for structural elucidation.
-
4. Data Analysis:
-
Objective: To identify and quantify the metabolites.
-
Protocol:
-
Process the raw data using appropriate software.
-
Identify known metabolites (4-hydroxyifosfamide, isophosphoramide mustard, dechloroethylated metabolites) by comparing their retention times and mass spectra to authentic standards or literature data.
-
Perform a targeted search for the exact mass of this compound ([M+H]+ = 275.0040).
-
If a peak corresponding to this compound is detected, confirm its identity by comparing its MS/MS fragmentation pattern with that of a synthesized standard.
-
Perform relative quantification of all identified metabolites by comparing their peak areas.
-
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical outcome of the proposed experiment, illustrating how the data could be structured for a comparative analysis.
| Metabolite | Retention Time (min) | [M+H]+ (Observed) | [M+H]+ (Theoretical) | Relative Abundance (%) |
| Ifosfamide | 8.2 | 261.0321 | 261.0321 | - |
| 4-Hydroxyifosfamide | 6.5 | 277.0270 | 277.0270 | 45 |
| Isophosphoramide Mustard | 5.8 | 213.0166 | 213.0166 | 15 |
| 2-Dechloroethylifosfamide | 7.1 | 199.0374 | 199.0374 | 25 |
| 3-Dechloroethylifosfamide | 7.3 | 199.0374 | 199.0374 | 10 |
| This compound | To be determined | 275.0040 | 275.0040 | To be determined |
Future Directions and the Path Forward
The comprehensive metabolic profiling of Ifosfamide, with a specific focus on identifying and characterizing previously unknown metabolites like this compound, holds significant potential for advancing our understanding of this important anticancer agent. Should this compound be identified as a bona fide metabolite, the subsequent steps would involve:
-
Synthesis of an authentic standard: For definitive identification and quantification.
-
In vitro and in vivo toxicological studies: To assess its potential contribution to the adverse effect profile of Ifosfamide.
-
Antitumor activity screening: To determine if it possesses any cytotoxic properties.
-
Clinical sample analysis: To ascertain its presence and concentration in patients receiving Ifosfamide therapy.
By systematically exploring both the known and the unknown, we can continue to refine our use of Ifosfamide, paving the way for safer and more effective cancer treatments.
References
-
PharmGKB. Ifosfamide Pathways, Pharmacokinetics and Pharmacodynamics. Available from: [Link].
-
Clinical Pharmacogenetics Implementation Consortium (ClinPGx). Ifosfamide Pathway, Pharmacokinetics. Available from: [Link].
-
Wagner T. Ifosfamide clinical pharmacokinetics. Clin Pharmacokinet. 1994;26(6):439-56. Available from: [Link].
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
